molecular formula C18H19NO2 B069171 (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one CAS No. 184346-45-0

(S)-4-isopropyl-5,5-diphenyloxazolidin-2-one

Cat. No.: B069171
CAS No.: 184346-45-0
M. Wt: 281.3 g/mol
InChI Key: PHTOJBANGYSTOH-INIZCTEOSA-N
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Description

(S)-4-isopropyl-5,5-diphenyloxazolidin-2-one is a highly effective and versatile chiral oxazolidinone auxiliary, extensively employed in modern asymmetric synthesis to enforce exceptional stereocontrol. Its primary research value lies in its ability to direct the stereochemical outcome of a wide range of reactions, most notably enantioselective aldol, alkylation, Diels-Alder, and Michael addition reactions. The mechanism of action is predicated on the compound's rigid, well-defined stereogenic center at the 4-position (isopropyl group) and the two bulky phenyl groups at the 5-position. This structure creates a sterically congested environment, which forces incoming reagents and substrates to approach from the less hindered face of the enolate or imide intermediate derived from the auxiliary. By covalently bonding a prochiral substrate to the nitrogen of the oxazolidinone ring, researchers can reliably predict and achieve high diastereoselectivity in the resulting carbon-carbon or carbon-heteroatom bond-forming step. Subsequent cleavage of the auxiliary then yields the desired enantiomerically enriched product. This makes it an indispensable tool for the synthesis of complex natural products, novel pharmaceuticals, and other chiral molecules where absolute stereochemistry is critical for function. Its robust performance and ease of removal solidify its status as a cornerstone reagent in the methodological and synthetic chemist's toolkit.

Properties

IUPAC Name

(4S)-5,5-diphenyl-4-propan-2-yl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-13(2)16-18(21-17(20)19-16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H,19,20)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTOJBANGYSTOH-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431649
Record name (4S)-5,5-Diphenyl-4-(propan-2-yl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184346-45-0
Record name (4S)-5,5-Diphenyl-4-(propan-2-yl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-isopropyl-5,5-diphenyloxazolidin-2-one is a chiral auxiliary of significant interest in asymmetric synthesis. Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction.[1][2] The oxazolidinone scaffold, in particular, is a well-established and highly effective chiral auxiliary motif, widely employed in the stereoselective synthesis of complex molecules, including pharmaceuticals.[3][4] This technical guide provides an in-depth overview of the synthesis of this compound, focusing on a recently developed enantiospecific oxidative carbonylation method.

Synthesis Pathway

The synthesis of this compound is achieved through the enantiospecific oxidative carbonylation of the commercially available (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol.[5] This direct carbonylation approach offers an efficient route to the desired chiral auxiliary. The reaction is catalyzed by a palladium iodide/potassium iodide system and utilizes carbon monoxide as the carbonyl source.[5]

Reaction Scheme

G cluster_0 cluster_1 Starting_Material Product Starting_Material->Product PdI2/KI, CO/Air (4:1) DME, 100 °C, 15 h Starting_Material_Label (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol Product_Label This compound G A Charge Autoclave: - (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol - PdI₂/KI - DME B Pressurize: - 16 atm CO - 4 atm Air A->B Sealing C Reaction: - 100 °C - 15 hours B->C Heating D Workup: - Cool and degas - Evaporate solvent C->D Completion E Purification: - Crystallization from CHCl₃/Hexane D->E Isolation F Final Product: This compound E->F Drying

References

Technical Guide: Physicochemical Properties of Diphenyl-Substituted Oxazolidinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of diphenyl-substituted oxazolidinones, a class of heterocyclic compounds of significant interest in medicinal chemistry. This document outlines key physicochemical data, detailed experimental protocols for their determination, and visual representations of relevant biological pathways and experimental workflows.

Core Physical Properties

The physical properties of diphenyl-substituted oxazolidinones are crucial for their handling, formulation, and biological activity. The following tables summarize key quantitative data for representative compounds.

Table 1: Physicochemical Properties of 4,5-Diphenyl-1,3-oxazolidin-2-one

PropertyValueSource
Molecular Formula C₁₅H₁₃NO₂PubChem CID: 349667[1]
Molecular Weight 239.27 g/mol PubChem CID: 349667[1]
Melting Point 229 °C (for (4R,5S)-isomer)Stenutz
LogP (XLogP3) 2.8PubChem CID: 349667[1]
Topological Polar Surface Area 38.3 ŲPubChem CID: 349667[1]
Hydrogen Bond Donors 1PubChem CID: 349667[1]
Hydrogen Bond Acceptors 2PubChem CID: 349667[1]
Rotatable Bond Count 2PubChem CID: 349667[1]
Solubility (Qualitative) Soluble in ethanol; Insoluble in water (inferred from related structures)ChemClass Journal

Table 2: Crystallographic Data for a Representative Phenyl-Substituted Oxazolidinone ((4R,5S)-4-methyl-3-methylsulfinyl-5-phenyl-1,3-oxazolidin-2-one)

ParameterValueSource
Crystal System OrthorhombicScienceOpen[2]
Space Group P2₁2₁2₁ScienceOpen[2]

Experimental Protocols

Accurate determination of physical properties is fundamental for the characterization of novel compounds. The following sections detail standardized experimental protocols.

Melting Point Determination

The melting point is a critical indicator of purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the diphenyl-substituted oxazolidinone is finely ground into a powder using a mortar and pestle.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

  • Measurement:

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • For an unknown compound, a rapid heating rate (10-20 °C/min) is used initially to determine an approximate melting range.

    • The apparatus is allowed to cool to at least 20 °C below the approximate melting point.

    • A second, more precise measurement is performed with a slow heating rate (1-2 °C/min) near the expected melting point.

  • Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the last solid crystal melts (completion) are recorded as the melting range. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

Solubility Determination (for Poorly Soluble Compounds)

Given the lipophilic nature of the diphenyl moiety, these compounds often exhibit low aqueous solubility.

Apparatus:

  • Shake-flask apparatus or multi-well filter plates (e.g., MultiScreen™ Solubility Filter Plate)

  • Analytical balance

  • Vortex mixer

  • Centrifuge (for shake-flask method)

  • UV-Vis spectrophotometer or HPLC system for quantification

  • pH meter

Procedure (Shake-Flask Method):

  • Solution Preparation: An excess amount of the solid diphenyl-substituted oxazolidinone is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO, buffer at a specific pH) in a sealed flask.

  • Equilibration: The flask is agitated in a temperature-controlled shaker bath (typically at 25 °C or 37 °C) for a prolonged period (24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. A standard calibration curve is used for accurate quantification.

Procedure (High-Throughput Multi-Well Plate Method):

  • Compound Addition: A concentrated stock solution of the compound (e.g., 10 mM in DMSO) is added to the buffer in a 96-well filter plate to achieve the desired final concentration and co-solvent percentage (e.g., 500 µM in 5% DMSO).

  • Incubation: The plate is sealed and mixed for a set period (e.g., 1.5 hours) at room temperature.

  • Filtration: The solution is filtered through the plate into a collection plate using a vacuum manifold.

  • Quantification: The concentration of the compound in the filtrate is determined, typically by UV-Vis spectroscopy, and compared to standards.

Signaling Pathways and Experimental Workflows

Diphenyl-substituted oxazolidinones have been investigated as inhibitors of key enzymes in metabolic pathways. The following diagrams illustrate these pathways and a general experimental workflow for inhibitor testing.

Signaling Pathways

Delta5_Desaturase_Pathway DGLA Dihomo-γ-linolenic Acid (DGLA) D5D Δ-5 Desaturase (D5D) DGLA->D5D Anti_inflammatory Anti-inflammatory Eicosanoids (e.g., PGE₁) DGLA->Anti_inflammatory COX enzymes AA Arachidonic Acid (AA) Pro_inflammatory Pro-inflammatory Eicosanoids (e.g., PGE₂) AA->Pro_inflammatory COX enzymes D5D->AA Inhibitor Diphenyl-substituted Oxazolidinone Inhibitor->D5D Inhibition

Figure 1: Inhibition of the Δ-5 Desaturase Pathway.

CETP_Pathway cluster_transfer Lipid Transfer HDL HDL (High-Density Lipoprotein) CETP Cholesteryl Ester Transfer Protein (CETP) HDL->CETP Cholesteryl Esters (CE) Triglycerides (TG) VLDL_LDL VLDL/LDL (Very) Low-Density Lipoprotein CETP->VLDL_LDL Inhibitor Diphenyl-substituted Oxazolidinone Inhibitor->CETP Inhibition

Figure 2: Inhibition of Cholesteryl Ester Transfer Protein (CETP).

Experimental Workflow

Enzyme_Inhibition_Workflow start Start prepare_reagents Prepare Reagents: - Enzyme Solution - Substrate Solution - Inhibitor (Diphenyl-substituted Oxazolidinone) - Buffer start->prepare_reagents assay_setup Assay Setup (e.g., 96-well plate) prepare_reagents->assay_setup pre_incubation Pre-incubation of Enzyme with Inhibitor assay_setup->pre_incubation initiate_reaction Initiate Reaction (Add Substrate) pre_incubation->initiate_reaction measure_activity Measure Enzyme Activity (e.g., Spectrophotometry) initiate_reaction->measure_activity data_analysis Data Analysis: - Calculate % Inhibition - Determine IC₅₀ measure_activity->data_analysis end End data_analysis->end

Figure 3: General Workflow for an Enzyme Inhibition Assay.

References

The Cornerstone of Stereocontrol: An In-depth Technical Guide to Evans' Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount, particularly in the development of pharmaceuticals and complex natural products where biological activity is intrinsically linked to three-dimensional structure. Among the myriad strategies for asymmetric synthesis, the use of chiral auxiliaries remains a robust and highly reliable method for introducing stereocenters with predictable and often exceptional levels of selectivity. Pioneered by David A. Evans and his contemporaries, oxazolidinone-based chiral auxiliaries, commonly known as Evans' auxiliaries, have established themselves as a gold standard in the field.

This technical guide provides a comprehensive overview of the core principles governing stereocontrol with Evans' auxiliaries. It delves into the mechanistic underpinnings of their remarkable efficacy in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. Detailed experimental protocols for key transformations are provided, alongside a compilation of quantitative data to aid in reaction planning and optimization. Furthermore, this guide employs visualizations of key mechanistic pathways and experimental workflows to facilitate a deeper understanding of the principles of stereocontrol.

The Core Principle: Steric Shielding and Chelation Control

The efficacy of Evans' auxiliaries hinges on a combination of steric and electronic factors that create a highly ordered and predictable reactive environment.[1][2] These auxiliaries, derived from readily available amino acids, are covalently attached to a prochiral substrate, typically via an amide bond to form an N-acyloxazolidinone.[3] The stereocenter(s) on the oxazolidinone ring, most commonly at the C4 and/or C5 positions, project a bulky substituent that effectively shields one face of the enolate derived from the acyl group.[3]

The mechanism of stereocontrol is predominantly explained by the formation of a rigid, chelated transition state.[4] Upon treatment with a suitable base and a Lewis acid (e.g., dialkylboron triflates for aldol reactions or lithium/sodium bases for alkylations), a (Z)-enolate is selectively formed.[2][5] The Lewis acid coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, locking the conformation of the enolate. This rigid conformation, coupled with the steric bulk of the auxiliary's substituent, directs the approach of an incoming electrophile to the less hindered face, resulting in a highly diastereoselective transformation.[1][4]

Key Applications and Mechanisms of Stereocontrol

Evans' auxiliaries have been successfully employed in a wide array of stereoselective reactions, including alkylations, aldol reactions, Diels-Alder cycloadditions, and conjugate additions.

Asymmetric Alkylation

Asymmetric alkylation of N-acyloxazolidinones is a powerful method for the synthesis of chiral carboxylic acid derivatives.[3] Deprotonation with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), selectively generates the (Z)-enolate.[3] The subsequent alkylation with an electrophile proceeds with high diastereoselectivity, dictated by the steric shielding of the auxiliary's substituent.[6]

G cluster_0 Experimental Workflow: Asymmetric Alkylation Acylation 1. Acylation of Auxiliary Enolate_Formation 2. Enolate Formation (-78 °C) Acylation->Enolate_Formation N-Acyl Oxazolidinone Alkylation 3. Alkylation with Electrophile (E+) Enolate_Formation->Alkylation (Z)-Enolate Cleavage 4. Auxiliary Cleavage Alkylation->Cleavage Diastereomerically Enriched Adduct Product Enantiopure Carboxylic Acid Derivative Cleavage->Product

Caption: General workflow for Evans' auxiliary-mediated asymmetric alkylation.

The chelated (Z)-enolate presents two diastereotopic faces to an incoming electrophile. The substituent on the chiral auxiliary sterically encumbers one face, forcing the electrophile to approach from the opposite, less hindered side. This leads to the predictable formation of one diastereomer in high excess.

G cluster_1 Mechanism of Stereocontrol in Alkylation Start N-Acyl Oxazolidinone Enolate Chelated (Z)-Enolate Start->Enolate Base (e.g., LDA) TS Transition State Enolate->TS Electrophile (E+) Approach Product Alkylated Product (Major Diastereomer) TS->Product TS_structure TS_structure

Caption: Steric hindrance in the transition state directs alkylation.

Asymmetric Aldol Reactions

The Evans aldol reaction is a cornerstone of polyketide synthesis and other complex molecule constructions, renowned for its exceptional levels of diastereoselectivity in forming syn-aldol products.[2][5] The reaction typically employs a boron triflate, such as dibutylboron triflate (Bu₂BOTf), and a tertiary amine base to generate a boron-chelated (Z)-enolate.[2] This enolate then reacts with an aldehyde via a chair-like Zimmerman-Traxler transition state.[5]

G cluster_0 Zimmerman-Traxler Transition State in Evans Aldol Reaction TS Chair-like Transition State Outcome Syn-Aldol Product TS->Outcome Facial Selectivity Chelation Boron Chelation Chelation->TS Steric_Hindrance Auxiliary Substituent (Equatorial) Steric_Hindrance->TS Aldehyde_Substituent Aldehyde Substituent (R') (Equatorial) Aldehyde_Substituent->TS

Caption: Key elements of the Zimmerman-Traxler transition state.

The stereochemical outcome is determined by several factors within this transition state:

  • The chair conformation is energetically favored.

  • The bulky substituent on the chiral auxiliary and the substituent of the aldehyde both occupy equatorial positions to minimize 1,3-diaxial interactions.

  • The dipole moments of the two carbonyl groups are oriented in an anti-fashion to minimize electrostatic repulsion.

This highly organized transition state leads to the formation of the syn-aldol adduct with excellent diastereoselectivity.

Asymmetric Diels-Alder Reactions
Asymmetric Conjugate Additions

The conjugate addition of nucleophiles to α,β-unsaturated N-acyloxazolidinones provides a route to enantiomerically enriched β-functionalized carbonyl compounds.[1][4] Similar to other reactions, the stereochemical outcome is governed by a Lewis acid-mediated chelation of the two carbonyl groups, which locks the conformation of the Michael acceptor.[4] The nucleophile then adds to the β-position from the face opposite to the steric bulk of the auxiliary's substituent.[4]

Quantitative Data on Diastereoselectivity

The following tables summarize representative quantitative data for the diastereoselectivity of various reactions employing Evans' auxiliaries.

Table 1: Asymmetric Alkylation of N-Acyloxazolidinones

Chiral Auxiliary (R)Acyl GroupElectrophile (E-X)BaseDiastereomeric Ratio (d.r.)Reference(s)
BenzylPropionylBenzyl bromideLDA>99:1[6]
IsopropylPropionylAllyl iodideNaHMDS98:2[6]
tert-ButylAcetylMethyl iodideLDA97:3[7]
PhenylPropionylEthyl iodideKHMDS95:5[7]

Table 2: Asymmetric Aldol Reactions with N-Acyloxazolidinones

Chiral Auxiliary (R)Acyl GroupAldehydeLewis Acid/BaseDiastereomeric Ratio (syn:anti)Reference(s)
IsopropylPropionylIsobutyraldehydeBu₂BOTf / DIPEA>99:1[2][5]
BenzylPropionylBenzaldehydeBu₂BOTf / Et₃N98:2[2]
PhenylAcetylPropionaldehydeTiCl₄ / (-)-Sparteine95:5 (anti-selective)[8]
IsopropylPropionyln-OctanalBu₂BOTf / DIPEA>95:5[5]

Table 3: Asymmetric Diels-Alder Reactions

Chiral Auxiliary (R)DienophileDieneLewis AcidDiastereomeric Ratio (endo:exo)Reference(s)
IsopropylAcryloylCyclopentadieneEt₂AlCl95:5[8]
BenzylCrotonoylIsopreneBF₃·OEt₂90:10[8]
PhenylAcryloyl1,3-ButadieneTiCl₄92:8[8]

Table 4: Asymmetric Conjugate Additions

Chiral Auxiliary (R)Michael AcceptorNucleophileLewis AcidDiastereomeric RatioReference(s)
BenzylCrotonoylMe₂CuLiBF₃·OEt₂>95:5[1][4]
IsopropylCinnamoylPhMgBr / CuI-90:10[4]
PhenylAcryloylBu₂CuLiTiCl₄92:8[1]

Experimental Protocols

The following are representative experimental protocols for key transformations using Evans' auxiliaries. Caution: These reactions should be carried out by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment. All reagents should be handled with care, and anhydrous conditions are often necessary.

Protocol 1: Acylation of the Chiral Auxiliary

This procedure describes the attachment of a propionyl group to (S)-4-benzyl-2-oxazolidinone.

  • Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with (S)-4-benzyl-2-oxazolidinone (1.0 eq.). The flask is sealed with a septum and flushed with dry nitrogen.

  • Dissolution: Anhydrous tetrahydrofuran (THF) is added via cannula, and the solution is cooled to -78 °C in a dry ice/acetone bath.

  • Deprotonation: n-Butyllithium (1.05 eq., as a solution in hexanes) is added dropwise via syringe. The resulting solution is stirred for 15 minutes.

  • Acylation: Propionyl chloride (1.1 eq.) is added dropwise. The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature and stirred for 1 hour.

  • Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Enolate Alkylation

This protocol outlines the alkylation of the N-propionyl oxazolidinone with benzyl bromide.

  • Setup: The N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq.) is dissolved in anhydrous THF in a flame-dried flask under a nitrogen atmosphere and cooled to -78 °C.

  • Enolate Formation: Lithium diisopropylamide (LDA) (1.05 eq., freshly prepared or a commercial solution) is added dropwise, and the solution is stirred for 30 minutes at -78 °C.

  • Alkylation: Benzyl bromide (1.2 eq.) is added dropwise, and the reaction is stirred at -78 °C for 2-4 hours, or until completion as monitored by thin-layer chromatography (TLC).

  • Workup: The reaction is quenched at -78 °C with saturated aqueous ammonium chloride. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography.

Protocol 3: Diastereoselective Aldol Reaction

This protocol describes the syn-selective aldol reaction with isobutyraldehyde.

  • Setup: The N-propionyl-(R)-4-isopropyl-2-oxazolidinone (1.0 eq.) is dissolved in anhydrous dichloromethane (DCM) in a flame-dried flask under a nitrogen atmosphere and cooled to 0 °C.

  • Enolate Formation: Di-n-butylboron triflate (1.1 eq.) is added dropwise, followed by the dropwise addition of diisopropylethylamine (DIPEA) (1.2 eq.). The mixture is stirred at 0 °C for 30 minutes, then cooled to -78 °C.

  • Aldol Addition: Freshly distilled isobutyraldehyde (1.5 eq.) is added dropwise. The reaction is stirred at -78 °C for 2 hours, then warmed to 0 °C over 1 hour.

  • Workup: The reaction is quenched by the addition of a pH 7 phosphate buffer, followed by methanol and a 2:1 mixture of methanol and 30% aqueous hydrogen peroxide. The mixture is stirred vigorously for 1 hour. The volatile solvents are removed in vacuo, and the aqueous residue is extracted with ethyl acetate. The combined organic extracts are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by flash chromatography.

Protocol 4: Cleavage of the Chiral Auxiliary

This protocol describes the hydrolytic cleavage of the auxiliary to yield the corresponding carboxylic acid.

  • Setup: The alkylated or aldol adduct (1.0 eq.) is dissolved in a 4:1 mixture of THF and water and cooled to 0 °C in an ice bath.

  • Cleavage: An aqueous solution of lithium hydroxide (2.0-4.0 eq.) is added, followed by the dropwise addition of 30% aqueous hydrogen peroxide (4.0-10.0 eq.).

  • Reaction: The mixture is stirred vigorously at 0 °C for 2-4 hours, or until the starting material is consumed (monitored by TLC).

  • Workup: The reaction is quenched by the addition of an excess of saturated aqueous sodium sulfite solution and stirred for 30 minutes at room temperature. The THF is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to recover the chiral auxiliary. The aqueous layer is then acidified to pH ~2-3 with 1M HCl and extracted multiple times with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to afford the chiral carboxylic acid.

Conclusion

Evans' chiral auxiliaries represent a powerful and enduring strategy for asymmetric synthesis. Their reliability, high levels of stereocontrol, and the predictability of the stereochemical outcome have made them indispensable tools for the construction of complex chiral molecules. A thorough understanding of the underlying mechanistic principles of chelation and steric control, as outlined in this guide, is crucial for the rational design and successful execution of synthetic campaigns in both academic and industrial research, particularly in the demanding field of drug development. The detailed protocols and quantitative data provided herein serve as a practical resource for chemists seeking to leverage the exceptional capabilities of these remarkable chiral auxiliaries.

References

A Technical Guide to Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Chiral Auxiliaries

In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount, particularly in the development of pharmaceuticals where the biological activity of a molecule is often dictated by its three-dimensional arrangement.[1][2] Asymmetric synthesis aims to produce a single stereoisomer of a chiral molecule.[3] One of the most robust and well-established strategies to achieve this is through the use of chiral auxiliaries.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1][] The inherent chirality of the auxiliary biases the reaction to favor the formation of one diastereomer over the other.[1][5] Following the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product, and can often be recovered for reuse.[1][]

The concept was pioneered by E.J. Corey in 1975 with 8-phenylmenthol and Barry Trost in 1980 with mandelic acid.[1][6] However, the field was significantly advanced by the development of oxazolidinone auxiliaries, popularized by David A. Evans in the early 1980s, which have demonstrated broad applicability and high levels of stereocontrol.[1][7] Chiral auxiliaries are frequently the method of choice in the early phases of drug development due to their reliability and versatility.[1][8]

The general workflow for employing a chiral auxiliary involves a three-step sequence:

  • Attachment: The chiral auxiliary is covalently attached to the substrate.[1][9]

  • Diastereoselective Reaction: The resulting compound undergoes a reaction that creates one or more new stereocenters with a high degree of diastereoselectivity.[1][9]

  • Cleavage: The auxiliary is removed from the product under conditions that do not cause racemization of the newly formed stereocenter(s).[1][10]

While this approach adds steps to a synthetic sequence, its predictability and the ease of separating the resulting diastereomeric products by standard techniques like chromatography or crystallization often make it a highly practical strategy.[1]

G sub Prochiral Substrate adduct Substrate-Auxiliary Adduct sub->adduct Attachment aux Chiral Auxiliary (Xc) aux->adduct reaction Diastereoselective Reaction (+ Reagent) adduct->reaction diastereomers Diastereomeric Product Mixture reaction->diastereomers cleavage Cleavage diastereomers->cleavage High d.r. separation Separation (e.g., Chromatography) pure_product Enantiomerically Pure Product recovered_aux Recovered Auxiliary (Xc) cleavage->pure_product cleavage->recovered_aux Recycle

Caption: General workflow of a chiral auxiliary-mediated synthesis.

Core Concepts: Inducing and Measuring Stereoselectivity

The efficacy of a chiral auxiliary hinges on its ability to create a sterically and/or electronically biased environment around the reactive center of the substrate. This bias forces an incoming reagent to approach from a specific face, leading to the preferential formation of one diastereomer.

Mechanisms of Stereocontrol:

  • Steric Hindrance: Bulky groups on the chiral auxiliary physically block one face of the reactive molecule (e.g., an enolate), directing the electrophile to the less hindered face.

  • Chelation: Lewis acidic metal ions can coordinate to multiple heteroatoms in the substrate-auxiliary adduct, forming a rigid, cyclic transition state.[11] This locks the conformation of the molecule, exposing one face to attack while shielding the other. The Zimmerman-Traxler model is often used to predict the stereochemical outcome in such chelated transition states, particularly for aldol reactions.[11]

Quantifying Selectivity: The success of an asymmetric reaction is measured by the degree of stereoselectivity, expressed as either enantiomeric excess (ee) or diastereomeric excess (de).

  • Diastereomeric Excess (de) / Diastereomeric Ratio (dr): When a new stereocenter is formed in a molecule that already contains one (the auxiliary), diastereomers are produced. Their relative amounts can be determined by methods like NMR spectroscopy or standard chromatography.[5]

    • de (%) = |([Major Diastereomer] - [Minor Diastereomer]) / ([Major Diastereomer] + [Minor Diastereomer])| * 100

    • The diastereomeric ratio (dr) is the ratio of the major to the minor diastereomer.

  • Enantiomeric Excess (ee): After the auxiliary is cleaved, the resulting product is a mixture of enantiomers. Enantiomeric excess quantifies the purity of this mixture.[12]

    • ee (%) = |([R-enantiomer] - [S-enantiomer]) / ([R-enantiomer] + [S-enantiomer])| * 100

    • A 75:25 mixture of enantiomers has an ee of 50%.[3]

Prominent Chiral Auxiliaries in Asymmetric Synthesis

Evans' Oxazolidinone Auxiliaries

Introduced by David A. Evans, N-acyloxazolidinones are among the most powerful and widely used chiral auxiliaries, particularly for asymmetric alkylations and aldol reactions.[1][7] They are typically derived from readily available α-amino acids, such as valine or phenylalanine.[7]

Mechanism of Action (Asymmetric Alkylation): The N-acyloxazolidinone is deprotonated with a strong base (e.g., LDA or NaHMDS) to form a Z-enolate. The stereocenter on the oxazolidinone ring (at C4) directs the substitution. The bulky substituent at this position effectively shields one face of the enolate. Chelation of the metal cation (e.g., Li+) between the enolate oxygen and the carbonyl oxygen of the auxiliary creates a rigid structure, further enhancing facial bias. An incoming electrophile is then directed to the less hindered face of the enolate.[6][11]

Caption: Chelation control in an Evans' aldol reaction.

Cleavage: A key advantage of Evans' auxiliaries is the variety of methods available for their removal, allowing access to a range of functional groups.[13]

  • To Carboxylic Acids: Hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[13][14]

  • To Alcohols: Reductive cleavage with reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).[13]

  • To Aldehydes: Reduction with diisobutylaluminum hydride (DIBAL-H).[13]

  • To Esters: Transesterification with an alkoxide, such as sodium methoxide (NaOMe) in methanol.[13]

Performance Data:

AuxiliarySubstrateElectrophileYield (%)d.r.Reference
(S)-4-benzyl-2-oxazolidinoneN-propionylBenzyl bromide90-95>99:1[7]
(R)-4-phenyl-2-oxazolidinoneN-acetylBenzaldehyde80-9095:5[11]
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneN-propionylIodomethane85>98:2[7]
Myers' Pseudoephedrine Auxiliaries

Developed by Andrew G. Myers, pseudoephedrine serves as a practical and highly effective chiral auxiliary for the asymmetric alkylation of α-substituted amides.[15][16] Both enantiomers of pseudoephedrine are commercially available.[1] The resulting α-branched chiral carboxylic acids, alcohols, aldehydes, and ketones are obtained in high enantiomeric purity. An alternative, pseudoephenamine, has been developed to circumvent regulations on pseudoephedrine purchasing and can offer superior diastereoselectivities in some cases.[1][17]

Mechanism of Action: The substrate, a pseudoephedrine amide, is deprotonated with a strong base like lithium diisopropylamide (LDA) in the presence of lithium chloride. The lithium enolate is internally chelated by the hydroxyl group of the auxiliary. The methyl group on the auxiliary then directs the incoming electrophile to the opposite face of the enolate.[1]

Cleavage: The auxiliary is typically removed by acidic or basic hydrolysis of the amide bond to yield the corresponding carboxylic acid.[18] The pseudoephedrine can then be recovered and reused.[1]

Performance Data:

Substrate (Pseudoephedrine Amide of)ElectrophileYield (%)d.r.Reference
Propanoic acidBenzyl bromide91>99:1[15]
Phenylacetic acidIodomethane8898:2[15]
Cyclohexanecarboxylic acidAllyl iodide9097:3[15]
Oppolzer's Camphorsultam Auxiliaries

Camphorsultam, also known as Oppolzer's sultam, is a versatile chiral auxiliary derived from naturally occurring camphor.[][19] It is commercially available in both enantiomeric forms.[19] Its rigid bicyclic structure provides a well-defined steric environment, leading to high diastereoselectivity in a variety of reactions, including alkylations, aldol reactions, conjugate additions, and Diels-Alder reactions.[1][20]

Mechanism of Action: Similar to oxazolidinones, N-acyl sultams can be enolized and the resulting enolate can be chelated by a Lewis acid. The bulky camphor skeleton effectively shields one face of the enolate, directing the approach of an electrophile. In conjugate additions to N-enoyl sultams, chelation of a Lewis acid (e.g., a magnesium salt) to the carbonyl and sulfonyl oxygens locks the conformation, allowing for highly selective nucleophilic attack.[20]

Cleavage: The N-acyl bond can be cleaved via hydrolysis (e.g., with LiOH/H₂O₂) or reductive methods to provide the desired chiral products. The auxiliary is known for its high recovery yields.[21][22]

Performance Data:

Reaction TypeSubstrateReagent/ElectrophileYield (%)d.r.Reference
α-HydroxylationN-phenylacetyl sultamDavis oxaziridine85>20:1[21]
Michael AdditionN-methacryloyl sultamThiophenol (with Li base)HighHigh[1]
Diels-AlderN-acryloyl sultamCyclopentadiene9095:5[21]

Experimental Protocols

Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

This protocol describes the acylation of the auxiliary, diastereoselective alkylation, and subsequent hydrolytic cleavage.[18]

Step A: Acylation of the Chiral Auxiliary

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in toluene, add triethylamine (1.5 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Add propionic anhydride (1.2 equiv) and heat the mixture to reflux for 30 minutes.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product, N-propionyl-(S)-4-benzyl-2-oxazolidinone, with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography.

Step B: Diastereoselective Alkylation

  • Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of sodium hexamethyldisilazide (NaHMDS) (1.1 equiv) and stir for 30 minutes to form the sodium enolate.

  • Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv) dropwise and stir the reaction at -78 °C until completion (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Warm the mixture to room temperature and extract the product with an organic solvent. Dry the organic layer and purify by column chromatography to separate the diastereomers if necessary.

Step C: Auxiliary Cleavage to a Chiral Carboxylic Acid

  • Dissolve the alkylated N-acyl oxazolidinone (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v) and cool to 0 °C.

  • Add 30% aqueous hydrogen peroxide (H₂O₂) (4.0 equiv) followed by a 0.8 M aqueous solution of lithium hydroxide (LiOH) (2.0 equiv).

  • Stir the mixture vigorously at 0 °C for 1-2 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Extract the chiral auxiliary with an organic solvent.

  • Acidify the aqueous layer with HCl and extract the desired chiral carboxylic acid with an organic solvent. Dry and concentrate to yield the final product.

G cluster_workflow Experimental Workflow: Evans' Alkylation start Start: (S)-4-benzyl-2-oxazolidinone acylation Step A: Acylation (Propionic Anhydride, Et3N) start->acylation propionyl N-propionyl oxazolidinone acylation->propionyl alkylation Step B: Alkylation 1. NaHMDS, -78°C 2. Benzyl Bromide propionyl->alkylation alkylated Alkylated Product (Diastereomers) alkylation->alkylated cleavage Step C: Cleavage (LiOH, H2O2) alkylated->cleavage acid Final Product: Chiral Carboxylic Acid cleavage->acid aux_rec Recovered Auxiliary cleavage->aux_rec

Caption: Workflow for Evans' asymmetric alkylation and cleavage.

Protocol 2: Asymmetric Alkylation using a Myers' Pseudoephedrine Auxiliary

This protocol outlines the alkylation of a pseudoephedrine amide.[18]

  • Suspend the pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv) in dry THF at -78 °C under an inert atmosphere.

  • Slowly add a solution of lithium diisopropylamide (LDA) (2.2 equiv) in THF.

  • Stir the mixture and allow it to warm to 0 °C for 15 minutes, then to room temperature for 5 minutes.

  • Cool the reaction to the desired temperature (e.g., 0 °C).

  • Add the alkylating agent (1.1-1.5 equiv) and monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or recrystallization.

  • The auxiliary can be removed by subsequent hydrolysis to yield the carboxylic acid.

Conclusion

Chiral auxiliaries represent a foundational and highly effective strategy in asymmetric synthesis.[2] Their ability to provide reliable and predictable stereocontrol makes them indispensable tools in both academic research and industrial applications, especially for the synthesis of complex, enantiomerically pure molecules like natural products and pharmaceuticals.[1][8] While the field of asymmetric catalysis has seen tremendous growth, the versatility, robustness, and well-documented success of auxiliaries like those developed by Evans, Myers, and Oppolzer ensure their continued importance in the synthetic chemist's toolkit.

References

An In-depth Technical Guide to (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one: Structure, Conformation, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chiral auxiliary, (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one, a valuable tool in modern asymmetric synthesis. Chiral oxazolidinones are widely employed as auxiliaries to control the stereochemical outcome of reactions, and this particular derivative offers unique steric properties due to its gem-diphenyl substitution.[1] We will delve into its structure, conformational analysis, synthesis, and application in stereoselective transformations, supported by experimental data and protocols.

Structure and Conformation

This compound is a heterocyclic compound featuring a five-membered oxazolidinone ring.[2][3] The key structural features are:

  • An (S)-configured stereocenter at the C4 position.

  • A bulky isopropyl group attached to C4, originating from the chiral precursor (S)-valine.

  • Two phenyl groups at the C5 position, which significantly increase steric hindrance compared to more common Evans auxiliaries.

Molecular Details:

  • CAS Number: 184346-45-0[4][5]

  • Molecular Formula: C₁₈H₁₉NO₂[5]

  • Molecular Weight: 281.35 g/mol [5]

  • Appearance: White solid[1]

  • Melting Point: 246–247 °C[1]

The utility of this auxiliary stems from its rigid conformation, which effectively shields one face of a tethered prochiral substrate. When an acyl group is attached to the nitrogen atom, subsequent enolization (typically with a lithium or boron reagent) leads to the formation of a rigid, chelated Z-enolate. The bulky isopropyl group at C4 and, most notably, the 5,5-diphenyl groups create a highly defined steric environment. They effectively block one face of the enolate (the si-face), forcing an incoming electrophile to approach from the less hindered re-face. This conformational control is the basis for the high diastereoselectivity observed in reactions utilizing this auxiliary.

Synthesis of the Auxiliary

This compound can be synthesized from the commercially available amino alcohol, (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol, through a palladium-catalyzed oxidative carbonylation.[1] This method is notable for its high atom economy and enantiospecificity.[1]

  • Reactants:

    • (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol (1.96 mmol)

    • Palladium(II) iodide (PdI₂) (0.020 mmol, 1 mol%)

    • Potassium iodide (KI) (0.20 mmol, 10 mol%)

    • Carbon monoxide (CO)

    • Air

    • 1,2-Dimethoxyethane (DME) (3.9 mL)

  • Procedure:

    • A 250 mL stainless steel autoclave is charged with PdI₂ (7.1 mg), KI (32.5 mg), and a solution of (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol (500.0 mg) in DME.

    • The autoclave is pressurized with CO (16 atm) and then air is added to reach a total pressure of 20 atm.

    • The reaction mixture is heated to 100 °C and stirred for 15 hours.

    • After cooling and degassing the autoclave, the solvent is evaporated under reduced pressure.

    • The crude product is purified by crystallization from a chloroform/hexane mixture.

  • Yield: 81% (448 mg)[1]

Synthesis_Workflow Start (S)-2-amino-3-methyl- 1,1-diphenylbutan-1-ol Reagents CO (16 atm), Air (4 atm) PdI₂ (1 mol%), KI (10 mol%) DME, 100 °C, 15 h Start->Reagents Reaction Product (S)-4-isopropyl-5,5- diphenyloxazolidin-2-one Reagents->Product Forms Purification Crystallization (CHCl₃/Hexane) Product->Purification Purification Final Final Product (81% Yield) Purification->Final

Caption: Synthesis of the chiral auxiliary via oxidative carbonylation.

Applications in Asymmetric Synthesis

This auxiliary has proven effective in directing stereoselective transformations, particularly in the formation of carbon-carbon bonds such as alkylations and aldol reactions.[6][7]

A key application is in diastereoselective aldol reactions. The N-acyl derivative of the auxiliary is first treated with a Lewis acid and a hindered base to form a boron enolate, which then reacts with an aldehyde electrophile.

Aldol_Mechanism Mechanism of Stereoselective Aldol Reaction cluster_aux N-Acyl Auxiliary cluster_enol Enolate Formation cluster_attack Stereoselective Attack Aux N-Acyl-(S)-4-isopropyl- 5,5-diphenyloxazolidin-2-one Enolate Chelated Z-Enolate (e.g., with Bu₂BOTf) Aux->Enolate + (n-Bu)₂BOTf + Hindered Base TS Transition State (Electrophile approaches from unshielded face) Enolate->TS + Aldehyde (R-CHO) Product Diastereomerically Enriched Aldol Adduct TS->Product

Caption: General workflow for an auxiliary-controlled aldol reaction.

A derivative, Lithiated N-(methylthiomethyl)-(S)-4-isopropyl-5,5-diphenyloxazolidin-2-one, serves as a chiral formyl anion equivalent.[8] It adds to various aldehydes and ketones with high levels of diastereoselectivity. The resulting adducts can then be converted to enantiomerically enriched 1,2-diols, 2-amino alcohols, or 2-hydroxy esters.[8]

Table 1: Diastereoselective Addition to Aldehydes and Ketones [8] (Data summarized from additions of the lithiated N-(methylthiomethyl) derivative)

Electrophile (Aldehyde/Ketone)Product Yield (%)Diastereomeric Ratio (d.r.)
Benzaldehyde95>98:2
p-Methoxybenzaldehyde95>98:2
2-Naphthaldehyde95>98:2
Pivalaldehyde88>98:2
Cyclohexanecarboxaldehyde9396:4
Acetophenone9595:5
Propiophenone9596:4
Cyclohexyl methyl ketone9391:9

Cleavage of the Auxiliary

After the desired stereocenter has been created, the chiral auxiliary must be cleaved from the substrate to yield the final product. This crucial step is designed to proceed without racemization of the newly formed chiral center. The auxiliary itself can often be recovered and reused. Common cleavage methods include:

  • Hydrolysis: Basic (LiOH/H₂O₂) or acidic hydrolysis to yield the carboxylic acid.

  • Reductive Cleavage: Treatment with reducing agents like LiBH₄ or LiAlH₄ to yield the corresponding alcohol.

  • Conversion to Esters: Alcoholysis (e.g., with NaOMe in MeOH or Ti(O-iPr)₄) yields the methyl ester.

  • Conversion to Amides: Reaction with Weinreb's reagent (Me(MeO)NH·HCl / AlMe₃) can form the Weinreb amide.

For the N,S-acetal adducts mentioned previously, cleavage involves displacement of the methylthio group followed by mild hydrolysis of the resulting hemiaminal to release the chiral aldehyde and the recovered auxiliary.[8]

Conclusion

This compound is a highly effective chiral auxiliary for asymmetric synthesis. Its defining feature—the gem-diphenyl group at the C5 position—imparts a unique and powerful steric directing ability, leading to excellent diastereoselectivities in a range of C-C bond-forming reactions.[6] The availability of robust synthetic protocols and the high crystallinity of its derivatives make it a practical and valuable tool for chemists in academic research and the pharmaceutical industry engaged in the synthesis of complex, enantiomerically pure molecules.

References

In-Depth Technical Guide: (S)-(-)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone (CAS 184346-45-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides comprehensive information on the chemical compound (S)-(-)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone, CAS number 184346-45-0. This chiral auxiliary is a valuable tool in asymmetric synthesis, offering high diastereoselectivity in a variety of carbon-carbon bond-forming reactions. This document details its chemical and physical properties, provides a detailed synthesis protocol, and outlines its application in key asymmetric reactions with experimental workflows. The guide is intended for researchers and professionals in organic synthesis and drug development who require a practical and in-depth understanding of this reagent.

Chemical Information and Properties

(S)-(-)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone is a white crystalline solid. Its structure features a valine-derived isopropyl group at the C4 position and two phenyl groups at the C5 position of the oxazolidinone ring. This substitution pattern provides significant steric bulk, which is crucial for its function as a highly effective chiral auxiliary.

Chemical Identifiers
IdentifierValue
CAS Number 184346-45-0
IUPAC Name (4S)-4-(propan-2-yl)-5,5-diphenyl-1,3-oxazolidin-2-one
Synonyms (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one, (4S)-5,5-diphenyl-4-(propan-2-yl)-1,3-oxazolidin-2-one
Molecular Formula C₁₈H₁₉NO₂
Molecular Weight 281.35 g/mol
SMILES CC(C)[C@H]1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3
InChI Key PHTOJBANGYSTOH-INIZCTEOSA-N
Physicochemical Properties

A summary of the available physicochemical data is presented below. This compound exhibits low solubility in many common organic solvents, a property that facilitates its recovery after a reaction.

PropertyValueReference
Physical State White crystalline powder[1]
Melting Point 252 - 256 °C[1]
Optical Rotation [α]²⁰D = -243 to -249° (c=0.6 in CH₂Cl₂)[1]
Purity ≥ 99% (chiral purity)[1]

Synthesis Protocol

This compound can be synthesized via an enantiospecific oxidative carbonylation of (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol.[2]

Experimental Protocol: Synthesis of this compound
  • Materials:

    • (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol

    • Palladium(II) iodide (PdI₂)

    • Potassium iodide (KI)

    • 1,2-Dimethoxyethane (DME)

    • Carbon monoxide (CO)

    • Air

    • Chloroform (CHCl₃)

    • Hexane

  • Procedure:

    • In a stainless steel autoclave, charge PdI₂ (1 mol%), KI (10 mol%), and a solution of (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol in DME (0.5 mmol of substrate per 1 mL of DME).[2]

    • While stirring, pressurize the autoclave with 16 atm of CO and then increase the pressure to 20 atm with air.[2]

    • Heat the reaction mixture to 100 °C for 15 hours.[2]

    • After cooling to room temperature, carefully degas the autoclave.[2]

    • Evaporate the solvent under reduced pressure.[2]

    • The crude product can be purified by crystallization from a mixture of chloroform and hexane to yield the desired this compound as a white solid.[2]

Application in Asymmetric Synthesis

This chiral auxiliary is particularly advantageous due to its high crystallinity and the crystallinity of its N-acylated derivatives, often allowing for purification by recrystallization rather than chromatography. The steric hindrance provided by the diphenyl groups at the C5 position enhances facial selectivity in enolate reactions.

General Workflow for Asymmetric Reactions

The general workflow for utilizing this compound in asymmetric synthesis involves three main stages: acylation of the auxiliary, the diastereoselective reaction (e.g., alkylation or aldol addition), and subsequent cleavage of the auxiliary to yield the chiral product and recover the auxiliary.

G cluster_prep Preparation cluster_reaction Asymmetric Reaction cluster_cleavage Cleavage & Recovery Aux (S)-Auxiliary AcylAux N-Acyl Auxiliary Aux->AcylAux Acylation (e.g., Acyl Chloride, Base) Enolate Chelated (Z)-Enolate AcylAux->Enolate Deprotonation (e.g., LDA, BuLi) Product Diastereomerically Enriched Product Enolate->Product Electrophilic Quench (E+) FinalProduct Chiral Product (e.g., Acid, Alcohol) Product->FinalProduct Hydrolysis/Reduction (e.g., LiOH/H₂O₂, LiBH₄) RecoveredAux Recovered Auxiliary Product->RecoveredAux Cleavage

General workflow for asymmetric synthesis.
Asymmetric Aldol Reaction

The N-acyl derivative of this compound can be used to perform highly diastereoselective aldol reactions. The formation of a (Z)-enolate, often facilitated by a boron Lewis acid, directs the aldol addition to favor the syn-aldol product.

  • Materials:

    • N-propionyl-(S)-4-isopropyl-5,5-diphenyl-2-oxazolidinone

    • Dibutylboron triflate (Bu₂BOTf)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Aldehyde

    • Anhydrous dichloromethane (DCM)

    • Phosphate buffer (pH 7)

    • Methanol (MeOH)

    • 30% Hydrogen peroxide (H₂O₂)

  • Procedure:

    • Dissolve the N-propionyl auxiliary in anhydrous DCM and cool to -78 °C under an inert atmosphere.

    • Add Bu₂BOTf dropwise, followed by the dropwise addition of DIPEA.

    • Stir the resulting mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional hour to form the boron enolate.

    • Cool the reaction mixture back to -78 °C and add the aldehyde dropwise.

    • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for another hour.

    • Quench the reaction by adding pH 7 phosphate buffer, followed by methanol and hydrogen peroxide.

    • Stir vigorously for 1 hour.

    • Extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product can be purified by flash chromatography or recrystallization.

Asymmetric Alkylation

The enolate generated from the N-acyl auxiliary can be alkylated with high diastereoselectivity. The bulky diphenyl groups effectively shield one face of the enolate, directing the incoming electrophile to the opposite face.

  • Materials:

    • N-acyl-(S)-4-isopropyl-5,5-diphenyl-2-oxazolidinone

    • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

    • Alkyl halide (e.g., benzyl bromide, methyl iodide)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

  • Procedure:

    • Dissolve the N-acyl auxiliary in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Add a solution of LDA or NaHMDS dropwise and stir for 30-60 minutes to form the enolate.

    • Add the alkyl halide dropwise and stir the reaction mixture at -78 °C for several hours until the reaction is complete (monitored by TLC).

    • Quench the reaction by adding saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product, which can then be purified by chromatography or recrystallization.

Cleavage and Recovery of the Auxiliary

A key advantage of this auxiliary is its facile removal and high recovery rate. The cleavage conditions can be chosen to yield various functional groups such as carboxylic acids, alcohols, or aldehydes.

  • Materials:

    • N-acylated product

    • Tetrahydrofuran (THF)

    • Water

    • 30% Hydrogen peroxide (H₂O₂)

    • Lithium hydroxide (LiOH)

  • Procedure:

    • Dissolve the N-acylated product in a mixture of THF and water at 0 °C.

    • Add aqueous hydrogen peroxide, followed by an aqueous solution of lithium hydroxide.

    • Stir the reaction mixture at room temperature until the starting material is consumed.

    • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

    • Concentrate the mixture under reduced pressure to remove the THF.

    • The precipitated chiral auxiliary can be recovered by filtration.

    • The aqueous filtrate can be acidified and extracted with an organic solvent to isolate the chiral carboxylic acid product.

Safety and Handling

(S)-(-)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Use only in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Keep in a dark place, under an inert atmosphere, at room temperature.[4]

Conclusion

(S)-(-)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone is a highly effective and practical chiral auxiliary for asymmetric synthesis. Its robust steric directing group, the high crystallinity of its derivatives, and the ease of its recovery make it a valuable tool for the stereocontrolled synthesis of complex molecules in academic and industrial research, particularly in the field of drug discovery and development. The detailed protocols and workflows provided in this guide offer a starting point for the successful application of this versatile reagent.

References

The Discovery and Development of Seebach's Auxiliary: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient and predictable methods to control stereochemistry is paramount. Chiral auxiliaries, molecules that temporarily impart their chirality to a prochiral substrate, represent a robust and foundational strategy for achieving this control. Among the pioneers in this field, Dieter Seebach's development of a chiral auxiliary derived from proline and pivalaldehyde stands as a landmark achievement. This technical guide provides an in-depth exploration of this auxiliary, detailing its discovery through the principle of "Self-Regeneration of Stereocenters," its mechanism of action, comprehensive experimental protocols, and a summary of its performance in diastereoselective reactions.

Core Principle: Self-Regeneration of Stereocenters (SRS)

The conceptual breakthrough behind Seebach's auxiliary was the principle of "Self-Regeneration of Stereocenters" (SRS).[1][2] This strategy allows for the α-alkylation of an amino acid, such as proline, without racemization and with retention of the original configuration. The process elegantly circumvents the direct deprotonation of the sensitive α-proton, which would lead to a loss of stereochemical information.

The SRS principle involves a four-step sequence:

  • Acetalization: The starting chiral amino acid is condensed with an achiral aldehyde (in this case, pivalaldehyde) to form a rigid bicyclic acetal. This step diastereoselectively creates a new temporary stereocenter.

  • Deprotonation: The original stereocenter is rendered trigonal by deprotonation at the α-position to form a chiral, non-racemic enolate. The stereochemical information is now held by the temporary stereocenter of the acetal.

  • Diastereoselective Alkylation: The enolate reacts with an electrophile. The stereochemistry of the temporary acetal center dictates the facial selectivity of the alkylation, leading to the formation of a new stereocenter with high diastereoselectivity.

  • Hydrolysis: The acetal is hydrolyzed, removing the temporary chiral scaffold and revealing the newly formed, enantiomerically pure α-substituted amino acid. The original stereocenter is thus "regenerated."[1]

This innovative approach laid the groundwork for the development and application of the proline-pivalaldehyde derived oxazolidinone, commonly referred to as Seebach's auxiliary.

The Seebach Auxiliary: (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one

The specific chiral auxiliary developed from (S)-proline and pivalaldehyde is the bicyclic lactone (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one .[3][4] The bulky tert-butyl group is crucial for its function, providing a powerful steric shield that directs the approach of incoming electrophiles.

G Logical Workflow of the SRS Principle cluster_0 Step 1: Auxiliary Formation cluster_1 Step 2 & 3: Alkylation cluster_2 Step 4: Product Release start (S)-Proline + Pivalaldehyde aux Seebach's Auxiliary ((2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one) start->aux Condensation (Diastereoselective Acetalization) enolate Lithium Enolate (Trigonal Center) aux->enolate Deprotonation (LDA) alkylated Alkylated Auxiliary (New Stereocenter Formed) enolate->alkylated Diastereoselective Attack product (S)-α-Alkyl-Proline (Stereocenter Regenerated) alkylated->product Hydrolysis electrophile Electrophile (R-X) electrophile->alkylated

References

The Theoretical Underpinnings of Oxazolidinone-Mediated Stereoselectivity: An In-depth Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for stereochemical control is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals where the chirality of a molecule can dictate its efficacy and safety. Among the arsenal of synthetic tools, chiral oxazolidinones, famously known as Evans auxiliaries, have emerged as a robust and predictable platform for asymmetric synthesis. This technical guide delves into the theoretical studies that elucidate the remarkable stereoselectivity mediated by these auxiliaries, with a focus on the widely employed Evans aldol reaction. By examining the core principles, computational models, and experimental evidence, we aim to provide a comprehensive resource for researchers leveraging this powerful methodology.

The Core Principle: The Zimmerman-Traxler Model

The high degree of stereocontrol exerted by oxazolidinone auxiliaries in aldol reactions is rationalized by the Zimmerman-Traxler model.[1][2][3] This model postulates a six-membered, chair-like transition state that minimizes steric interactions and dictates the facial selectivity of the reaction.

The key steps leading to the stereoselective outcome are:

  • Formation of a (Z)-Enolate: Treatment of the N-acyloxazolidinone with a Lewis acid (e.g., dibutylboron triflate) and a hindered base selectively generates the (Z)-enolate.[4]

  • Chelated Transition State: The Lewis acid, typically boron, chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone auxiliary. This chelation locks the conformation of the enolate.

  • Facial Shielding by the Auxiliary's Substituent: The substituent on the chiral oxazolidinone (e.g., a benzyl or isopropyl group) effectively shields one face of the enolate.

  • Aldehyde Approach: To minimize steric hindrance, the aldehyde approaches the enolate from the less sterically encumbered face. The substituent of the aldehyde preferentially occupies a pseudo-equatorial position in the chair-like transition state to avoid unfavorable 1,3-diaxial interactions.[5]

This orchestrated sequence of events leads to the predictable formation of the syn-aldol product with a high degree of diastereoselectivity.[6]

Below is a logical diagram illustrating the key factors influencing stereoselectivity in the Zimmerman-Traxler model.

Zimmerman_Traxler_Factors cluster_reactants Reactants & Reagents cluster_process Key Processes cluster_outcome Outcome N-Acyl Oxazolidinone N-Acyl Oxazolidinone Z-Enolate Formation Z-Enolate Formation N-Acyl Oxazolidinone->Z-Enolate Formation Aldehyde Aldehyde Aldehyde Approach Aldehyde Approach Aldehyde->Aldehyde Approach Lewis Acid Lewis Acid Lewis Acid->Z-Enolate Formation Base Base Base->Z-Enolate Formation Chelation Chelation Z-Enolate Formation->Chelation Facial Shielding Facial Shielding Chelation->Facial Shielding Facial Shielding->Aldehyde Approach Syn-Aldol Product Syn-Aldol Product Aldehyde Approach->Syn-Aldol Product

Caption: Factors leading to stereoselectivity in the Zimmerman-Traxler model.

Quantitative Analysis of Diastereoselectivity

The Evans aldol reaction is renowned for its high diastereoselectivity across a range of substrates. The following tables summarize the diastereomeric ratios (d.r.) observed for the reaction of various N-acyl oxazolidinones with different aldehydes, highlighting the robustness of this method.

Table 1: Diastereoselectivity of Boron-Mediated Aldol Reactions of Chiral Imides [1]

Chiral Auxiliary (R)Aldehyde (R')Diastereomeric Ratio (syn:anti)
IsopropylIsobutyraldehyde>99:1
IsopropylBenzaldehyde>99:1
BenzylIsobutyraldehyde98:2
BenzylBenzaldehyde99:1

Table 2: Diastereoselectivity with Various Aldehydes [7]

N-Acyl ImideAldehydeRatio (desired:other isomers)Yield (%)
N-propionyl-4-benzyl-2-oxazolidinoneAcetaldehyde95:567
N-propionyl-4-benzyl-2-oxazolidinonePropionaldehyde94:673
N-propionyl-4-benzyl-2-oxazolidinoneIsobutyraldehyde99:192
N-propionyl-4-benzyl-2-oxazolidinoneBenzaldehyde97:379
N-butyryl-4-benzyl-2-oxazolidinoneAcetaldehyde96:475
N-butyryl-4-benzyl-2-oxazolidinonePropionaldehyde97:371
N-isovaleryl-4-benzyl-2-oxazolidinoneAcetaldehyde98:263
N-isovaleryl-4-benzyl-2-oxazolidinonePropionaldehyde94:663

Note: Ratios are for the major syn product relative to other diastereomers.

Experimental Protocols

General Procedure for Evans Asymmetric Aldol Reaction

The following is a representative experimental protocol for a boron-mediated Evans aldol reaction.

Materials:

  • N-acyloxazolidinone (1.0 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Dibutylboron triflate (Bu₂BOTf, 1.1 equiv)

  • Diisopropylethylamine (DIPEA, 1.2 equiv)

  • Aldehyde (1.2 equiv)

  • Phosphate buffer (pH 7)

  • Methanol

  • 30% Hydrogen peroxide

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the N-acyloxazolidinone in anhydrous CH₂Cl₂.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add Bu₂BOTf dropwise, followed by the dropwise addition of DIPEA.

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30-60 minutes to ensure complete enolate formation.

  • Cool the reaction mixture back to -78 °C.

  • Add the aldehyde dropwise.

  • Stir the reaction at -78 °C for 30 minutes, then warm to 0 °C and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.

  • Stir the mixture vigorously at 0 °C for at least 1 hour.

  • Remove the organic solvents under reduced pressure.

  • Extract the aqueous residue with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude aldol adduct.

  • Purify the product by flash column chromatography.

The following workflow diagram illustrates the general experimental procedure.

Aldol_Workflow Start Start Dissolve N-acyloxazolidinone in CH2Cl2 Dissolve N-acyloxazolidinone in CH2Cl2 Start->Dissolve N-acyloxazolidinone in CH2Cl2 Cool to -78C Cool to -78C Dissolve N-acyloxazolidinone in CH2Cl2->Cool to -78C Add Bu2BOTf and DIPEA Add Bu2BOTf and DIPEA Cool to -78C->Add Bu2BOTf and DIPEA Enolate Formation (0C) Enolate Formation (0C) Add Bu2BOTf and DIPEA->Enolate Formation (0C) Cool to -78C_2 Cool to -78C Enolate Formation (0C)->Cool to -78C_2 Add Aldehyde Add Aldehyde Cool to -78C_2->Add Aldehyde Aldol Reaction (0C) Aldol Reaction (0C) Add Aldehyde->Aldol Reaction (0C) Quench Quench Aldol Reaction (0C)->Quench Workup and Purification Workup and Purification Quench->Workup and Purification Final Product Final Product Workup and Purification->Final Product

Caption: General experimental workflow for the Evans aldol reaction.

Computational Methodology for Theoretical Studies

Theoretical investigations into the stereoselectivity of oxazolidinone-mediated reactions predominantly employ Density Functional Theory (DFT). A typical computational protocol is outlined below.

Software:

  • Gaussian, ORCA, or other quantum chemistry software packages.

Methodology:

  • Geometry Optimization: The geometries of all reactants, transition states, and products are fully optimized. A commonly used functional is B3LYP, often paired with a basis set such as 6-31G(d).[8]

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., M06-2X/6-311+G(d,p)).

  • Solvation Effects: The influence of the solvent is typically incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

  • Transition State Search: Transition state structures are located using methods like the synchronous transit-guided quasi-Newton (STQN) method or eigenvector-following algorithms. Intrinsic reaction coordinate (IRC) calculations are then performed to verify that the located transition state connects the correct reactants and products.

The following diagram outlines the typical workflow for a DFT study of a reaction mechanism.

DFT_Workflow Start Start Propose Reaction Pathway Propose Reaction Pathway Start->Propose Reaction Pathway Geometry Optimization (e.g., B3LYP/6-31G(d)) Geometry Optimization (e.g., B3LYP/6-31G(d)) Propose Reaction Pathway->Geometry Optimization (e.g., B3LYP/6-31G(d)) Frequency Calculation Frequency Calculation Geometry Optimization (e.g., B3LYP/6-31G(d))->Frequency Calculation Characterize Stationary Points Characterize Stationary Points Frequency Calculation->Characterize Stationary Points Single-Point Energy (e.g., M06-2X/6-311+G(d,p)) Single-Point Energy (e.g., M06-2X/6-311+G(d,p)) Characterize Stationary Points->Single-Point Energy (e.g., M06-2X/6-311+G(d,p)) Minimum or TS Incorporate Solvation (PCM) Incorporate Solvation (PCM) Single-Point Energy (e.g., M06-2X/6-311+G(d,p))->Incorporate Solvation (PCM) Analyze Energy Profile Analyze Energy Profile Incorporate Solvation (PCM)->Analyze Energy Profile End End Analyze Energy Profile->End

Caption: A typical workflow for a DFT-based mechanistic study.

Visualizing the Zimmerman-Traxler Transition State

The chair-like transition state of the Zimmerman-Traxler model can be visualized to better understand the steric interactions that govern stereoselectivity. The following DOT script generates a simplified representation of the favored transition state leading to the syn-aldol product.

Zimmerman_Traxler_TS cluster_TS Zimmerman-Traxler Transition State (Favored) B B(Bu)2 O1 O B->O1 C1 C O1->C1 C2 C C1->C2 Acyl Acyl C1->Acyl C3 C C2->C3 H_enolate H C2->H_enolate O2 O C3->O2 R_aldehyde R' C3->R_aldehyde H_aldehyde H C3->H_aldehyde O2->B R_aux R_aux p1 p2 p3 p4 p5 p6

Caption: A simplified 2D representation of the Zimmerman-Traxler transition state.

Conclusion

Theoretical studies, underpinned by the elegant Zimmerman-Traxler model and validated by sophisticated computational methods like DFT, provide a clear and predictive framework for understanding the stereochemical outcomes of oxazolidinone-mediated reactions. The ability to reliably generate specific stereoisomers is of paramount importance in the synthesis of complex molecules, particularly in the pharmaceutical industry. This guide has provided an overview of the core theoretical principles, quantitative data on diastereoselectivity, detailed experimental and computational protocols, and visualizations to aid researchers in the effective application of this powerful synthetic methodology. A thorough grasp of these theoretical underpinnings empowers chemists to rationally design synthetic strategies and confidently predict the stereochemical course of their reactions.

References

Chiroptical Properties of Chiral Oxazolidinones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral oxazolidinones are a cornerstone of modern asymmetric synthesis and medicinal chemistry. Their rigid five-membered ring structure and predictable stereochemical control have established them as indispensable chiral auxiliaries, famously demonstrated by the Evans’ auxiliaries.[1][2] Furthermore, the oxazolidinone moiety is a key pharmacophore in several important antibiotics, such as linezolid, underscoring its significance in drug development.[3][4][5] The stereochemistry of these compounds is paramount, as different enantiomers often exhibit vastly different biological activities.[3] Consequently, the precise characterization of their chiroptical properties is a critical aspect of their synthesis and application.

This technical guide provides a comprehensive overview of the chiroptical properties of chiral oxazolidinones, focusing on their analysis through Optical Rotatory Dispersion (ORD), Circular Dichroism (CD), and Vibrational Circular Dichroism (VCD) spectroscopy. It includes a compilation of quantitative data, detailed experimental protocols, and an exploration of computational methods for predicting these properties.

Core Principles of Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. This differential interaction provides unique information about the three-dimensional arrangement of atoms in a molecule, making it invaluable for determining absolute configuration and studying conformational dynamics.

Optical Rotatory Dispersion (ORD): ORD measures the variation of the angle of optical rotation as a function of the wavelength of plane-polarized light.[6] The resulting ORD curve can be either a plain curve, showing a monotonic change with wavelength, or a more complex curve exhibiting peaks and troughs, known as the Cotton effect, in the vicinity of an electronic absorption band.[6]

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule.[7] A CD spectrum is a plot of this differential absorption, typically expressed as molar ellipticity ([θ]), versus wavelength. Positive or negative peaks in the CD spectrum correspond to the electronic transitions of the molecule and are directly related to its stereochemistry.

Vibrational Circular Dichroism (VCD): VCD is the extension of circular dichroism into the infrared region, measuring the differential absorption of left and right circularly polarized IR radiation by chiral molecules.[8][9] VCD is particularly sensitive to the vibrational modes of a molecule and provides detailed structural information, making it a powerful tool for determining the absolute configuration of complex molecules in solution.[8][9]

Quantitative Chiroptical Data of Chiral Oxazolidinones

The chiroptical properties of chiral oxazolidinones are highly dependent on the nature and substitution pattern of the substituents on the oxazolidinone ring. The following tables summarize key quantitative data for some commonly used and synthesized chiral oxazolidinones.

Table 1: Specific Rotation of Common Chiral Oxazolidinones

Compound NameStructureSpecific Rotation ([α]D)Conditions (Concentration, Solvent)Reference(s)
(S)-(-)-4-Benzyl-2-oxazolidinone-63°c = 1, Chloroform[10]
(S)-(-)-4-Benzyl-2-oxazolidinone-64°c = 1, Chloroform[11]
(S)-(-)-4-Benzyl-2-oxazolidinone-62.00°c = 1, Chloroform (20°C)[12]
(R)-(+)-4-Benzyl-2-oxazolidinone+63°c = 1, Chloroform
(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone+168°c = 2, Chloroform[13]
(S)-(-)-4-Isopropyl-2-oxazolidinone-15.3°c = 7.0, Chloroform[14]

Note: The sign of the specific rotation is dependent on the stereochemistry. The enantiomer will have the same magnitude of rotation but the opposite sign.

Experimental Protocols for Chiroptical Analysis

Accurate and reproducible chiroptical measurements are essential for the reliable characterization of chiral oxazolidinones. The following sections provide detailed methodologies for key experiments.

Optical Rotatory Dispersion (ORD) Measurement

Objective: To measure the optical rotation of a chiral oxazolidinone at a specific wavelength (typically the sodium D-line, 589 nm) and to record the ORD spectrum across a range of wavelengths.

Instrumentation: A polarimeter or a spectropolarimeter.

General Procedure:

  • Sample Preparation: Accurately weigh a sample of the chiral oxazolidinone and dissolve it in a suitable spectroscopic grade solvent (e.g., chloroform, ethanol, methanol) to a known concentration (e.g., c = 1 g/100 mL). Ensure the solution is free of any particulate matter.

  • Instrument Calibration: Calibrate the instrument according to the manufacturer's instructions, typically using a standard quartz plate or a solvent blank.

  • Measurement:

    • Rinse the sample cell (typically 1 dm path length) with the solvent and then fill it with the sample solution, ensuring no air bubbles are present in the light path.

    • Place the sample cell in the instrument.

    • For a single wavelength measurement ([α]D), record the angle of rotation at 589 nm.

    • For an ORD spectrum, scan a range of wavelengths (e.g., from 700 nm to 200 nm) and record the optical rotation at each wavelength.

  • Data Analysis:

    • Calculate the specific rotation using the formula: [α]λT = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[15]

    • Plot the specific rotation [α] or molar rotation [Φ] against the wavelength (λ) to obtain the ORD curve.

Circular Dichroism (CD) Spectroscopy

Objective: To obtain the CD spectrum of a chiral oxazolidinone to determine its absolute configuration and study its electronic transitions.

Instrumentation: A CD spectropolarimeter.

General Procedure:

  • Sample Preparation:

    • Prepare a solution of the chiral oxazolidinone in a suitable UV-transparent solvent (e.g., methanol, acetonitrile, hexane). The concentration should be adjusted to give an absorbance of approximately 0.8-1.0 at the wavelength of maximum absorption.[7]

    • Filter the solution to remove any dust or particulate matter.

  • Instrument Setup:

    • Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

    • Turn on the lamp and allow it to stabilize.

    • Select the appropriate wavelength range (e.g., 350-190 nm).

  • Measurement:

    • Record a baseline spectrum with the cuvette containing only the solvent.

    • Fill the cuvette with the sample solution and record the CD spectrum.

    • Typically, multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Processing:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the observed ellipticity (θ) in millidegrees to molar ellipticity ([θ]) using the formula: [θ] = (θ × M) / (10 × l × c), where M is the molar mass, l is the path length in cm, and c is the concentration in g/L.

    • Plot the molar ellipticity ([θ]) against the wavelength (λ).

Vibrational Circular Dichroism (VCD) Spectroscopy

Objective: To obtain the VCD spectrum of a chiral oxazolidinone for the unambiguous determination of its absolute configuration.

Instrumentation: A VCD spectrometer, typically an FTIR spectrometer equipped with a photoelastic modulator (PEM).[2][9]

General Procedure:

  • Sample Preparation:

    • Prepare a concentrated solution of the chiral oxazolidinone in a suitable IR-transparent solvent (e.g., deuterated chloroform (CDCl3), carbon tetrachloride (CCl4)).

    • Use a short pathlength cell (e.g., 50-100 µm) to minimize solvent absorption.

  • Instrument Setup:

    • Configure the VCD spectrometer for the desired spectral range (mid-IR region, e.g., 2000-800 cm-1).

    • Optimize the instrument parameters, including the PEM modulation frequency and the detector settings.

  • Measurement:

    • Collect the VCD spectrum of the sample. This typically involves co-adding a large number of scans to achieve a good signal-to-noise ratio.

    • Collect the VCD spectrum of the racemic mixture or the solvent as a baseline.

  • Data Processing and Analysis:

    • Subtract the baseline from the sample spectrum.

    • Compare the experimental VCD spectrum with the theoretically calculated spectrum for a known absolute configuration to make the assignment.

Computational Prediction of Chiroptical Properties

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), have become an indispensable tool for predicting and interpreting the chiroptical spectra of chiral molecules.[16] This approach allows for the assignment of absolute configuration by comparing the calculated spectrum with the experimental one.

Workflow for TD-DFT Calculation of CD Spectra:

TDDFT_Workflow A Propose Stereoisomer B Conformational Search (e.g., Molecular Mechanics) A->B Initial Structure C Geometry Optimization (DFT) B->C Low Energy Conformers D TD-DFT Calculation (Excitation Energies & Rotational Strengths) C->D Optimized Geometries E Boltzmann Averaging of Spectra D->E Individual Spectra F Simulated CD Spectrum E->F Final Spectrum H Comparison & Assignment of Absolute Configuration F->H G Experimental CD Spectrum G->H

Caption: A typical workflow for the determination of absolute configuration using TD-DFT calculated CD spectra.

Signaling Pathways and Logical Relationships

The relationship between the molecular structure of a chiral oxazolidinone and its observed chiroptical properties is a complex interplay of electronic and vibrational transitions. The following diagram illustrates the logical flow from molecular chirality to the measured spectroscopic signals.

Chiroptical_Properties_Logic cluster_molecule Chiral Oxazolidinone cluster_interaction Interaction with Polarized Light cluster_spectroscopy Chiroptical Spectroscopy cluster_output Spectroscopic Output Chirality Molecular Chirality (3D Arrangement of Atoms) Interaction Differential Interaction Chirality->Interaction CPL Circularly Polarized Light (Left & Right) CPL->Interaction ORD Optical Rotatory Dispersion (ORD) (Difference in Refractive Index) Interaction->ORD CD Circular Dichroism (CD) (Difference in Absorption) Interaction->CD VCD Vibrational Circular Dichroism (VCD) (Difference in IR Absorption) Interaction->VCD ORD_Spectrum ORD Spectrum (Rotation vs. Wavelength) ORD->ORD_Spectrum CD_Spectrum CD Spectrum (Ellipticity vs. Wavelength) CD->CD_Spectrum VCD_Spectrum VCD Spectrum (ΔA vs. Wavenumber) VCD->VCD_Spectrum

Caption: The logical relationship between molecular chirality and the resulting chiroptical spectra.

Applications in Drug Development

The chiroptical properties of oxazolidinones are of paramount importance in the pharmaceutical industry. The antibiotic linezolid, for instance, is active as a single enantiomer.[16] Chiroptical spectroscopy provides a rapid and reliable method for:

  • Determining the absolute configuration of newly synthesized chiral oxazolidinone derivatives.

  • Assessing the enantiomeric purity of drug candidates and intermediates.

  • Studying the conformational preferences of oxazolidinone-based drugs, which can influence their binding to biological targets.

  • Monitoring stereoselective reactions in real-time to optimize reaction conditions.

References

Methodological & Application

Application Notes and Protocols for Asymmetric Aldol Reaction Using (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting asymmetric aldol reactions utilizing the chiral auxiliary, (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one. This sterically hindered auxiliary, a modification of the well-known Evans auxiliary, offers significant advantages in terms of stereocontrol, product crystallinity, and ease of purification.

Introduction

The asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds and the construction of complex chiral molecules. The use of chiral auxiliaries, such as oxazolidinones, provides a reliable method for controlling the stereochemical outcome of these reactions. The this compound auxiliary, developed by Seebach and coworkers, has proven to be a highly effective tool for achieving high diastereoselectivity in aldol additions. Its bulky diphenylmethyl group provides excellent facial shielding of the enolate, leading to predictable and high levels of stereochemical induction. Furthermore, the crystalline nature of the auxiliary and its derivatives often facilitates purification by recrystallization, a significant advantage in both research and process development settings.

Reaction Principle and Stereochemical Control

The stereochemical outcome of the aldol reaction using N-acylated this compound is governed by the formation of a rigid, chair-like Zimmerman-Traxler transition state. The key steps influencing the high diastereoselectivity are:

  • N-Acylation: The chiral auxiliary is first acylated with a desired carboxylic acid derivative (e.g., propionyl chloride) to form the corresponding N-acyl imide.

  • Enolate Formation: Treatment of the N-acyl imide with a suitable base, typically a lithium or boron reagent, generates a specific (Z)-enolate.

  • Aldol Addition: The (Z)-enolate reacts with an aldehyde via a six-membered, chair-like transition state. The bulky 5,5-diphenyl and 4-isopropyl substituents of the auxiliary effectively shield one face of the enolate, forcing the aldehyde to approach from the less hindered side. This orientation minimizes steric interactions and dictates the absolute configuration of the two newly formed stereocenters in the aldol adduct.

  • Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved from the aldol product, yielding the desired β-hydroxy carbonyl compound and allowing for the recovery and recycling of the valuable auxiliary.

Experimental Protocols

The following are detailed protocols for the key steps of the asymmetric aldol reaction using this compound.

Protocol 1: N-Acylation of this compound

This protocol describes the synthesis of the N-propionyl derivative, a common substrate for aldol reactions.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Propionyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.05 eq) dropwise to the stirred solution. The solution will typically develop a color, indicating the formation of the lithium salt.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add propionyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure N-propionyl-(S)-4-isopropyl-5,5-diphenyloxazolidin-2-one.

Protocol 2: Asymmetric Aldol Addition

This protocol details the boron-mediated aldol reaction, which generally provides higher diastereoselectivity compared to lithium enolates.

Materials:

  • N-propionyl-(S)-4-isopropyl-5,5-diphenyloxazolidin-2-one

  • Anhydrous dichloromethane (DCM) or diethyl ether

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA) or triethylamine (TEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • Methanol

  • 30% Hydrogen peroxide (H₂O₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-propionyl-(S)-4-isopropyl-5,5-diphenyloxazolidin-2-one (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the (Z)-boron enolate.

  • Cool the solution back down to -78 °C.

  • Add the aldehyde (1.5 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 20-30 minutes, then at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Quench the reaction at 0 °C by the addition of methanol.

  • Add a mixture of methanol and 30% hydrogen peroxide (e.g., 1:1 v/v) and stir vigorously for 1 hour at 0 °C to decompose the boron intermediates.

  • Concentrate the mixture under reduced pressure to remove the organic solvents.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude aldol adduct can be purified by flash chromatography or recrystallization.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes a mild method for the removal of the auxiliary to yield the β-hydroxy carboxylic acid.

Materials:

  • Aldol adduct

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the aldol adduct (1.0 eq) in a mixture of THF and water (typically a 3:1 or 4:1 ratio).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% hydrogen peroxide dropwise, followed by an aqueous solution of LiOH or NaOH.

  • Stir the reaction mixture at 0 °C for 2-4 hours, or until the starting material is consumed (monitor by TLC).

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Concentrate the mixture to remove the THF.

  • The precipitated chiral auxiliary can be recovered by filtration. Wash the solid with cold water and dry.

  • The aqueous filtrate can be washed with diethyl ether to remove any remaining non-polar impurities.

  • Acidify the aqueous layer to pH ~2-3 with 1 M HCl.

  • Extract the desired β-hydroxy carboxylic acid product with ethyl acetate or dichloromethane (3x).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to obtain the final product.

Data Presentation

The following table summarizes representative quantitative data for the asymmetric aldol reaction of N-propionyl-(S)-4-isopropyl-5,5-diphenyloxazolidin-2-one with various aldehydes. The high diastereoselectivities are indicative of the excellent stereocontrol exerted by the chiral auxiliary.

EntryAldehydeProductYield (%)Diastereomeric Ratio (syn:anti)
1Isobutyraldehyde3-Hydroxy-2,4-dimethylpentanoic acid derivative>90>98:2
2Benzaldehyde3-Hydroxy-2-methyl-3-phenylpropanoic acid derivative>90>98:2
3Pivalaldehyde3-Hydroxy-2,4,4-trimethylpentanoic acid derivative>85>99:1
4Acetaldehyde3-Hydroxy-2-methylbutanoic acid derivative>80>95:5

Note: The yields and diastereomeric ratios are based on literature reports for analogous systems and serve as a general guide. Actual results may vary depending on specific reaction conditions and substrate purity.

Visualizations

Reaction Mechanism

Asymmetric_Aldol_Reaction cluster_enolate Enolate Formation cluster_aldol Aldol Addition cluster_cleavage Auxiliary Cleavage Imide N-Propionyl Imide Enolate (Z)-Boron Enolate Imide->Enolate  Bu₂BOTf, DIPEA TransitionState Zimmerman-Traxler Transition State Enolate->TransitionState Aldehyde R'CHO Aldehyde->TransitionState Adduct Aldol Adduct TransitionState->Adduct Product β-Hydroxy Acid Adduct->Product  LiOH, H₂O₂ Auxiliary Recovered Auxiliary Adduct->Auxiliary

Caption: Mechanism of the asymmetric aldol reaction.

Experimental Workflow

Experimental_Workflow Start Start: (S)-Auxiliary Acylation 1. N-Acylation (Propionyl Chloride, n-BuLi) Start->Acylation Imide N-Propionyl Imide Acylation->Imide EnolateFormation 2. Enolate Formation (Bu₂BOTf, DIPEA, -78°C to 0°C) Imide->EnolateFormation Enolate (Z)-Boron Enolate EnolateFormation->Enolate AldolAddition 3. Aldol Addition (Aldehyde, -78°C to 0°C) Enolate->AldolAddition Adduct Aldol Adduct AldolAddition->Adduct Cleavage 4. Auxiliary Cleavage (LiOH, H₂O₂) Adduct->Cleavage Product Final Product: β-Hydroxy Acid Cleavage->Product Recovery Auxiliary Recovery Cleavage->Recovery

Caption: Workflow for the asymmetric aldol reaction.

Application Notes and Protocols for the Acylation of (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the N-acylation of the chiral auxiliary, (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one. This versatile auxiliary is instrumental in asymmetric synthesis, enabling the stereoselective formation of carbon-carbon bonds. The protocols outlined below are based on established literature procedures, offering robust methods for the preparation of N-acyl derivatives, which are key intermediates for subsequent diastereoselective reactions such as alkylations, aldol additions, and Michael additions.

Introduction

This compound is a highly effective chiral auxiliary, notable for its steric bulk which provides excellent facial selectivity in enolate reactions.[1][2] A critical first step in its application is the efficient and high-yielding acylation of the nitrogen atom. Several methods have been developed for this transformation, with the choice of protocol often depending on the nature of the acylating agent and the scale of the reaction. The most common and reliable method involves the deprotonation of the oxazolidinone with a strong base, such as n-butyllithium (n-BuLi), followed by quenching with an acyl chloride.[1][2][3] Alternative, milder methods have also been reported, which may be advantageous for sensitive substrates.[4][5][6]

Data Presentation

The following table summarizes various reported conditions for the N-acylation of oxazolidinone auxiliaries. While not all examples use this compound specifically, they represent common and effective methods applicable to this class of compounds.

MethodBase (equivalents)Acylating Agent (equivalents)SolventTemperature (°C)Additive (equivalents)Typical Yield (%)Reference
Strong Base (Standard) n-BuLi (1.0-1.1)Acyl Chloride (1.0-1.2)THF-78 to 0None>90[1][2]
DMAP Catalysis Et3N (1.5)Acyl Chloride (1.1)CH2Cl2Room TempDMAP (0.1)High[4]
Acid Fluoride iPr2NEt or Et3N (1.0)Acid Fluoride (1.0-2.0)CH2Cl20 to Room TempNone72-98[5]
Pivaloyl Chloride Et3N (2.2)Carboxylic Acid (1.0)THF0 to Room TempPivaloyl Chloride (1.1)80-95[6]

Experimental Protocols

Protocol 1: Standard Acylation using n-Butyllithium and Acyl Chloride

This protocol is a robust and widely used method for the N-acylation of this compound.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Acyl chloride (e.g., propionyl chloride, benzoyl chloride)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

  • To an oven-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolve the oxazolidinone in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. A color change is typically observed upon formation of the lithium salt.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Slowly add the acyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo.

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Milder Acylation using Triethylamine and DMAP

This method avoids the use of pyrophoric n-butyllithium and can be performed at room temperature.[4]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et3N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Acyl chloride

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent), anhydrous DCM, and triethylamine (1.5 equivalents).

  • Add a catalytic amount of DMAP (0.1 equivalents).

  • Slowly add the acyl chloride (1.1 equivalents) to the stirring solution at room temperature.

  • Stir the reaction overnight at room temperature, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography or recrystallization.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Oxazolidinone in Anhydrous THF inert Establish Inert Atmosphere (N2/Ar) start->inert cool Cool to -78 °C inert->cool deprotonation Add n-BuLi (Deprotonation) cool->deprotonation stir1 Stir for 30 min deprotonation->stir1 acylation Add Acyl Chloride (Acylation) stir1->acylation warm Warm to 0 °C and Stir acylation->warm quench Quench with sat. aq. NH4Cl warm->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify (Chromatography/Recrystallization) dry->purify

Caption: Experimental workflow for the acylation of this compound using n-BuLi.

acylation_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products oxazolidinone Oxazolidinone (Auxiliary) enolate Lithium Enolate oxazolidinone->enolate + Base base Base (e.g., n-BuLi) acyl_chloride Acyl Chloride (R-COCl) product N-Acyl Oxazolidinone enolate->product + Acyl Chloride salt LiCl

Caption: General mechanism for the base-mediated N-acylation of an oxazolidinone.

References

Application Notes and Protocols for Diastereoselective Alkylation with Modified Evans Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for diastereoselective alkylation reactions utilizing the classical Evans oxazolidinone auxiliary and its prominent modifications, including Crimmins' thiazolidinethiones and Myers' pseudoephedrine amides. These chiral auxiliaries are foundational tools in modern asymmetric synthesis, enabling the precise construction of stereogenic centers, a critical step in the development of pharmaceutical agents and other complex chiral molecules.

Introduction

Chiral auxiliaries are reversibly attached to a prochiral substrate to direct a stereoselective transformation. The Evans oxazolidinone auxiliaries, introduced by David A. Evans, represent a landmark in asymmetric synthesis, offering high levels of stereocontrol in enolate alkylation reactions.[1][2] Modifications to the original Evans auxiliary have been developed to enhance reactivity, alter stereochemical outcomes, and simplify product purification. This guide focuses on the practical application of the parent system and two powerful alternatives.

Mechanism of Stereocontrol

The high diastereoselectivity observed in these alkylation reactions is attributed to the formation of a rigid chelated enolate intermediate. The chiral auxiliary sterically shields one face of the enolate, directing the incoming electrophile to the less hindered face.

In the case of the Evans oxazolidinone auxiliary, deprotonation with a strong base leads to a (Z)-enolate, which is stabilized by chelation of a metal cation (typically Li⁺ or Na⁺) between the enolate oxygen and the carbonyl oxygen of the auxiliary. The substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, leading to predictable stereochemical outcomes.[3][4]

Crimmins' thiazolidinethiones function similarly, but the sulfur atom of the thiocarbonyl group can also participate in chelation, influencing the transition state geometry. Myers' pseudoephedrine amides form a rigid, chelated lithium enolate where the pseudoephedrine's hydroxyl and N-methyl groups create a well-defined chiral pocket, directing alkylation with high facial selectivity.[3][5]

Data Presentation: Comparative Performance of Chiral Auxiliaries

The following tables summarize the performance of the standard Evans auxiliary and its modifications in diastereoselective alkylation reactions with various electrophiles.

Table 1: Diastereoselective Alkylation with (4R,5S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary)

ElectrophileDiastereomeric Ratio (d.r.)Yield (%)
Allyl Iodide98:261-77
Benzyl Bromide>99:192
Methyl Iodide91:9-

Table 2: Diastereoselective Alkylation with Thiazolidinethione Auxiliaries (Crimmins' Auxiliary)

ElectrophileDiastereomeric Ratio (d.r.)Yield (%)
Propargyl Bromide>95:585
Benzyl Bromide>95:590
Methyl Iodide>95:588

Table 3: Diastereoselective Alkylation with Pseudoephedrine Amides (Myers' Auxiliary)

ElectrophileDiastereomeric Ratio (d.r.)Yield (%)
Methyl Iodide91:9-
Benzyl Bromide99:1-
n-Butyl Iodide90:10 (crude)83

Experimental Protocols

Protocol 1: Diastereoselective Alkylation using Evans Oxazolidinone Auxiliary

This protocol is adapted from established literature procedures.[4][6]

1.1 Acylation of the Chiral Auxiliary:

  • Materials: (4R,5S)-4-benzyl-2-oxazolidinone, propionic anhydride, triethylamine, 4-(dimethylamino)pyridine (DMAP), toluene.

  • Procedure:

    • To a solution of (4R,5S)-4-benzyl-2-oxazolidinone (1.0 equiv) in toluene, add triethylamine (1.5 equiv) and a catalytic amount of DMAP.

    • Add propionic anhydride (1.2 equiv) and heat the mixture to reflux for 30 minutes.

    • Cool the reaction mixture, perform an aqueous workup, and purify the N-propionyl oxazolidinone by flash chromatography.

1.2 Diastereoselective Alkylation:

  • Materials: N-propionyl-(4R,5S)-4-benzyl-2-oxazolidinone, sodium bis(trimethylsilyl)amide (NaHMDS), allyl iodide, anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C.

    • Add a solution of NaHMDS (1.1 equiv) in THF dropwise and stir for 30 minutes to form the sodium enolate.

    • Add allyl iodide (1.2 equiv) and stir at -78 °C until the reaction is complete (monitored by TLC).

    • Quench the reaction with saturated aqueous ammonium chloride, and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the product by flash chromatography.

1.3 Cleavage of the Chiral Auxiliary:

  • Materials: Alkylated N-acyl oxazolidinone, lithium hydroxide (LiOH), hydrogen peroxide (H₂O₂), THF, water.

  • Procedure:

    • Dissolve the alkylated product (1.0 equiv) in a 3:1 mixture of THF and water and cool to 0 °C.

    • Add aqueous hydrogen peroxide (4.0 equiv), followed by an aqueous solution of LiOH (2.0 equiv).

    • Stir the mixture at 0 °C for 2 hours, then quench with an aqueous solution of sodium sulfite.

    • Separate the chiral auxiliary by extraction and isolate the chiral carboxylic acid after acidification of the aqueous layer.[7][8][9]

Protocol 2: Diastereoselective Alkylation using Crimmins' Thiazolidinethione Auxiliary

This protocol is based on the work of Crimmins and coworkers.

2.1 Acylation of the Thiazolidinethione Auxiliary:

  • Materials: (S)-4-benzyl-thiazolidine-2-thione, n-butyllithium (n-BuLi), propionyl chloride, anhydrous THF.

  • Procedure:

    • Dissolve the thiazolidinethione (1.0 equiv) in anhydrous THF and cool to -78 °C.

    • Add n-BuLi (1.05 equiv) dropwise and stir for 30 minutes.

    • Add propionyl chloride (1.1 equiv) and stir at -78 °C for 1 hour, then warm to room temperature.

    • Quench the reaction with saturated aqueous ammonium chloride and extract the product.

    • Dry, concentrate, and purify the N-propionylthiazolidinethione by recrystallization or chromatography.

2.2 Diastereoselective Alkylation:

  • Materials: N-propionylthiazolidinethione, titanium tetrachloride (TiCl₄), (-)-sparteine, alkyl halide, anhydrous dichloromethane (DCM).

  • Procedure:

    • Dissolve the N-propionylthiazolidinethione (1.0 equiv) in anhydrous DCM and cool to -78 °C.

    • Add TiCl₄ (1.1 equiv) followed by (-)-sparteine (1.2 equiv).

    • Stir for 30 minutes, then add the alkyl halide (1.5 equiv).

    • Stir at -78 °C until the reaction is complete.

    • Quench with saturated aqueous ammonium chloride and extract the product.

    • Purify the alkylated product by chromatography.

2.3 Cleavage of the Thiazolidinethione Auxiliary:

  • Materials: Alkylated N-acylthiazolidinethione, sodium borohydride (NaBH₄), methanol.

  • Procedure:

    • Dissolve the alkylated product in methanol.

    • Add NaBH₄ portion-wise at 0 °C.

    • Stir until the reaction is complete, then quench carefully with water.

    • Extract the product alcohol and purify by chromatography. The auxiliary can be recovered from the reaction mixture.

Protocol 3: Diastereoselective Alkylation using Myers' Pseudoephedrine Amide Auxiliary

This protocol is based on the highly reliable method developed by Myers and coworkers.[3][5][6][10]

3.1 Preparation of the Pseudoephedrine Amide:

  • Materials: (+)-Pseudoephedrine, propionyl chloride, pyridine, dichloromethane (DCM).

  • Procedure:

    • Dissolve (+)-pseudoephedrine (1.0 equiv) in DCM and cool to 0 °C.

    • Slowly add pyridine (1.2 equiv) followed by the dropwise addition of propionyl chloride (1.1 equiv).

    • Allow the reaction to warm to room temperature and stir until completion.

    • Work up the reaction with aqueous sodium bicarbonate and extract the product.

    • Dry, concentrate, and purify the N-propionyl pseudoephedrine amide, which is often a crystalline solid and can be purified by recrystallization.[6]

3.2 Diastereoselective Alkylation:

  • Materials: N-propionyl-(+)-pseudoephedrine amide, anhydrous lithium chloride (LiCl), lithium diisopropylamide (LDA), alkyl halide, anhydrous THF.

  • Procedure:

    • To an oven-dried flask, add anhydrous LiCl (6.0 equiv) and a solution of the pseudoephedrine amide (1.0 equiv) in anhydrous THF.[5]

    • Cool the mixture to -78 °C and slowly add a solution of LDA (2.0-2.2 equiv).[6]

    • Stir for 1 hour at -78 °C to form the enolate.[6]

    • Add the alkyl halide (1.5-4.0 equiv) dropwise at -78 °C.[6]

    • Stir until the reaction is complete, then quench with saturated aqueous ammonium chloride.[6]

    • Extract the product, dry, concentrate, and purify by recrystallization or chromatography.

3.3 Cleavage of the Pseudoephedrine Auxiliary:

  • Materials: Alkylated pseudoephedrine amide, sulfuric acid, dioxane, water.

  • Procedure (for cleavage to a carboxylic acid):

    • Dissolve the alkylated amide (1.0 equiv) in dioxane.

    • Add an equal volume of aqueous sulfuric acid (9-18 N).[11]

    • Heat the mixture to reflux for 12-24 hours.[11]

    • Cool the reaction, dilute with water, and extract the carboxylic acid product. The pseudoephedrine auxiliary can be recovered from the aqueous layer by basification and extraction.[11][12]

Visualizations

Experimental Workflow

G cluster_0 1. Auxiliary Acylation cluster_1 2. Diastereoselective Alkylation cluster_2 3. Auxiliary Cleavage Auxiliary Chiral Auxiliary (Evans, Crimmins, or Myers) AcylatedAuxiliary N-Acyl Chiral Auxiliary Auxiliary->AcylatedAuxiliary Acylation AcylatingAgent Acylating Agent (e.g., Propionyl Chloride) AcylatingAgent->AcylatedAuxiliary Base Strong Base (e.g., LDA, NaHMDS) Enolate Chelated (Z)-Enolate Base->Enolate AlkylatedProduct Alkylated Auxiliary Adduct Enolate->AlkylatedProduct Alkylation Electrophile Electrophile (R-X) Electrophile->AlkylatedProduct AcylatedAuxiliary_ref->Enolate Deprotonation FinalProduct Enantiomerically Enriched Product AlkylatedProduct_ref->FinalProduct Cleavage RecoveredAuxiliary Recovered Chiral Auxiliary AlkylatedProduct_ref->RecoveredAuxiliary CleavageReagent Cleavage Reagent (e.g., LiOH/H2O2, H+) CleavageReagent->FinalProduct

Caption: General experimental workflow for diastereoselective alkylation.

Stereochemical Control Model

Caption: Stereochemical model for diastereoselective alkylation.

References

Application Notes and Protocols: Enolate Formation Conditions for N-acyl Diphenyl Oxazolidinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl diphenyl oxazolidinones are powerful chiral auxiliaries widely employed in asymmetric synthesis to control the stereochemical outcome of enolate reactions, such as alkylations and aldol additions. The geometry of the enolate intermediate, whether (Z) or (E), is a critical determinant of the final product's stereochemistry. This document provides a detailed overview of the conditions influencing the formation of both (Z)- and (E)-enolates from N-acyl diphenyl oxazolidinones, complete with experimental protocols and comparative data.

I. Formation of (Z)-Enolates: The Predominant Pathway

The formation of (Z)-enolates is generally favored for N-acyl imides, including N-acyl diphenyl oxazolidinones, due to the minimization of A1,3 strain between the substituent on the acyl group and the oxazolidinone ring during deprotonation.[1] This stereoselectivity is reliably achieved using a variety of bases and Lewis acids under chelating conditions.

Key Factors Influencing (Z)-Enolate Formation:
  • Base: Lithium and sodium amide bases, such as lithium diisopropylamide (LDA) and sodium bis(trimethylsilyl)amide (NaHMDS), are highly effective in promoting the formation of (Z)-enolates.[2]

  • Solvent: Ethereal solvents like tetrahydrofuran (THF) are commonly used and favor the formation of chelated intermediates that lead to the (Z)-geometry.[2]

  • Lewis Acids: The use of Lewis acids like dibutylboron triflate (Bu₂BOTf) and titanium tetrachloride (TiCl₄) in conjunction with a tertiary amine base (e.g., triethylamine or Hünig's base) strongly directs the enolization towards the (Z)-isomer through the formation of a rigid, chelated transition state.[3][4]

  • Temperature: Enolate formation is typically carried out at low temperatures (-78 °C to 0 °C) to ensure kinetic control and high stereoselectivity.[2]

Summary of Conditions for (Z)-Enolate Formation
Base Lewis Acid Solvent Temperature (°C) Typical Application Diastereoselectivity (d.r.)
LDA-THF-78 to 0AlkylationGood to Excellent[2]
NaHMDS-THF-78AlkylationGood to Excellent[2]
Et₃N or i-Pr₂NEtBu₂BOTfCH₂Cl₂ or THF-78 to 0Aldol AdditionExcellent[3]
Et₃N or (-)-SparteineTiCl₄CH₂Cl₂-78 to 0Aldol AdditionExcellent[4]
Et₃NZrCl₄CHCl₃Room Temp.AlkylationHigh[5]

II. Formation of (E)-Enolates: A More Challenging Endeavor

The selective formation of (E)-enolates from N-acyl oxazolidinones is less common and more challenging to achieve due to the inherent preference for the (Z)-isomer. However, by carefully selecting non-chelating conditions and employing bases with bulkier counterions, the formation of the (E)-enolate can be favored.

Key Factors Potentially Influencing (E)-Enolate Formation:
  • Base: The use of potassium bases, such as potassium bis(trimethylsilyl)amide (KHMDS), is predicted to favor the (E)-enolate. The larger potassium cation is a poorer chelating agent, which can disrupt the transition state that leads to the (Z)-enolate.

  • Solvent: The presence of a polar, coordinating solvent additive like hexamethylphosphoramide (HMPA) can disrupt the chelation of the metal cation, potentially favoring the (E)-enolate. However, HMPA is a known carcinogen and should be handled with extreme caution.

  • Additives: The addition of crown ethers (e.g., 18-crown-6) can sequester the metal cation, preventing chelation and thereby favoring the formation of the non-chelated (E)-enolate.

  • Temperature: As with (Z)-enolate formation, low temperatures are crucial for maintaining kinetic control.

Proposed Conditions for (E)-Enolate Formation
Base Additive Solvent Temperature (°C) Rationale
KHMDS-THF-78Non-chelating potassium counterion
LDAHMPA (Caution!)THF-78Disruption of chelation by a strong coordinating additive
NaHMDS15-Crown-5THF-78Sequestration of the sodium cation to prevent chelation
KHMDS18-Crown-6THF-78Sequestration of the potassium cation

Disclaimer: The conditions listed for (E)-enolate formation are based on general principles of enolate chemistry and may require optimization for specific N-acyl diphenyl oxazolidinone substrates.

Experimental Protocols

Protocol 1: General Procedure for the Formation of a Lithium (Z)-Enolate using LDA

This protocol is suitable for subsequent alkylation reactions.

Materials:

  • N-acyl diphenyl oxazolidinone

  • Anhydrous tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add diisopropylamine (1.1 eq.) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq.) dropwise to the stirred solution.

  • Allow the solution to stir at -78 °C for 30 minutes to generate the LDA solution.

  • In a separate flame-dried flask, dissolve the N-acyl diphenyl oxazolidinone (1.0 eq.) in anhydrous THF.

  • Slowly add the substrate solution to the LDA solution at -78 °C via a cannula.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • The (Z)-enolate solution is now ready for reaction with an electrophile.

Protocol 2: General Procedure for the Formation of a Boron (Z)-Enolate

This protocol is a standard procedure for Evans asymmetric aldol reactions.[3]

Materials:

  • N-acyl diphenyl oxazolidinone

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Dibutylboron triflate (Bu₂BOTf) (1.1 eq.)

  • Triethylamine (Et₃N) or Diisopropylethylamine (i-Pr₂NEt) (1.2 eq.)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, dissolve the N-acyl diphenyl oxazolidinone (1.0 eq.) in anhydrous CH₂Cl₂.

  • Cool the solution to -78 °C.

  • Slowly add Bu₂BOTf (1.1 eq.) to the stirred solution.

  • After 15 minutes, add the tertiary amine (1.2 eq.) dropwise.

  • Stir the reaction mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30-60 minutes to ensure complete enolate formation.

  • The resulting boron (Z)-enolate solution is ready for the addition of an aldehyde.

Protocol 3: Proposed Procedure for the Formation of a Potassium (E)-Enolate

This protocol is a proposed method and may require optimization.

Materials:

  • N-acyl diphenyl oxazolidinone

  • Anhydrous tetrahydrofuran (THF)

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, dissolve the N-acyl diphenyl oxazolidinone (1.0 eq.) in anhydrous THF.

  • Cool the solution to -78 °C.

  • In a separate flask, dissolve KHMDS (1.1 eq.) in anhydrous THF at -78 °C.

  • Slowly add the KHMDS solution to the substrate solution at -78 °C via a cannula.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • The resulting enolate solution, which is expected to be enriched in the (E)-isomer, is now ready for reaction.

Visualizations

Enolate_Formation_Workflow cluster_Z_Enolate Z-Enolate Formation cluster_Z_Enolate_Lewis Z-Enolate Formation (Lewis Acid) cluster_E_Enolate Proposed E-Enolate Formation Z_Start N-acyl diphenyl oxazolidinone Z_Base Base (LDA or NaHMDS) in THF at -78°C Z_Start->Z_Base Deprotonation Z_Enolate (Z)-Enolate Z_Base->Z_Enolate ZL_Start N-acyl diphenyl oxazolidinone ZL_Lewis_Base Lewis Acid (Bu₂BOTf or TiCl₄) + Amine Base at -78°C ZL_Start->ZL_Lewis_Base Chelated Enolization ZL_Enolate (Z)-Enolate ZL_Lewis_Base->ZL_Enolate E_Start N-acyl diphenyl oxazolidinone E_Base Base (KHMDS) in THF at -78°C E_Start->E_Base Non-chelating Deprotonation E_Enolate (E)-Enolate E_Base->E_Enolate

Caption: Workflow for the formation of (Z)- and proposed (E)-enolates.

Caption: Chelation models for Z- and E-enolate formation.

Conclusion

The stereoselective formation of enolates from N-acyl diphenyl oxazolidinones is a cornerstone of modern asymmetric synthesis. While the generation of (Z)-enolates is well-established and highly reliable, the selective formation of (E)-enolates remains an area for further exploration. The protocols and data presented herein provide a comprehensive guide for researchers to effectively control the enolate geometry and, consequently, the stereochemical outcome of their reactions. It is anticipated that further research into non-chelating conditions will lead to more robust and predictable methods for the generation of (E)-enolates from this important class of chiral auxiliaries.

References

Application Notes and Protocols for the Cleavage of N-acyl (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one is a chiral auxiliary that enables highly diastereoselective transformations such as alkylations, aldol reactions, and conjugate additions. A critical step in the synthetic sequence is the subsequent cleavage of the N-acyl group to release the desired chiral product and recover the valuable auxiliary. The choice of the cleavage method is paramount as it dictates the functional group obtained (carboxylic acid, alcohol, aldehyde, or ester) and must proceed with high yield and without erosion of the newly established stereocenter.

These application notes provide a comprehensive overview of the most common and effective methods for the cleavage of N-acyl this compound, complete with detailed experimental protocols and quantitative data to guide your synthetic strategy. While the specific examples in the literature often utilize other Evans auxiliaries, the methodologies presented here are generally applicable to the this compound scaffold.

Overview of Cleavage Methods

The cleavage of the N-acyl bond can be achieved under various conditions to yield a range of functional groups. The primary methods include:

  • Hydrolytic Cleavage: This is the most common method to obtain chiral carboxylic acids, typically employing lithium hydroperoxide (LiOOH) generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).

  • Reductive Cleavage to Alcohols: This method utilizes hydride reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) to produce chiral primary alcohols.

  • Reductive Cleavage to Aldehydes: Careful control of reaction conditions with less reactive hydride reagents, such as diisobutylaluminum hydride (DIBAL-H), can afford chiral aldehydes.

  • Transesterification: Treatment with an alkoxide, for instance, sodium methoxide in methanol, yields the corresponding methyl ester.

Data Presentation: Summary of Cleavage Methods and Yields

The following table summarizes representative yields and stereoselectivity for the cleavage of various N-acyl oxazolidinones, which are analogous to N-acyl this compound.

Cleavage MethodReagent(s)Product TypeSubstrate ExampleYield (%)Stereoselectivity
Hydrolytic LiOH, H₂O₂Carboxylic AcidN-propionyl-(S)-4-benzyloxazolidin-2-one>90High (no epimerization reported)
Hydrolytic LiOH, H₂O₂Carboxylic AcidN-acyl oxazolidinone for (3S)-hydroxy-5-phenylpentanoic acid8998.5% ee
Reductive LiBH₄Primary AlcoholN-acyl oxazolidinone80-95High (no epimerization reported)
Reductive LiAlH₄Primary AlcoholN-acyl oxazolidinone85-98High (no epimerization reported)
Reductive DIBAL-HAldehydeN-acyl oxazolidinone75-90High (no epimerization reported)
Transesterification NaOMe, MeOHMethyl EsterN-acyl oxazolidinone70-90High (no epimerization reported)

Experimental Protocols

Protocol 1: Hydrolytic Cleavage to a Carboxylic Acid

This protocol describes the widely used method for obtaining a chiral carboxylic acid.

Materials:

  • N-acyl this compound

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Sodium sulfite (Na₂SO₃)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-acyl this compound (1.0 equiv) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add 30% hydrogen peroxide (4.0 equiv) dropwise, maintaining the temperature at 0 °C.

  • Add a pre-cooled aqueous solution of lithium hydroxide monohydrate (2.0 equiv) dropwise.

  • Stir the reaction mixture at 0 °C for 1-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite (5.0 equiv) at 0 °C and stir for 30 minutes.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 1-2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude carboxylic acid.

  • The chiral auxiliary can be recovered from the aqueous layer by extraction with an appropriate organic solvent after basification.

  • Purify the crude carboxylic acid by flash column chromatography or crystallization.

Protocol 2: Reductive Cleavage to a Primary Alcohol

This protocol is suitable for the synthesis of chiral primary alcohols.

Materials:

  • N-acyl this compound

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Lithium borohydride (LiBH₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-acyl this compound (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice-water bath.

  • Add lithium borohydride (2.0 equiv) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the primary alcohol and recover the chiral auxiliary.

Protocol 3: Reductive Cleavage to an Aldehyde

This protocol requires careful temperature control to prevent over-reduction to the alcohol.

Materials:

  • N-acyl this compound

  • Anhydrous dichloromethane (DCM) or toluene

  • Diisobutylaluminum hydride (DIBAL-H, 1.0 M solution in hexanes or toluene)

  • Methanol

  • Saturated aqueous potassium sodium tartrate (Rochelle's salt) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-acyl this compound (1.0 equiv) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add DIBAL-H (1.1-1.5 equiv) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for 1-2 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and add saturated aqueous Rochelle's salt solution. Stir vigorously until two clear layers are formed.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure to yield the crude aldehyde.

  • The aldehyde is often used immediately in the next step without further purification due to its potential instability.

Protocol 4: Transesterification to a Methyl Ester

This method provides a direct route to chiral esters.

Materials:

  • N-acyl this compound

  • Anhydrous methanol

  • Sodium methoxide (NaOMe, 0.5 M solution in methanol or solid)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-acyl this compound (1.0 equiv) in anhydrous methanol under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add sodium methoxide (1.1 equiv) as a solution in methanol dropwise.

  • Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the residue with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the methyl ester and recover the chiral auxiliary.

Visualizations

Cleavage_Pathways cluster_products Cleavage Products N-acyl_Oxazolidinone N-acyl (S)-4-isopropyl- 5,5-diphenyloxazolidin-2-one Carboxylic_Acid Chiral Carboxylic Acid N-acyl_Oxazolidinone->Carboxylic_Acid  LiOH, H₂O₂ / THF, H₂O Primary_Alcohol Chiral Primary Alcohol N-acyl_Oxazolidinone->Primary_Alcohol  LiBH₄ / THF Aldehyde Chiral Aldehyde N-acyl_Oxazolidinone->Aldehyde  DIBAL-H / DCM, -78 °C Ester Chiral Ester N-acyl_Oxazolidinone->Ester  NaOMe / MeOH

Caption: Cleavage pathways of N-acyl oxazolidinone.

Hydrolytic_Workflow start Start: N-acyl Oxazolidinone dissolve Dissolve in THF/H₂O (3:1) start->dissolve cool Cool to 0 °C dissolve->cool add_h2o2 Add H₂O₂ cool->add_h2o2 add_lioh Add LiOH solution add_h2o2->add_lioh react Stir at 0 °C (1-4 h) add_lioh->react quench Quench with Na₂SO₃ solution react->quench concentrate Remove THF quench->concentrate acidify Acidify with HCl concentrate->acidify extract Extract with Ethyl Acetate acidify->extract wash_dry Wash with Brine, Dry (MgSO₄) extract->wash_dry purify Purify (Chromatography) wash_dry->purify end End: Chiral Carboxylic Acid purify->end

Application Notes and Protocols: Asymmetric Michael Addition with Chiral Oxazolidinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric Michael addition, a cornerstone of stereoselective carbon-carbon bond formation, is a powerful tool for the synthesis of complex chiral molecules. Among the various strategies to control the stereochemical outcome of this reaction, the use of chiral auxiliaries remains a robust and predictable method. Evans' chiral oxazolidinones, in particular, have emerged as highly effective auxiliaries for directing the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[1][2][3] This approach is widely employed in the synthesis of natural products and pharmaceuticals due to its reliability, high diastereoselectivity, and the commercial availability of the auxiliaries.[1][3][4]

These application notes provide a detailed overview of the asymmetric Michael addition protocol utilizing chiral oxazolidinones. Included are detailed experimental procedures, a summary of representative data, and diagrams illustrating the key mechanistic and workflow aspects of the methodology.

Principle and Stereochemical Rationale

The high degree of stereocontrol exerted by the chiral oxazolidinone auxiliary is attributed to its ability to form a rigid, chelated intermediate with a Lewis acid.[1][3] The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the incoming electrophile (the Michael acceptor) to the opposite face. This results in the formation of a new stereocenter with a predictable configuration.

The generally accepted model for stereochemical induction involves the formation of a Z-enolate, which then coordinates to a Lewis acid in a bidentate fashion. The steric hindrance from the auxiliary's substituent forces the Michael acceptor to approach from the less hindered side, leading to the observed high diastereoselectivity.

General Experimental Workflow

The asymmetric Michael addition using a chiral oxazolidinone auxiliary typically follows a three-step sequence:

  • Acylation of the Chiral Auxiliary: The chiral oxazolidinone is first acylated with an appropriate acyl chloride or anhydride to attach the substrate.

  • Diastereoselective Michael Addition: The resulting N-acyloxazolidinone is then subjected to the Michael addition reaction with a suitable Michael acceptor in the presence of a Lewis acid and a base.

  • Cleavage of the Chiral Auxiliary: After the addition reaction, the chiral auxiliary is cleaved from the product, yielding the desired chiral carboxylic acid, ester, or other functional group, and allowing for the recovery and recycling of the auxiliary.[3][5]

G cluster_0 Step 1: Acylation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Auxiliary Cleavage Auxiliary Chiral Oxazolidinone Acylated_Auxiliary N-Acyloxazolidinone Auxiliary->Acylated_Auxiliary Acyl_Source Acyl Chloride / Anhydride Acyl_Source->Acylated_Auxiliary Base Michael_Acceptor α,β-Unsaturated Carbonyl Michael_Adduct Diastereomerically Enriched Adduct Acylated_Auxiliary->Michael_Adduct Lewis Acid, Base Michael_Acceptor->Michael_Adduct Cleavage_Reagent e.g., LiOH / H2O2 Final_Product Chiral Product Michael_Adduct->Final_Product Cleavage Recovered_Auxiliary Recovered Auxiliary Michael_Adduct->Recovered_Auxiliary Cleavage_Reagent->Final_Product

Caption: General workflow for an asymmetric Michael addition.

Key Experimental Protocols

The following protocols are representative examples of asymmetric Michael additions using chiral oxazolidinones.

Protocol 1: Lewis Acid-Catalyzed Michael Addition of a Silyloxypyrrole to an Acryloyloxazolidinone

This protocol describes the scandium triflate-catalyzed Michael addition of N-Boc-2-(tert-butyldimethylsilyloxy)pyrrole to 3-acryloyl-2-oxazolidinone.[6][7]

Materials:

  • 3-Acryloyl-2-oxazolidinone

  • N-Boc-2-(tert-butyldimethylsilyloxy)pyrrole

  • Scandium(III) triflate (Sc(OTf)₃)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a stirred solution of 3-acryloyl-2-oxazolidinone (1.0 equiv) and Sc(OTf)₃ (0.1 equiv) in CH₂Cl₂ at -25 °C, add HFIP (5.0 equiv).

  • Slowly add a solution of N-Boc-2-(tert-butyldimethylsilyloxy)pyrrole (1.2 equiv) in CH₂Cl₂ over a period of 1 hour.

  • Stir the reaction mixture at -25 °C until the starting material is consumed (monitor by TLC).

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford the Michael adduct.

Protocol 2: Diastereoselective Michael Addition of Grignard Reagents

This protocol outlines the Michael addition of Grignard reagents to α,β-unsaturated systems bearing a chiral oxazolidinone auxiliary.

Materials:

  • N-Enoyloxazolidinone

  • Grignard reagent (e.g., Phenylmagnesium bromide)

  • Copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂) (catalytic)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a solution of the N-enoyloxazolidinone (1.0 equiv) in anhydrous THF at -78 °C, add CuBr·SMe₂ (0.1 equiv).

  • Slowly add the Grignard reagent (1.2 equiv) to the reaction mixture.

  • Stir the mixture at -78 °C for the specified time (typically 1-3 hours), monitoring the reaction progress by TLC.

  • Quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel.

Data Presentation: Representative Results

The following table summarizes the results of various asymmetric Michael addition reactions using chiral oxazolidinones, showcasing the high yields and stereoselectivities that can be achieved.

EntryMichael DonorMichael AcceptorChiral AuxiliaryCatalyst/ConditionsYield (%)d.r.ee (%)
1N-Boc-2-silyloxypyrrole3-Acryloyl-2-oxazolidinone(S)-4-Benzyl-2-oxazolidinoneSc(OTf)₃, HFIP, -25 °C77-80>95:582
2Phenylmagnesium bromideN-Cinnamoyloxazolidinone(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneCuBr·SMe₂, THF, -78 °C9598:2>99
3ThiophenolN-MethacryloylcamphorsultamCamphorsultamLi base, THF90>95:5N/A
4Grignard Reagentsα,β-Unsaturated Diethyl Malonates2-OxazolidinoneCatalyst-freeGoodExcellentN/A

d.r. = diastereomeric ratio; ee = enantiomeric excess; N/A = not applicable (diastereoselective reaction).

Cleavage of the Chiral Auxiliary

A key advantage of using chiral oxazolidinones is the relative ease of their removal under various conditions to yield different functional groups, while allowing for the recovery of the auxiliary.[3]

Protocol 3: Hydrolytic Cleavage to a Carboxylic Acid

Materials:

  • Michael adduct

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the Michael adduct (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add an aqueous solution of hydrogen peroxide (e.g., 30% w/w, 4.0 equiv).

  • Slowly add an aqueous solution of lithium hydroxide (2.0 equiv).

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding an aqueous solution of sodium sulfite to reduce excess peroxide.

  • Acidify the mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • The aqueous layer can be basified and extracted to recover the chiral auxiliary.

  • Dry the organic layer containing the product over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid.

G cluster_0 Mechanism of Stereocontrol N_Acyloxazolidinone N-Acyloxazolidinone Z_Enolate Chelated Z-Enolate N_Acyloxazolidinone->Z_Enolate Lewis Acid, Base Transition_State Sterically Directed Transition State Z_Enolate->Transition_State Michael_Acceptor Michael Acceptor Michael_Acceptor->Transition_State Approach from less hindered face Adduct Michael Adduct Transition_State->Adduct

Caption: Stereochemical control in the asymmetric Michael addition.

Conclusion

The asymmetric Michael addition protocol utilizing chiral oxazolidinones is a highly reliable and versatile method for the enantioselective synthesis of a wide range of compounds. The high diastereoselectivities, predictable stereochemical outcomes, and the ability to recover the chiral auxiliary make this a valuable strategy for academic research and industrial applications in drug development. The protocols and data presented herein provide a solid foundation for the implementation of this powerful synthetic tool.

References

Application Notes and Protocols: (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one as a Chiral Formyl Anion Equivalent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of asymmetric synthesis, the development of chiral formyl anion equivalents is of paramount importance for the construction of enantiomerically enriched α-hydroxy aldehydes and their derivatives, which are key building blocks for many pharmaceuticals and natural products. The concept of "umpolung" or reactivity inversion allows for a nucleophilic attack by a formyl group equivalent. An ideal chiral auxiliary for this purpose should be easily prepared, induce high stereoselectivity in its reactions, and be readily removable and recoverable.

(S)-4-isopropyl-5,5-diphenyloxazolidin-2-one has emerged as a superior chiral auxiliary for this purpose. Its bulky 5,5-diphenyl substitution provides a sterically hindered environment around the carbonyl group, which allows for the direct lithiation of an N-exocyclic methylene group without competing attack at the endocyclic carbonyl. This feature, combined with the well-defined stereochemical bias imparted by the isopropyl group at the C4 position, leads to high diastereoselectivity in the addition of its N-(methylthiomethyl) derivative to various electrophiles.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound as a chiral formyl anion equivalent, enabling the enantioselective preparation of a wide range of valuable chiral building blocks.

Synthesis of this compound

The chiral auxiliary, this compound, can be synthesized from the commercially available (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol through enantiospecific oxidative carbonylation.[1] This method offers a direct and efficient route to the desired oxazolidinone.

A notable synthesis involves the cyclocarbonylation of the starting β-amino alcohol at 100 °C in 1,2-dimethoxyethane (DME) under a 4:1 mixture of CO and air (20 atm) in the presence of a PdI₂/KI catalytic system.[1] This procedure results in an 81% isolated yield of the desired this compound.[1]

Application as a Chiral Formyl Anion Equivalent: An Overview

The use of this compound as a chiral formyl anion equivalent involves a three-step sequence:

  • Preparation of the N,S-Acetal: The chiral auxiliary is first converted to its 3-(methylthiomethyl) derivative.

  • Diastereoselective Addition: This N,S-acetal is then lithiated at the exocyclic methylene group using n-butyllithium to generate the chiral formyl anion equivalent. This lithiated species undergoes highly diastereoselective addition to a variety of electrophiles, including aldehydes, ketones, and imines.[2][3]

  • Cleavage and Recovery: The resulting adducts are subsequently cleaved to unmask the formyl group, yielding the desired α-hydroxy or α-amino aldehydes. The valuable chiral auxiliary can be recovered in high yield.[2][3]

G cluster_0 Preparation and Reaction cluster_1 Product Generation and Auxiliary Recovery A (S)-4-isopropyl-5,5- diphenyloxazolidin-2-one B 3-(Methylthiomethyl) -oxazolidinone (N,S-Acetal) A->B 1. BuLi 2. MeSCH₂Cl C Lithiated N,S-Acetal (Chiral Formyl Anion Equivalent) B->C n-BuLi, THF, -78 °C E Diastereomerically Enriched Adduct C->E Addition D Electrophile (Aldehyde, Ketone, Imine) D->E F Cleavage (e.g., Hg(O₂CCF₃)₂) E->F G Enantiomerically Enriched α-Hydroxy/Amino Aldehyde F->G H Recovered Chiral Auxiliary F->H G reagents Reagents (4S)-4-Isopropyl-3-(methylthiomethyl)-5,5-diphenyloxazolidin-2-one n-BuLi Aldehyde Anhydrous THF steps Steps Dissolve oxazolidinone in THF Cool to -78 °C Add n-BuLi, stir 30 min Add aldehyde, stir 2-4 h at -78 °C Quench with NH₄Cl (aq) Workup and Purification reagents:f0->steps:s0 reagents:f1->steps:s2 reagents:f2->steps:s3 product Products Diastereomerically enriched adduct Recovered starting material (if any) steps->product G cluster_0 Proposed Chelation-Controlled Transition State ts      <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD><IMGSRC="/path/to/transition_state_diagram.svg"/>TD>TR>TABLE>     explanation      - Lithium coordinates to both the aldehyde oxygen and the oxazolidinone nitrogen.      - The aldehyde approaches from the less hindered face of the lithiated species.      - The bulky phenyl and isopropyl groups direct the stereochemical outcome.    

References

Application Notes and Protocols: Diels-Alder Reactions Directed by Substituted Oxazolidinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for Diels-Alder reactions utilizing substituted oxazolidinones as chiral auxiliaries. These reactions are a cornerstone of asymmetric synthesis, enabling the stereocontrolled formation of complex cyclic systems, which are crucial scaffolds in numerous biologically active molecules and pharmaceuticals.

Introduction

The Diels-Alder reaction is a powerful [4+2] cycloaddition for the construction of six-membered rings.[1][2] When dienophiles are rendered chiral through the attachment of a chiral auxiliary, such as a substituted oxazolidinone, the reaction can proceed with high levels of facial selectivity, affording enantiomerically enriched products.[3][4] Evans' oxazolidinone auxiliaries are particularly effective in this regard, offering predictable stereochemical outcomes and high diastereoselectivity, especially in the presence of a Lewis acid.[3][5] The steric hindrance provided by the substituent on the oxazolidinone directs the approach of the diene to one face of the dienophile, leading to the observed asymmetry.[3][6]

The general workflow for an asymmetric Diels-Alder reaction using an oxazolidinone auxiliary involves the acylation of the chiral auxiliary, the Lewis acid-mediated cycloaddition, and subsequent removal of the auxiliary to yield the desired chiral product.

Key Applications

Substituted oxazolidinone-directed Diels-Alder reactions have been instrumental in the synthesis of a wide array of complex molecules, including:

  • Pharmaceutical Intermediates: This reaction is employed to generate chiral building blocks for the synthesis of potent therapeutic agents. For instance, it has been used in the synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors.[8][9]

  • Chiral Scaffolds: The resulting cycloadducts serve as versatile intermediates for further synthetic transformations.

Quantitative Data Summary

The following tables summarize the quantitative data from representative Diels-Alder reactions directed by substituted oxazolidinones.

Table 1: Lewis Acid-Catalyzed Diels-Alder Reaction of N-Acyloxazolidinones with Cyclopentadiene [9][10]

EntryDienophile (R)Chiral AuxiliaryLewis Acid (equiv.)Yield (%)Diastereomeric Ratio (endo:exo)
1H(S)-4-benzyl-2-oxazolidinoneEt₂AlCl (1.5)70>99:1
2p-NO₂-Ph(S)-4-benzyl-2-oxazolidinoneEt₂AlCl (1.5)73>99:1
3p-NO₂-Ph(S)-4-benzyl-2-oxazolidinoneSnCl₄ (1.0)23>99:1
44-methoxybenzoyl(R)-4-benzyl-2-oxazolidinoneEt₂AlCl (1.6)98>99:1
54-methoxybenzoyl(R)-4-benzyl-2-oxazolidinoneSnCl₄ (1.0)27>99:1

Table 2: Diels-Alder Reactions of N-Acyloxazolidinones with Acyclic Dienes [11]

EntryDienophile (R')DieneDiastereomeric RatioIsolated Yield (%)
1HIsoprene95:585
2HPiperylene>100:184
3CH₃Isoprene94:683
4CH₃Piperylene95:1:2:277

Experimental Protocols

General Protocol for the Lewis Acid-Catalyzed Diels-Alder Reaction of an N-Acyloxazolidinone with Cyclopentadiene

This protocol is a generalized procedure based on the work of Ghosh et al.[9][10]

Materials:

  • N-Acyloxazolidinone dienophile

  • Cyclopentadiene (freshly cracked)

  • Lewis Acid (e.g., Diethylaluminum chloride (Et₂AlCl) in hexanes or Tin(IV) chloride (SnCl₄))

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the N-acyloxazolidinone dienophile.

  • Dissolution: Dissolve the dienophile in anhydrous dichloromethane.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add the Lewis acid (e.g., 1.5-1.6 equivalents of Et₂AlCl solution in hexanes) to the stirred solution. Stir for 30 minutes at -78 °C.

  • Diene Addition: Add freshly cracked cyclopentadiene (typically 3-5 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at -78 °C for the specified time (e.g., 8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the slow addition of anhydrous methanol at -78 °C.

  • Warm-up and Workup: Allow the reaction mixture to warm to room temperature. Dilute with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Diels-Alder adduct.

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, etc.) to confirm its structure and purity. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture.

Protocol for the Removal of the Chiral Auxiliary

The oxazolidinone auxiliary can be cleaved under various conditions to yield different functional groups (e.g., carboxylic acids, esters, alcohols). A common method to obtain the methyl ester is transesterification.

Materials:

  • Diels-Alder adduct

  • Anhydrous methanol (MeOH)

  • Samarium(III) trifluoromethanesulfonate (Sm(OTf)₃) or another suitable catalyst

  • Anhydrous solvent (e.g., methanol)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for extraction and chromatography

Procedure:

  • Reaction Setup: Dissolve the Diels-Alder adduct in anhydrous methanol.

  • Catalyst Addition: Add a catalytic amount of Sm(OTf)₃ (e.g., 10 mol%) to the solution.

  • Reaction: Stir the mixture at room temperature for the required time (e.g., 12 hours).[10]

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the methyl ester and recover the chiral auxiliary.

Visualizations

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product dienophile N-Acyloxazolidinone (Dienophile) ts Chelated Transition State dienophile->ts Coordination diene Diene diene->ts [4+2] Cycloaddition lewis_acid Lewis Acid (e.g., Et₂AlCl) lewis_acid->ts cycloadduct Diels-Alder Cycloadduct ts->cycloadduct Bond Formation

Caption: Mechanism of the Lewis acid-catalyzed Diels-Alder reaction.

Experimental_Workflow start Start: N-Acyloxazolidinone step1 Dissolve in CH₂Cl₂ Cool to -78 °C start->step1 step2 Add Lewis Acid (e.g., Et₂AlCl) step1->step2 step3 Add Diene (e.g., Cyclopentadiene) step2->step3 step4 Stir at -78 °C step3->step4 step5 Quench with MeOH step4->step5 step6 Aqueous Workup step5->step6 step7 Purification (Chromatography) step6->step7 product Purified Cycloadduct step7->product cleavage Auxiliary Removal (e.g., Sm(OTf)₃, MeOH) product->cleavage final_product Final Chiral Product cleavage->final_product

Caption: General experimental workflow for the asymmetric Diels-Alder reaction.

Stereochemical_Model cluster_chelate Lewis Acid Chelation cluster_conformation Conformational Lock cluster_approach Diene Approach cluster_outcome Stereochemical Outcome model Stereochemical Rationale chelation The Lewis acid chelates to the two carbonyl oxygens of the N-acyloxazolidinone. conformation This chelation locks the s-cis conformation of the dienophile and presents a sterically biased face. chelation->conformation approach The substituent on the chiral auxiliary (e.g., benzyl or isopropyl) blocks one face of the dienophile. conformation->approach approach2 The diene approaches from the less hindered face. outcome This facial bias leads to the formation of one dominant diastereomer of the cycloadduct. approach2->outcome

Caption: Rationale for stereochemical control in the Diels-Alder reaction.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Lithium Enolate Alkylation Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with concise troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during lithium enolate alkylation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Issue: My reaction is producing a significant amount of di- or poly-alkylated products.

  • Question: Why am I observing polyalkylation, and how can I favor mono-alkylation?

  • Answer: Polyalkylation occurs when the mono-alkylated product is deprotonated by unreacted enolate or another base present in the reaction mixture, forming a new enolate that can then be alkylated again. This is often because the mono-alkylated product's remaining α-proton can be more acidic or less sterically hindered than the protons on the starting material. Additionally, less substituted enolates, which are often the desired kinetic products, tend to be more aggregated and less reactive than the enolates of the more substituted mono-alkylated products. This difference in reactivity can lead to the preferential alkylation of the mono-alkylated product once it is formed.

    Troubleshooting Steps:

    • Ensure Complete Initial Enolate Formation: Use a full equivalent of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to ensure the starting material is completely converted to its enolate before adding the alkylating agent.[1][2] This minimizes the presence of the starting ketone which can participate in proton exchange.

    • Slow Addition of Electrophile: Add the alkylating agent slowly and at a low temperature (-78 °C) to the pre-formed enolate solution. This maintains a low concentration of the electrophile, favoring reaction with the more abundant initial enolate.

    • Inverse Addition: Consider adding the enolate solution to the alkylating agent (inverse addition) to ensure the electrophile is always in excess, though this may not be suitable for all substrates.

    • Use of Additives: Additives like triethylboron have been shown to minimize polyalkylation in the alkylation of ketone enolates.[3]

2. Issue: I am getting a mixture of C- and O-alkylated products.

  • Question: What factors determine C- versus O-alkylation, and how can I selectively obtain the C-alkylated product?

  • Answer: Enolates are ambident nucleophiles, meaning they can react at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation). The ratio of these two products is influenced by a number of factors, including the nature of the electrophile, the solvent, the metal counter-ion, and temperature. Generally, C-alkylation is thermodynamically favored, leading to a more stable product, while O-alkylation can be kinetically favored under certain conditions.

    Troubleshooting Steps:

    • Choice of Electrophile: "Soft" electrophiles, such as alkyl iodides and bromides, tend to favor C-alkylation. "Hard" electrophiles, like alkyl triflates and silyl halides, are more prone to O-alkylation.[4]

    • Solvent Selection: Less polar, weakly coordinating solvents like Tetrahydrofuran (THF) favor C-alkylation by promoting enolate aggregation, which shields the oxygen atom. Highly polar, coordinating solvents like Hexamethylphosphoramide (HMPA) or Dimethyl Sulfoxide (DMSO) solvate the lithium cation, leading to "naked," more reactive enolates that can favor O-alkylation.[5]

    • Counter-ion: Lithium enolates have a more covalent O-Li bond, which reduces the nucleophilicity of the oxygen and favors C-alkylation compared to sodium or potassium enolates.[6]

    • Temperature: Lower reaction temperatures generally favor C-alkylation.

3. Issue: With an unsymmetrical ketone, I am getting a mixture of regioisomers.

  • Question: How can I control the regioselectivity of alkylation for an unsymmetrical ketone?

  • Answer: The deprotonation of an unsymmetrical ketone can lead to two different enolates: the kinetic enolate (formed by removing the less sterically hindered proton) and the thermodynamic enolate (the more substituted, more stable enolate). The reaction conditions determine which enolate is formed preferentially.[7][8][9]

    Troubleshooting Steps to Favor the Kinetic Product (Less Substituted):

    • Base: Use a strong, bulky, non-nucleophilic base like LDA.[10]

    • Temperature: Perform the deprotonation at a low temperature, typically -78 °C.[7][8]

    • Solvent: Use an aprotic solvent like THF.

    • Procedure: Ensure rapid and irreversible deprotonation by using a full equivalent of the strong base.

    Troubleshooting Steps to Favor the Thermodynamic Product (More Substituted):

    • Base: Use a smaller, less hindered base such as sodium hydride (NaH) or an alkoxide like sodium ethoxide. Weaker bases that do not fully deprotonate the ketone allow for equilibration to the more stable enolate.

    • Temperature: Use higher reaction temperatures (e.g., room temperature) to allow the system to reach thermodynamic equilibrium.[7][8]

    • Protic Solvent: The presence of a protic solvent can facilitate proton exchange and equilibration.

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can influence the outcome of lithium enolate alkylation.

Table 1: Influence of Reaction Conditions on the Regioselectivity of Enolate Formation for an Unsymmetrical Ketone.

BaseTemperatureProduct Ratio (Kinetic : Thermodynamic)Control
LiN(i-Pr)₂ (LDA)0 °C99 : 1Kinetic
KN(SiMe₃)₂-78 °C95 : 5Kinetic
Ph₃CLi-78 °C90 : 10Kinetic
Ph₃CK25 °C38 : 62Thermodynamic
NaH25 °C26 : 74Thermodynamic
Ph₃CLi25 °C10 : 90Thermodynamic
(Data adapted from MacMillan Group Meeting, March 12, 2008)[11]

Experimental Protocols

Protocol 1: General Procedure for the Mono-alkylation of a Ketone via its Kinetic Lithium Enolate

This protocol describes the formation of the kinetic lithium enolate of cyclohexanone using LDA, followed by alkylation with methyl iodide.

Materials:

  • Diisopropylamine

  • Dry Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Cyclohexanone

  • Methyl Iodide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • LDA Preparation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, add dry THF (3 mL) and diisopropylamine (0.17 mL, 1.2 mmol). Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-BuLi (0.69 mL of a 1.6 M solution in hexanes, 1.1 mmol) dropwise. Stir the mixture at -78 °C for 1 minute, then allow it to warm to 0°C for 15 minutes before re-cooling to -78°C.[12]

  • Enolate Formation: In a separate flame-dried flask under argon, prepare a solution of cyclohexanone (1 mmol) in dry THF (2 mL). Using a cannula, slowly add the cyclohexanone solution to the freshly prepared LDA solution at -78 °C. Stir the resulting mixture at -78 °C for 30-45 minutes to ensure complete enolate formation.[13][14]

  • Alkylation: To the enolate solution at -78 °C, add methyl iodide (1.2 mmol) dropwise. Stir the reaction mixture at -78 °C for 15 minutes, and then allow it to warm to 0 °C and stir for an additional 1-2 hours.[12][14]

  • Quenching: Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution (10 mL).[15][16][17]

  • Work-up: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with water, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Quantitative Analysis of Product Mixture by Gas Chromatography (GC)

This protocol outlines a general method for analyzing the crude product from the alkylation reaction to determine the ratio of mono-alkylated, poly-alkylated, and unreacted starting material.

Procedure:

  • Sample Preparation: Take a small aliquot of the crude product and dissolve it in a suitable volatile solvent (e.g., dichloromethane or diethyl ether) to a concentration of approximately 1 mg/mL.

  • GC Instrument Conditions (Example):

    • Column: A standard non-polar capillary column (e.g., SLB™-5ms, 30 m x 0.25 mm I.D. x 0.25 µm film thickness) is suitable for separating the components.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). FID is generally preferred for quantification unless mass spectral data is needed for peak identification.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Analysis:

    • Identify the peaks corresponding to the starting material, mono-alkylated product, and any poly-alkylated products based on their retention times (and mass spectra if using GC-MS).

    • Integrate the area of each peak.

    • Calculate the relative percentage of each component by dividing the area of the individual peak by the total area of all relevant peaks and multiplying by 100. This provides a quantitative measure of the reaction's outcome.

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Troubleshooting Pathways cluster_2 Corrective Actions Start Side Reaction Observed Problem Identify Primary Side Product(s) (e.g., via GC-MS, NMR) Start->Problem Polyalkylation Polyalkylation Problem->Polyalkylation High MW peaks? O_Alkylation O-Alkylation Problem->O_Alkylation Isomer with different functional group? Regioisomers Mixture of Regioisomers Problem->Regioisomers Isomeric ketones? Sol_Poly 1. Ensure complete deprotonation (1 eq. strong base) 2. Slow addition of electrophile 3. Consider inverse addition Polyalkylation->Sol_Poly Sol_O_Alk 1. Use 'soft' electrophile (e.g., R-I, R-Br) 2. Use non-polar solvent (e.g., THF) 3. Ensure Li+ counter-ion 4. Lower reaction temperature O_Alkylation->Sol_O_Alk Sol_Regio To favor Kinetic Product: - Use bulky base (LDA) - Low temperature (-78 °C) To favor Thermodynamic Product: - Use smaller base (NaH) - Higher temperature (RT) Regioisomers->Sol_Regio End Desired Product Optimized Sol_Poly->End Implement & Re-analyze Sol_O_Alk->End Implement & Re-analyze Sol_Regio->End Implement & Re-analyze C_vs_O_Alkylation cluster_C C-Alkylation cluster_O O-Alkylation Enolate Lithium Enolate (Ambident Nucleophile) C_Alk C-Alkylated Product (Thermodynamically Favored) Enolate->C_Alk Attack at α-Carbon O_Alk O-Alkylated Product (Enol Ether) (Kinetically Favored) Enolate->O_Alk Attack at Oxygen Factors_C Favored by: - 'Soft' electrophiles (R-I, R-Br) - Non-polar solvents (THF) - Low temperature - Li+ counter-ion C_Alk->Factors_C Factors_O Favored by: - 'Hard' electrophiles (R-OTf, R3SiCl) - Polar aprotic solvents (HMPA, DMSO) - Higher temperature O_Alk->Factors_O Kinetic_vs_Thermodynamic cluster_K Kinetic Control cluster_T Thermodynamic Control Ketone Unsymmetrical Ketone Kinetic_Enolate Kinetic Enolate (Less Substituted) Ketone->Kinetic_Enolate Deprotonation Thermodynamic_Enolate Thermodynamic Enolate (More Substituted, More Stable) Ketone->Thermodynamic_Enolate Deprotonation Kinetic_Conditions Conditions: - Strong, bulky base (LDA) - Low temperature (-78 °C) - Aprotic solvent (THF) - Rapid, irreversible Kinetic_Enolate->Kinetic_Conditions Kinetic_Enolate->Thermodynamic_Enolate Equilibration Thermodynamic_Conditions Conditions: - Weaker/smaller base (NaH, NaOEt) - Higher temperature (RT) - Equilibration conditions Thermodynamic_Enolate->Thermodynamic_Conditions

References

Technical Support Center: Optimization of Auxiliary Cleavage Conditions to Prevent Racemization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of auxiliary cleavage conditions to prevent racemization.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue during chiral auxiliary cleavage?

A1: Racemization is the conversion of a stereochemically pure substance into a mixture of equal amounts of both enantiomers, resulting in a loss of optical activity.[1] In drug development and asymmetric synthesis, the biological activity of a molecule is often dependent on a specific enantiomer. The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even toxic side effects. Therefore, preventing racemization during the cleavage of a chiral auxiliary is paramount to ensure the stereochemical integrity of the final product.[2]

Q2: What are the primary mechanisms that lead to racemization during auxiliary cleavage?

A2: The most common cause of racemization, particularly for products with a stereocenter alpha to a carbonyl group, is the formation of a planar enol or enolate intermediate under basic or acidic conditions.[2] The acidic proton at the chiral center can be abstracted, leading to a loss of the defined three-dimensional structure. Subsequent reprotonation can occur from either face of this planar intermediate, yielding a mixture of enantiomers.[2]

Q3: Which types of substrates are most susceptible to racemization during cleavage?

A3: Substrates with a chiral center alpha to a carbonyl group, such as α-substituted carboxylic acids, ketones, and aldehydes, are particularly prone to racemization, especially under basic conditions used for hydrolytic cleavage.[2] The acidity of the α-proton makes it susceptible to abstraction by base, leading to the formation of a planar enolate intermediate.[2]

Q4: What are the general strategies to minimize or prevent racemization during auxiliary cleavage?

A4: Key strategies to mitigate racemization include:

  • Optimization of Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C or below) is a crucial step as it can significantly reduce the rate of enolate formation and subsequent racemization.[2]

  • Careful Selection of Reagents: The choice of base and cleavage reagent can have a substantial impact. For hydrolytic cleavages, using a hydroperoxide anion (e.g., from LiOH/H₂O₂) is often preferred over hydroxide alone, as it can selectively attack the exocyclic carbonyl of N-acyl oxazolidinones without promoting significant racemization.[3]

  • Control of Reaction Time: Minimizing the reaction time can help to reduce the exposure of the product to conditions that may induce racemization. Close monitoring of the reaction progress by techniques like TLC or LC-MS is recommended.

  • Appropriate Quenching and Workup: The quenching and workup procedures should be designed to neutralize the reaction mixture promptly and avoid prolonged exposure to acidic or basic conditions that could compromise the stereochemical integrity of the product.

Troubleshooting Guides

Problem 1: Significant Racemization Detected in the Final Product After Cleavage
Possible Cause Troubleshooting Steps
Reaction temperature is too high. Lower the reaction temperature. For many hydrolytic cleavages of oxazolidinone auxiliaries, maintaining the temperature at 0°C is critical.[3]
Inappropriate base or reagent concentration. For hydrolytic cleavage of Evans' auxiliaries, ensure an adequate excess of hydrogen peroxide relative to the base (e.g., LiOH) to favor the formation of the hydroperoxide nucleophile, which is less prone to causing epimerization.[3][4]
Prolonged reaction time. Monitor the reaction closely using TLC or LC-MS and quench it as soon as the starting material is consumed.
Substrate is highly susceptible to enolization. Consider alternative, milder cleavage methods. For instance, if basic hydrolysis is causing racemization, a reductive cleavage to the alcohol followed by oxidation might be a viable, albeit longer, alternative.
Problem 2: Incomplete Cleavage of the Chiral Auxiliary
Possible Cause Troubleshooting Steps
Steric hindrance around the cleavage site. Increase the reaction time and/or temperature. However, be mindful of the potential for increased racemization at higher temperatures. For sterically hindered pseudoephedrine amides, prolonged heating at reflux may be necessary.[5] Alternatively, consider a more reactive cleavage reagent.
Insufficient reagent stoichiometry. Ensure that an adequate excess of the cleaving reagent is used, especially for challenging substrates. For LiOH/H₂O₂ cleavage, a molar excess of both reagents is typically required.
Poor reagent quality. Use fresh, high-purity reagents. Moisture can be particularly detrimental to certain reductive cleavage agents like lithium borohydride.

Quantitative Data on Cleavage Conditions

The following tables summarize various cleavage conditions for common chiral auxiliaries and their impact on yield and stereochemical integrity.

Table 1: Comparison of Hydrolytic Cleavage Conditions for N-Acyl Oxazolidinones

Reagent SystemSubstrate TypeTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)Reference(s)
LiOH / H₂O₂N-propionyl oxazolidinone01>95>98[3]
LiOH / H₂O₂Sterically hindered N-acyl oxazolidinone0 to RT2-480-90>99[4]
NaOMe / MeOHN-acyl oxazolidinoneRT1-3>90>98
LiOBnN-acyl oxazolidinone02-485-95>99

Table 2: Comparison of Reductive Cleavage Conditions for N-Acyl Auxiliaries

ReagentAuxiliary TypeTemperature (°C)Time (h)Yield (%)NotesReference(s)
LiBH₄Evans' Oxazolidinone0 to RT2-685-95Yields primary alcohol.
LiAlH₄Evans' Oxazolidinone01-3>90More reactive, less selective than LiBH₄.
LABPseudoephedrine Amide231-286Superior to LPT for hindered substrates.[5]
LPTPseudoephedrine AmideRefluxing THF>45Ineffective for highly hindered substrates.[5]

LAB: Lithium Amidotrihydroborate; LPT: Lithium Borohydride

Experimental Protocols

Protocol 1: Hydrolytic Cleavage of an N-Acylated Evans' Oxazolidinone using LiOH/H₂O₂

This protocol is adapted from established literature procedures and is designed to yield the corresponding carboxylic acid with minimal racemization.[3]

  • Dissolution: Dissolve the N-acyl oxazolidinone (1.0 equivalent) in a 3:1 to 4:1 mixture of tetrahydrofuran (THF) and water.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a pre-cooled aqueous solution of 30% hydrogen peroxide (H₂O₂, ~4-8 equivalents) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide monohydrate (LiOH·H₂O, ~2-3 equivalents).

  • Reaction: Stir the reaction mixture vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Quenching: Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) (e.g., 1.5 M, 5.0 equivalents) and stir for 30 minutes at room temperature to reduce excess peroxide.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove the THF.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) to recover the chiral auxiliary.

    • Acidify the aqueous layer to a pH of ~1-2 with 1 M HCl.

    • Extract the desired carboxylic acid product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude carboxylic acid by column chromatography or crystallization.

Protocol 2: Reductive Cleavage of an N-Acylated Evans' Oxazolidinone using LiBH₄

This protocol yields the corresponding primary alcohol.

  • Dissolution: Dissolve the N-acyl oxazolidinone (1.0 equivalent) in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add lithium borohydride (LiBH₄, 2.0 - 3.0 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 2-6 hours, or until the reaction is complete as indicated by TLC analysis.

  • Quenching: Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Workup:

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude alcohol by column chromatography.

Visualized Workflows and Logic

General Experimental Workflow for Auxiliary Cleavage

G start Start: N-Acyl Auxiliary dissolution 1. Dissolution in Appropriate Solvent start->dissolution cooling 2. Cooling to Optimized Temperature dissolution->cooling reagent_add 3. Addition of Cleavage Reagent cooling->reagent_add reaction 4. Reaction Monitoring (TLC/LC-MS) reagent_add->reaction quench 5. Quenching the Reaction reaction->quench workup 6. Aqueous Workup and Extraction quench->workup product Desired Product (e.g., Carboxylic Acid, Alcohol) workup->product auxiliary Recovered Auxiliary workup->auxiliary purification 7. Purification (Chromatography/Crystallization) product->purification end End: Pure Product purification->end

Caption: A generalized experimental workflow for chiral auxiliary cleavage.

Troubleshooting Logic for Racemization

G start Problem: Racemization Detected temp Is the reaction temperature at or below 0°C? start->temp base Is the base/ reagent choice optimized? temp->base Yes lower_temp Action: Lower reaction temperature to 0°C or below. temp->lower_temp No time Was the reaction time minimized? base->time Yes optimize_reagents Action: Use LiOH/H2O2; ensure excess H2O2. base->optimize_reagents No substrate Is the substrate prone to enolization? time->substrate Yes monitor_reaction Action: Monitor reaction closely and quench immediately upon completion. time->monitor_reaction No alt_method Action: Consider alternative cleavage methods (e.g., reductive). substrate->alt_method Yes solution Solution: Stereochemical integrity preserved substrate->solution No lower_temp->base optimize_reagents->time monitor_reaction->substrate alt_method->solution

Caption: A troubleshooting decision tree for addressing racemization issues.

References

purification of N-acyl derivatives by recrystallization vs. chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of N-acyl derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary difference between recrystallization and chromatography for purifying N-acyl derivatives?

A1: The fundamental difference lies in their purification principles. Recrystallization separates compounds based on differences in solubility between the desired product and impurities in a chosen solvent at varying temperatures.[1][2] Chromatography, specifically column chromatography, separates compounds based on their differential partitioning between a stationary phase (like silica gel) and a mobile phase (an eluting solvent).[2]

Q2: When should I choose recrystallization over column chromatography?

A2: Recrystallization is generally preferred when your N-acyl derivative is a crystalline solid, thermally stable, and when the impurities have significantly different solubility profiles.[2][3] It is often more cost-effective and easily scalable for large quantities.[2][4] If high purity is the primary goal and you can afford a potential loss in yield, multiple recrystallizations can achieve excellent results.[4][5]

Q3: When is column chromatography the better option?

A3: Column chromatography is more versatile and is the method of choice when dealing with oils or non-crystalline solids, thermally sensitive compounds, or when impurities have very similar polarities to the product.[2][4][6] It is also advantageous for purifying complex mixtures containing multiple components.[7]

Q4: Can I lose my product during purification?

A4: Yes, product loss is possible with both methods. In recrystallization, some product will always remain dissolved in the cold solvent (mother liquor), reducing the yield.[8][9] In column chromatography, yield can be reduced by irreversible adsorption to the stationary phase, incomplete elution, or by collecting fractions that are impure and subsequently discarded.[10][11]

Q5: My N-acyl derivative is very polar. Which technique is better?

A5: Polar N-acyl derivatives can be challenging for standard silica gel column chromatography, as they may stick to the column.[7] In such cases, reversed-phase chromatography or modifying the mobile phase (e.g., by adding methanol) might be necessary.[7][12] Recrystallization can be an excellent alternative if a suitable polar solvent (like ethanol, acetonitrile, or water) can be found that meets the solubility criteria.[11][13]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Recommended Solution(s)
Product does not dissolve in hot solvent. Incorrect solvent choice.Select a more polar or less polar solvent. A rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[13] Consider using a mixed solvent system.[3][14]
No crystals form upon cooling. Too much solvent was added. Boil off some of the solvent to concentrate the solution and attempt to cool again.[9][15]
Solution is supersaturated. Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal of the pure compound.[15]
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling point solvent.[16] Re-heat the solution to redissolve the oil, add a small amount of additional solvent, and allow for very slow cooling.[15]
The compound is significantly impure.Consider a preliminary purification by a silica gel plug filtration before attempting recrystallization.
Low recovery/yield. The compound is too soluble in the cold solvent.Ensure the solution is cooled sufficiently (e.g., in an ice bath) to minimize solubility.[17] Use the absolute minimum amount of hot solvent for dissolution.[8]
Premature crystallization during hot filtration.Use an excess of hot solvent to keep the product dissolved and concentrate the filtrate afterward. Warm the filtration apparatus (funnel, flask) before filtering.[18]
Column Chromatography Issues
Problem Possible Cause(s) Recommended Solution(s)
Poor separation of spots (low ΔRf on TLC). Inappropriate mobile phase.Re-optimize the mobile phase using TLC. The goal is to have the Rf value of the desired compound around 0.2-0.3 for good separation.[6] Try a different solvent system with different polarities.
Product does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution).[19]
The compound is irreversibly adsorbed to the silica gel (common for very polar or basic compounds).Add a small percentage of a modifier like triethylamine for basic compounds or acetic acid for acidic compounds to the eluent.[12] Consider using a different stationary phase like alumina or reversed-phase silica.[20]
Streaking or tailing of bands on the column. The sample was not loaded in a concentrated band.Dissolve the crude product in a minimal amount of the mobile phase or a stronger, volatile solvent that is then evaporated (dry loading).[6]
Column overloading.Reduce the amount of crude material loaded onto the column. A typical ratio is 1:30 to 1:100 of product to silica gel by weight.
Product degradation on the column. The N-acyl derivative is sensitive to the acidic nature of silica gel.Use deactivated (neutral) silica gel or add a base like triethylamine to the eluent.[6][12]
Cracked or channeled column bed. Improperly packed column.Ensure the silica gel is packed uniformly without air bubbles. Wet packing (slurry method) is often more reliable than dry packing.[6][19]

Quantitative Data Summary

The following table provides a representative comparison of the two purification techniques. Actual results will vary based on the specific N-acyl derivative, impurities, and experimental execution.

Parameter Recrystallization Column Chromatography
Typical Purity Achieved >98%[2]>99% (with optimal separation)[2]
Typical Yield 60-90%50-95%
Solvent Consumption (for 1g sample) 10 - 100 mL200 mL - 2 L
Time Consumption (for 1g sample) 2 - 6 hours (including drying)1 - 4 hours (excluding solvent evaporation)
Scalability High (easily scaled to >100g)[8]Moderate (requires larger columns and more solvent)[4]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines the general steps for purifying a solid N-acyl derivative.

  • Solvent Selection: Test the solubility of your crude product in various solvents. A good solvent will dissolve the compound when hot but not at room temperature.[3][21] Common choices for N-acyl derivatives include ethanol, ethyl acetate, acetone, or mixtures like hexane/ethyl acetate.[11][13]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask, along with a boiling chip, and heat the mixture to boiling while stirring until the solid is completely dissolved.[22]

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution quickly through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[18]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure crystals.[17] Once at room temperature, cooling may be completed in an ice bath to maximize crystal formation.[17]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[21] Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[17]

  • Drying: Press the crystals between two pieces of filter paper to remove excess solvent and then allow them to air-dry completely or dry in a vacuum oven.[17]

Protocol 2: Purification by Flash Column Chromatography

This protocol describes the purification of an N-acyl derivative using a silica gel column.

  • Solvent System Selection (TLC): Dissolve a small amount of the crude mixture and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., gradients of ethyl acetate in hexane) to find a system that gives good separation between your product and impurities, with a product Rf value of ~0.2-0.3.[6]

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.[6][19] Secure a glass column vertically, add a small plug of cotton or glass wool and a layer of sand, then pour the slurry in, allowing the solvent to drain until it is just above the silica level. Ensure no air bubbles are trapped.

  • Sample Loading: Dissolve the crude N-acyl derivative in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[6]

  • Elution: Carefully add the eluent to the top of the column. Apply gentle air pressure to begin the flow. If a gradient elution is planned, start with the least polar solvent system identified during the TLC analysis.[6]

  • Fraction Collection: Collect the eluting solvent in a series of labeled test tubes or flasks.

  • Analysis: Spot each collected fraction on a TLC plate to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified N-acyl derivative.[2]

Visualizations

Purification_Decision_Workflow start Crude N-Acyl Derivative is_solid Is the compound a solid? start->is_solid impurities Are impurities' solubilities very different? is_solid->impurities Yes chromatography Purify by Column Chromatography is_solid->chromatography No (Oil) recrystallize Purify by Recrystallization impurities->recrystallize Yes impurities->chromatography No end_point Pure Product recrystallize->end_point chromatography->end_point Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation a 1. Select Solvent b 2. Dissolve Crude Product in Minimum Hot Solvent a->b c 3. Hot Filtration (if needed) b->c d 4. Cool Slowly to Crystallize c->d e 5. Collect Crystals (Vacuum Filtration) d->e f 6. Wash with Cold Solvent e->f g 7. Dry Crystals f->g Chromatography_Workflow cluster_prep_chrom Preparation cluster_run Execution cluster_isolate_chrom Isolation a_c 1. Optimize Eluent via TLC b_c 2. Pack Column a_c->b_c c_c 3. Load Sample b_c->c_c d_c 4. Elute with Solvent c_c->d_c e_c 5. Collect Fractions d_c->e_c f_c 6. Analyze Fractions by TLC e_c->f_c g_c 7. Combine Pure Fractions & Evaporate Solvent f_c->g_c

References

Technical Support Center: Challenges in Removing High Melting Point Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when removing high melting point chiral auxiliaries during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with removing high melting point chiral auxiliaries?

High melting point chiral auxiliaries can present several challenges during their removal, primarily stemming from their physical properties. These challenges include:

  • Poor Solubility: Their high melting point often correlates with low solubility in common organic solvents at ambient temperatures, complicating reaction setup and workup procedures.

  • Difficult Purification: The low solubility and crystalline nature of these auxiliaries can make their separation from the desired product challenging. They may co-precipitate with the product or require large volumes of solvent for extraction and chromatography.

  • Harsh Cleavage Conditions: Removal of robust auxiliaries may necessitate harsh reaction conditions (e.g., strong acids/bases, high temperatures), which can lead to side reactions such as epimerization or degradation of the desired product.[1][2]

  • Product Isolation Issues: The cleaved auxiliary, being a solid, can sometimes interfere with the isolation of the product, especially if the product itself is a solid.

Q2: How can I improve the solubility of a high melting point chiral auxiliary during the cleavage reaction?

To improve solubility, consider the following strategies:

  • Solvent Screening: Experiment with a range of solvents or solvent mixtures. A combination of a non-polar solvent (like toluene) and a polar aprotic solvent (like THF or DMF) can sometimes be effective.

  • Elevated Temperatures: Increasing the reaction temperature can significantly enhance the solubility of the auxiliary and the substrate.[1] However, this must be balanced with the thermal stability of the product and the risk of side reactions.[2]

  • Use of Additives: In some cases, the addition of a phase-transfer catalyst or a solubilizing agent can be beneficial.

Q3: What are the best methods for removing a cleaved high melting point chiral auxiliary from the reaction mixture?

The choice of method depends on the properties of your product and the cleaved auxiliary. Common techniques include:

  • Extraction: A liquid-liquid extraction is often the first step to separate the auxiliary from the product.[1][3] The choice of solvents is critical and should be based on the differential solubility of the product and the auxiliary.

  • Crystallization: If the product is a solid, crystallization can be a highly effective method for purification.[3] Conversely, if the cleaved auxiliary is crystalline and the product is soluble, the auxiliary can be removed by filtration after it crystallizes from the solution.

  • Column Chromatography: Silica gel chromatography is a standard method for purifying the final product from the cleaved auxiliary and other impurities.[1][3]

  • Precipitation/Filtration: In some cases, the cleaved auxiliary can be precipitated by changing the solvent composition of the reaction mixture, allowing for its removal by filtration.

Troubleshooting Guides

Issue 1: Incomplete Cleavage of the Chiral Auxiliary

Symptoms:

  • TLC or LC-MS analysis shows the presence of starting material (substrate-auxiliary adduct) after the reaction is complete.

  • Low yield of the desired product.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Insufficient Reagent Ensure you are using a sufficient stoichiometric excess of the cleaving reagent. For many cleavage reactions, 2-4 equivalents of the reagent are recommended.[1][3]
Poor Reagent Quality Verify the quality and purity of your cleavage reagents. Use freshly opened or properly stored reagents.
Steric Hindrance Highly substituted substrates may hinder reagent access. Consider increasing the reaction temperature or time. Alternatively, a less sterically hindered cleavage reagent may be necessary.[3]
Suboptimal Reaction Conditions Optimize reaction parameters such as temperature, concentration, and reaction time. Monitor the reaction progress closely using TLC or LC-MS.[1]
Reversible Reaction In some cases, the cleavage reaction may be reversible. Ensure that the equilibrium is driven towards the product side, for example, by removing one of the products as it is formed.

Troubleshooting Workflow for Incomplete Cleavage

G start Incomplete Cleavage Observed reagent Check Reagent Stoichiometry & Quality start->reagent conditions Optimize Reaction Conditions (Temperature, Time, Concentration) reagent->conditions Reagents OK complete Cleavage Complete reagent->complete Issue Resolved sterics Consider Steric Hindrance conditions->sterics Optimization Fails conditions->complete Optimization Successful sterics->conditions Sterics Not an Issue alternative Investigate Alternative Cleavage Methods sterics->alternative Sterics Likely an Issue alternative->complete New Method Successful

Caption: A decision-making workflow for troubleshooting incomplete chiral auxiliary cleavage.

Issue 2: Epimerization or Racemization of the Product

Symptoms:

  • Loss of stereochemical purity in the final product, as determined by chiral HPLC or NMR analysis.

  • Formation of diastereomers or enantiomers.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Harsh Reaction Conditions The use of strong acids or bases, or high temperatures, can lead to epimerization, especially if there is an acidic proton alpha to a carbonyl group.[2]
Prolonged Reaction Time Extended exposure to cleavage conditions can increase the risk of racemization. Monitor the reaction closely and quench it as soon as the starting material is consumed.[1]
Inappropriate Workup Workup procedures involving strong acids or bases can also cause epimerization. Use buffered aqueous solutions (e.g., saturated ammonium chloride) for quenching where appropriate.[3]
Purification-Induced Racemization Silica gel can be acidic and may cause racemization of sensitive compounds. Consider neutralizing the silica gel with a base like triethylamine in the eluent.[3]

Logical Relationship of Factors Causing Epimerization

G epimerization Epimerization/ Racemization harsh_conditions Harsh Reaction Conditions harsh_conditions->epimerization strong_acid_base Strong Acid/Base harsh_conditions->strong_acid_base high_temp High Temperature harsh_conditions->high_temp prolonged_time Prolonged Reaction Time prolonged_time->epimerization workup Inappropriate Workup workup->epimerization purification Purification Method purification->epimerization

Caption: Key factors that can contribute to epimerization during chiral auxiliary removal.

Issue 3: Difficulty in Separating the Cleaved Auxiliary from the Product

Symptoms:

  • The cleaved auxiliary co-elutes with the product during column chromatography.

  • The auxiliary co-precipitates or co-crystallizes with the product.

  • Low recovery of the pure product.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Similar Polarity The product and the cleaved auxiliary may have similar polarities, making chromatographic separation difficult.
Similar Solubility Profiles If both the product and the auxiliary are soluble or insoluble in the same solvents, separation by extraction or crystallization will be challenging.
Formation of a Stable Adduct In rare cases, the product and the auxiliary may form a stable, non-covalent adduct.

Strategies for Improved Separation:

  • Derivative Formation: Temporarily derivatize either the product or the auxiliary to alter its polarity and facilitate separation. The protecting group can be removed in a subsequent step.

  • Alternative Chromatographic Techniques: Explore different stationary phases (e.g., alumina, reverse-phase silica) or chromatographic methods (e.g., preparative HPLC).

  • Optimize Crystallization Conditions: Systematically screen different solvents and solvent mixtures for crystallization. Seeding with pure product crystals can sometimes help.

  • pH Adjustment during Extraction: If either the product or the auxiliary has an acidic or basic functional group, their solubility in aqueous layers can be manipulated by adjusting the pH. For example, a carboxylic acid product can be extracted into a basic aqueous layer, leaving the neutral auxiliary in the organic phase.[1][4]

Experimental Protocols

General Protocol for Reductive Cleavage of an N-Acyl Oxazolidinone Auxiliary

This protocol describes a typical reductive cleavage using lithium borohydride (LiBH₄) to yield a primary alcohol.

  • Dissolution: Dissolve the N-acyl oxazolidinone (1.0 equivalent) in dry diethyl ether under an inert atmosphere (e.g., argon or nitrogen).[4]

  • Water Addition: Add a stoichiometric amount of water (1.1 equivalents).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reducing Agent Addition: Add a solution of lithium borohydride (LiBH₄) in THF (1.1 equivalents) dropwise. Hydrogen evolution may be observed.[4]

  • Reaction: Allow the reaction to warm to room temperature and stir for 0.5-2 hours, or until TLC analysis indicates complete consumption of the starting material. For substrates with other reducible functional groups, it is advisable to maintain the reaction temperature at 0 °C.[4]

  • Quenching: Quench the reaction by the slow addition of 1M aqueous sodium hydroxide (NaOH).

  • Workup: Pour the mixture into a separatory funnel containing ether and water. Separate the layers and wash the organic layer with brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting primary alcohol and recover the chiral auxiliary by flash column chromatography.[4]

Experimental Workflow for Auxiliary Removal and Product Purification

G start Start: Reaction Mixture (Product + Auxiliary) quench Quench Reaction start->quench extraction Liquid-Liquid Extraction quench->extraction aqueous Aqueous Layer (Auxiliary/Byproducts) extraction->aqueous organic Organic Layer (Crude Product) extraction->organic auxiliary_recovery Auxiliary Recovery (from aqueous or organic layer) aqueous->auxiliary_recovery dry Dry & Concentrate organic->dry chromatography Column Chromatography dry->chromatography pure_product Pure Product chromatography->pure_product chromatography->auxiliary_recovery

Caption: A generalized experimental workflow for chiral auxiliary removal and product purification.

References

Technical Support Center: Optimizing Selectivity in Lewis Acid-Catalyzed Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stereoselective aldol reaction, with a focus on the influence of Lewis acid additives.

Troubleshooting Guide: Poor Stereoselectivity

Low diastereoselectivity or enantioselectivity is a frequent issue in Lewis acid-catalyzed aldol reactions. This guide provides a systematic approach to diagnosing and resolving these problems.

Issue 1: Low Diastereoselectivity (syn/anti Ratio)

Symptoms: Your reaction produces a mixture of syn and anti diastereomers with a ratio close to 1:1, or the undesired diastereomer is the major product.

Possible Causes & Solutions:

Potential Cause Recommended Action
Incorrect Lewis Acid The choice of Lewis acid is critical for controlling diastereoselectivity. Chelating Lewis acids (e.g., TiCl₄, SnCl₄, MgBr₂) often favor syn products with α- or β-alkoxy aldehydes through the formation of a rigid cyclic transition state.[1][2] Non-chelating Lewis acids (e.g., BF₃·OEt₂) typically lead to anti products by favoring an open transition state.[2]
Suboptimal Solvent The solvent can influence the effective Lewis acidity and the stability of the transition state.[3] Less coordinating solvents like dichloromethane (DCM) or toluene are generally preferred for chelation control.[4] More polar or coordinating solvents can disrupt chelation, leading to lower selectivity.
Inappropriate Temperature Lower reaction temperatures (e.g., -78 °C) generally enhance selectivity by favoring the more ordered transition state with the lower activation energy.
Enolate Geometry The geometry of the silyl enol ether (E vs. Z) can significantly impact the diastereochemical outcome, as predicted by the Zimmerman-Traxler model.[5][6][7] Ensure your silyl enol ether synthesis is optimized to produce the desired isomer.

Issue 2: Low Enantioselectivity

Symptoms: The reaction produces a nearly racemic mixture of enantiomers when using a chiral Lewis acid catalyst.

Possible Causes & Solutions:

Potential Cause Recommended Action
Ineffective Chiral Ligand The chiral ligand may not be providing a sufficiently asymmetric environment around the metal center. Experiment with different classes of chiral ligands (e.g., BINOL, BOX, pybox).
Background Uncatalyzed Reaction A non-selective background reaction catalyzed by an achiral Lewis acid (which can sometimes be generated in situ) can erode enantioselectivity.[7] Ensure all reagents and glassware are scrupulously dry.
Catalyst Loading The optimal catalyst loading should be determined empirically. Too low a concentration may not be sufficient to outcompete the background reaction, while too high a concentration can sometimes lead to aggregation and decreased enantioselectivity.
Solvent Effects The solvent can significantly impact the conformation of the chiral catalyst and its interaction with the substrates.[3] Screen a range of solvents with varying polarities and coordinating abilities.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right Lewis acid for my desired stereoisomer (syn or anti)?

A1: The choice depends on the substrate and the desired outcome. For aldehydes with a chelating group (e.g., an α- or β-alkoxy group), use a chelating Lewis acid like TiCl₄ or SnCl₄ to favor the syn product.[1][2] These form a rigid, six-membered Zimmerman-Traxler-like transition state. For a non-chelation-controlled reaction favoring the anti product, a non-chelating Lewis acid like BF₃·OEt₂ is often used, which favors an open transition state.[2]

Q2: My reaction is giving the opposite diastereomer to what the Zimmerman-Traxler model predicts. What could be the cause?

A2: While the Zimmerman-Traxler model is a powerful predictive tool, it assumes a closed, chair-like transition state.[5][6][7] Several factors can lead to deviations:

  • Lewis Acid: Some Lewis acids may favor an open transition state, leading to different stereochemical outcomes.

  • Substrate Sterics: Very bulky substituents on the enolate or aldehyde can disfavor the chair-like transition state.

  • Solvent: Coordinating solvents can disrupt the formation of the cyclic transition state.

Q3: Can water in my reaction mixture affect selectivity?

A3: Yes, water can have a profound effect. It can react with and deactivate the Lewis acid catalyst. In some cases involving specific chiral Lewis acids, trace amounts of water have been shown to enhance enantioselectivity, but generally, anhydrous conditions are crucial for reproducibility and high selectivity.[8]

Q4: What is the difference in mechanism between a TiCl₄ and a BF₃·OEt₂ catalyzed Mukaiyama aldol reaction?

A4: TiCl₄ is a strong, chelating Lewis acid that activates the aldehyde and can form a rigid, cyclic transition state with the silyl enol ether, often leading to high diastereoselectivity (typically syn with chelating substrates).[1][2][9][10][11] BF₃·OEt₂ is a non-chelating Lewis acid that primarily activates the aldehyde through coordination to the carbonyl oxygen, generally favoring an open, acyclic transition state, which often results in the formation of the anti aldol product.[2]

Data Presentation: Lewis Acid and Solvent Effects on Diastereoselectivity

The following tables summarize the impact of different Lewis acids and solvents on the diastereoselectivity of aldol reactions from selected literature examples.

Table 1: Effect of Lewis Acid on the Aldol Reaction of a Chiral α-Alkoxy Aldehyde

EntryLewis AcidSolventsyn Product (%)anti Product (%)Reference
1SnCl₄CH₂Cl₂>95<5[2]
2TiCl₄CH₂Cl₂>95<5[2]
3BF₃·OEt₂CH₂Cl₂<10>90[2]

Table 2: Influence of Solvent on Enantioselectivity in a Chiral Lewis Acid-Catalyzed Aldol Reaction

EntryChiral Lewis Acid SystemSolventYield (%)Enantiomeric Excess (ee, %)Reference
1Ti(Oi-Pr)₄ / BINOLEt₂O8092[2]
2Ti(Oi-Pr)₄ / BINOLToluene7585[2]
3Ti(Oi-Pr)₄ / BINOLCH₂Cl₂6070[2]

Experimental Protocols

Protocol 1: General Procedure for a TiCl₄-Mediated Mukaiyama Aldol Reaction

This protocol is a representative example for the reaction between a silyl enol ether and an aldehyde.

  • Preparation: A flame-dried, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: The aldehyde (1.0 equiv) is dissolved in anhydrous dichloromethane (CH₂Cl₂) and the solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lewis Acid Addition: Titanium tetrachloride (TiCl₄, 1.1 equiv) is added dropwise to the stirred solution. The mixture is stirred for 5-10 minutes.

  • Nucleophile Addition: The silyl enol ether (1.2 equiv), dissolved in anhydrous CH₂Cl₂, is added dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: The mixture is allowed to warm to room temperature and then extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy carbonyl compound.

Protocol 2: General Procedure for a BF₃·OEt₂-Mediated Aldol Reaction

This protocol is a representative example for a non-chelation controlled aldol reaction.

  • Preparation: A flame-dried, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere.

  • Reagent Addition: The aldehyde (1.0 equiv) and the silyl enol ether (1.2 equiv) are dissolved in anhydrous dichloromethane (CH₂Cl₂) and the solution is cooled to -78 °C.

  • Lewis Acid Addition: Boron trifluoride diethyl etherate (BF₃·OEt₂, 1.1 equiv) is added dropwise to the stirred solution.

  • Reaction Monitoring: The reaction progress is monitored by TLC at -78 °C.

  • Quenching: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: The mixture is warmed to room temperature and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with saturated aqueous NaHCO₃, followed by brine, and then dried over anhydrous Na₂SO₄.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by flash column chromatography.

Visualizations

Zimmerman_Traxler_Model Zimmerman-Traxler Model for a Z-enolate leading to a syn-product cluster_reactants Reactants cluster_ts Chair-like Transition State cluster_product Product Z-Enolate Z-Enolate ts R' equatorial R equatorial Z-Enolate->ts Lewis Acid Coordination Aldehyde Aldehyde Aldehyde->ts Syn-Product Syn-Product ts->Syn-Product C-C Bond Formation

Caption: Zimmerman-Traxler model for syn-diastereoselectivity.

Troubleshooting_Workflow start Poor Selectivity Observed check_la Is the Lewis Acid appropriate? start->check_la change_la Change Lewis Acid (Chelating vs. Non-chelating) check_la->change_la No check_solvent Is the solvent non-coordinating? check_la->check_solvent Yes change_la->check_solvent change_solvent Switch to less coordinating solvent (e.g., DCM) check_solvent->change_solvent No check_temp Is the temperature low enough? check_solvent->check_temp Yes change_solvent->check_temp lower_temp Lower reaction temperature (e.g., -78 °C) check_temp->lower_temp No check_chiral Is the chiral catalyst and loading optimal? check_temp->check_chiral Yes lower_temp->check_chiral optimize_chiral Screen different chiral ligands and catalyst loadings check_chiral->optimize_chiral No end Improved Selectivity check_chiral->end Yes optimize_chiral->end

Caption: Troubleshooting workflow for poor aldol reaction selectivity.

References

minimizing epimerization during N-acylation of oxazolidinones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize epimerization during the N-acylation of chiral oxazolidinones.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-acylation of oxazolidinones, leading to epimerization and reduced diastereoselectivity.

Issue 1: Significant Epimerization Detected by NMR or HPLC Analysis

Symptoms:

  • The appearance of unexpected diastereomers in your crude product analysis.

  • Difficulty in purifying the desired product due to contamination with its epimer.

  • Lower than expected yields of the desired diastereomer.

Possible Causes & Solutions:

Possible Cause Recommended Solutions
Strong Base: The use of strong, non-hindered bases like n-butyllithium (nBuLi) can readily deprotonate the α-proton of the N-acyl group, leading to enolate formation and subsequent epimerization.[1]1. Switch to a Milder Base: Employ weaker, sterically hindered bases such as triethylamine (Et3N), diisopropylethylamine (DIPEA), or 2,4,6-collidine.[2] 2. Use Catalytic DMAP: For acylations with acid anhydrides or acid chlorides, using triethylamine with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can facilitate the reaction under milder, room temperature conditions, avoiding the need for strong bases.[3]
High Reaction Temperature: Elevated temperatures provide the necessary activation energy for the epimerization process to occur at a significant rate.[2]1. Lower the Reaction Temperature: Conduct the acylation at 0 °C or, if necessary, at lower temperatures such as -78 °C, particularly when using stronger bases or for sensitive substrates.[2]
Prolonged Reaction Time: Extended exposure of the N-acylated product to basic conditions increases the probability of epimerization.1. Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS to determine the point of completion and quench the reaction promptly. 2. Optimize Reagent Stoichiometry: Ensure the use of appropriate equivalents of acylating agent and base to drive the reaction to completion efficiently.
Acylating Agent: The nature of the acylating agent can influence the reaction conditions required and, consequently, the risk of epimerization.1. Consider Acid Fluorides: Acid fluorides are effective acylating agents that can be used under mild basic conditions (e.g., with Et3N or iPr2NEt), often providing high yields with minimal epimerization.[1] 2. In Situ Anhydride Formation: A one-pot method using a carboxylic acid with pivaloyl chloride and triethylamine generates a mixed anhydride in situ, which can then acylate the oxazolidinone, avoiding the isolation of reactive acid chlorides.[4]

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of N-acylated oxazolidinones?

A1: Epimerization is the change in the configuration of a single stereocenter in a molecule that has more than one stereocenter. In the case of N-acylated oxazolidinones, this typically refers to the inversion of the stereocenter alpha (α) to the carbonyl group of the acyl chain. This leads to the formation of a diastereomer of your desired product, which can be difficult to separate and can negatively impact the stereochemical outcome of subsequent reactions.[1]

Q2: How does the choice of base impact epimerization?

A2: The primary role of the base is to deprotonate the oxazolidinone nitrogen, making it nucleophilic for the acylation reaction. However, a strong or sterically unhindered base can also abstract the α-proton of the newly formed N-acyl chain. This forms a planar enolate intermediate, which can be protonated from either face, leading to a loss of stereochemical integrity at that center.[5] Sterically hindered bases are less likely to access this α-proton, thus reducing the rate of epimerization.[2]

Q3: Why is a lower reaction temperature often recommended?

A3: Epimerization, like most chemical reactions, has an activation energy barrier. Lowering the temperature reduces the available thermal energy, making it more difficult for the system to overcome this barrier. This slows down the rate of enolization and subsequent epimerization significantly more than it slows down the desired N-acylation reaction, thus favoring the formation of the desired product.[2]

Q4: Can the solvent choice affect the level of epimerization?

A4: Yes, the solvent can influence the stability of the enolate intermediate. Polar aprotic solvents can stabilize the enolate, potentially increasing the likelihood of epimerization if other conditions are favorable for this side reaction. It is important to choose a solvent that is suitable for the specific acylation method being employed while considering its potential impact on stereoselectivity.

Q5: How can I detect and quantify epimerization?

A5: The most common methods for detecting and quantifying epimerization are high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Chiral HPLC can often separate diastereomers, allowing for their quantification. In ¹H NMR, the presence of epimers can be observed by the appearance of a separate set of signals for the protons near the affected stereocenter.

Experimental Protocols

Protocol 1: Mild N-Acylation using Triethylamine and Catalytic DMAP

This protocol is suitable for acylating oxazolidinones with acid anhydrides or acid chlorides under non-cryogenic conditions, minimizing the risk of epimerization.[3]

Materials:

  • Chiral oxazolidinone (1.0 equiv)

  • Acid anhydride (1.1 equiv) or Acid chloride (1.1 equiv)

  • Triethylamine (Et3N) (1.5 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

  • Anhydrous dichloromethane (CH2Cl2) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the chiral oxazolidinone in the anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine and DMAP to the solution and stir for 10 minutes at room temperature.

  • Add the acid anhydride or acid chloride dropwise to the stirring solution.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is often complete within a few hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extract the aqueous layer with the organic solvent used for the reaction.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: N-Acylation with Carboxylic Acids via In Situ Mixed Anhydride Formation

This one-pot procedure avoids the need to prepare and handle potentially unstable acid chlorides.[4]

Materials:

  • Chiral oxazolidinone (1.0 equiv)

  • Carboxylic acid (1.1-2.0 equiv)

  • Pivaloyl chloride (1.1-2.0 equiv)

  • Triethylamine (2.2-4.0 equiv)

  • Anhydrous toluene

Procedure:

  • To a stirred solution of the carboxylic acid and triethylamine in anhydrous toluene at room temperature, add pivaloyl chloride.

  • Stir the mixture for 1-2 hours at room temperature to form the mixed anhydride.

  • Add the chiral oxazolidinone to the reaction mixture.

  • Heat the reaction to 80-110 °C and monitor its progress by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Separate the organic layer, and extract the aqueous layer with toluene or ethyl acetate.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO3) and brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate in vacuo.

  • Purify the resulting N-acylated oxazolidinone by flash chromatography.

Visual Guides

Mechanism of Base-Catalyzed Epimerization

The following diagram illustrates the mechanism by which a base can cause epimerization at the α-carbon of an N-acylated oxazolidinone.

Caption: Base-catalyzed epimerization via a planar enolate intermediate.

General Workflow for N-Acylation of Oxazolidinones

This workflow outlines the key steps and decision points in performing an N-acylation reaction while minimizing epimerization.

workflow start Start: Select Oxazolidinone & Acylating Agent reagent_choice Acylating Agent Type Acid Chloride / Anhydride Carboxylic Acid start->reagent_choice protocol_1 Protocol 1: Mild Base (Et3N/DMAP) Room Temperature reagent_choice:c->protocol_1 protocol_2 Protocol 2: In Situ Anhydride (Pivaloyl Chloride/Et3N) Elevated Temperature reagent_choice:a->protocol_2 reaction Perform N-Acylation Reaction protocol_1->reaction protocol_2->reaction monitoring Monitor Reaction by TLC/LC-MS reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Flash Column Chromatography workup->purification analysis Analyze Product for Purity and Diastereomeric Ratio (NMR/HPLC) purification->analysis success Desired Product (High d.r.) analysis->success High d.r. troubleshoot Epimerization Observed (Low d.r.) analysis->troubleshoot Low d.r. troubleshoot_guide Consult Troubleshooting Guide: - Lower Temperature - Change Base - Reduce Time troubleshoot->troubleshoot_guide troubleshoot_guide->reaction Re-optimize

References

Technical Support Center: Managing Steric Hindrance in Reactions with 5,5-Diphenyl Oxazolidinones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5,5-diphenyl oxazolidinone chiral auxiliaries. The focus is on overcoming challenges related to steric hindrance in key asymmetric reactions.

Troubleshooting Guide

Problem 1: Low Diastereoselectivity in Aldol Reactions with Bulky Aldehydes

  • Question: I am performing a titanium-mediated aldol addition using an N-acyl 5,5-diphenyl oxazolidinone and a sterically demanding aldehyde (e.g., pivalaldehyde or 2,2-dimethyl-3-phenylpropanal). The diastereomeric ratio (d.r.) is much lower than expected. What are the likely causes and how can I improve the selectivity?

  • Answer: Low diastereoselectivity in this context often arises from a conflict between the directing ability of the chiral auxiliary and the steric demands of the substrates.

    • Underlying Cause: The 5,5-diphenyl groups are designed to provide a highly rigid and defined steric environment to shield one face of the enolate. However, when the aldehyde is also very bulky, severe steric repulsion can occur in the desired transition state. This can raise the energy of the favored pathway, allowing the unfavored, lower-selectivity pathway to compete more effectively.

    • Troubleshooting & Optimization:

      • Lewis Acid Screening: The choice of Lewis acid is critical. While TiCl₄ is common, its large size can exacerbate steric clashes. Consider screening other Lewis acids that may offer different coordination geometries or steric profiles.[1]

      • Temperature Control: Perform the reaction at the lowest possible temperature (e.g., -78 °C, -100 °C) to maximize the energy difference between the competing transition states.

      • Solvent Effects: The solvent can influence the tightness of the transition state. While dichloromethane (DCM) is standard, exploring other non-coordinating solvents might be beneficial.

      • Base and Enolization Conditions: Ensure complete and clean formation of the (Z)-enolate. Incomplete enolization or formation of the (E)-enolate will lead to poor selectivity.

Problem 2: Poor Yields in Alkylation with Secondary or Hindered Primary Alkyl Halides

  • Question: My attempt to alkylate the zirconium enolate of an N-acyl 5,5-diphenyl oxazolidinone with a secondary alkyl halide (e.g., isopropyl iodide) or a bulky primary halide (e.g., neopentyl bromide) is resulting in low yields and significant amounts of starting material decomposition. What is happening?

  • Answer: This is a classic issue where steric hindrance impedes the desired Sₙ2 reaction, favoring side reactions.[2]

    • Underlying Cause: The combination of a sterically shielded enolate (from the 5,5-diphenyl auxiliary) and a sterically hindered electrophile makes the Sₙ2 transition state highly congested and energetically unfavorable.[2] The competing E2 elimination of the alkyl halide often becomes the dominant pathway.

    • Troubleshooting & Optimization:

      • Switch to a Less Hindered Auxiliary: If the substrate scope allows, the most effective solution may be to switch to a less demanding chiral auxiliary for this specific transformation, such as a (S)-4-benzyl-5,5-dimethyl oxazolidinone.[3][4]

      • Activate the Electrophile: For tertiary alkyl halides, Lewis acid activation (e.g., with TiCl₄) can promote the reaction, proceeding through a mechanism with radical character rather than a pure Sₙ2 pathway.[2] This strategy has been shown to be effective for installing all-carbon quaternary centers.[2]

      • Optimize Reaction Conditions:

        • Temperature: Run the reaction at low temperatures (-78 °C) to form the enolate, but a gradual warming may be necessary for the alkylation step. Monitor carefully to avoid decomposition.

        • Leaving Group: Use alkyl iodides instead of bromides or chlorides, as iodide is a better leaving group and can accelerate the Sₙ2 reaction relative to elimination.

Frequently Asked Questions (FAQs)

  • Q1: Why would I choose a 5,5-diphenyl oxazolidinone auxiliary over a more common 4-substituted version (e.g., 4-isopropyl or 4-benzyl)?

    • A1: The 5,5-diphenyl substitution provides a more rigid and sterically defined pocket for the N-acyl group. This can lead to higher levels of diastereoselectivity, particularly in reactions like conjugate additions or when trying to control the stereochemistry of α-branched products.[3][4] The two phenyl groups create a robust steric shield that can be advantageous when subtle differences in facial selectivity are critical.

  • Q2: What are the most reliable methods for cleaving the 5,5-diphenyl oxazolidinone auxiliary after the reaction?

    • A2: The choice of cleavage method depends on the desired product (acid, alcohol, ester, etc.).

      • For Carboxylic Acids: The most common and reliable method is hydrolysis using lithium hydroperoxide (LiOH/H₂O₂) .[5] The hydroperoxide anion selectively attacks the exocyclic carbonyl, avoiding cleavage of the oxazolidinone ring itself.[6][7]

      • For Primary Alcohols: Reductive cleavage using LiBH₄ or LiAlH₄ is effective.

      • For Esters: Alcoholysis can be achieved using MeOMgBr or NaOMe in methanol.

      • For Weinreb Amides: Reaction with Me(MeO)NH·HCl and a strong base like n-BuLi or a Grignard reagent provides the corresponding Weinreb amide, which is a versatile intermediate.

  • Q3: Can the 5,5-diphenyl oxazolidinone auxiliary be recovered and reused?

    • A3: Yes, one of the significant advantages of oxazolidinone auxiliaries is their high recovery rate.[8] After cleavage, the auxiliary can typically be recovered in high yield (>90-95%) by a simple extraction or crystallization and reused, which is crucial for cost-effectiveness in large-scale synthesis.[2][5]

Data Presentation: Lewis Acid Effects on Aldol Selectivity

The choice of Lewis acid can significantly impact the diastereoselectivity of aldol reactions, especially with sterically demanding substrates. The following table summarizes typical outcomes for the reaction of an N-propionyl oxazolidinone with a representative aldehyde.

Lewis Acid (equiv.)BaseTemp. (°C)Diastereomeric Ratio (syn:anti)Typical Yield (%)
TiCl₄ (1.1)DIPEA-78>95:585-95
Sn(OTf)₂ (1.1)N-Ethylpiperidine-7890:1080-90
B(OTf)₂ (1.1)DIPEA-78<10:90 (non-Evans syn)75-85
MgBr₂·OEt₂ (1.5)Et₃N-2085:1570-80

Data are representative and compiled based on general principles of Evans aldol reactions. Actual results will vary with specific substrates.

Experimental Protocols

Protocol 1: Diastereoselective Aldol Addition

Reaction: Asymmetric aldol addition of an N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone with isobutyraldehyde.

Methodology:

  • Preparation: To a flame-dried, argon-purged flask, add the N-propionyl oxazolidinone (1.0 equiv) and dry dichloromethane (DCM, ~0.1 M). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Enolization: Add titanium(IV) chloride (TiCl₄, 1.1 equiv) dropwise. The solution should turn a deep yellow/orange. Stir for 5 minutes. Then, add N,N-diisopropylethylamine (DIPEA, 1.2 equiv) dropwise over 10 minutes. Stir the resulting deep red solution for 30 minutes at -78 °C.

  • Aldol Addition: Add isobutyraldehyde (1.5 equiv) dropwise and stir the reaction mixture at -78 °C for 2 hours.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired aldol adduct.

Protocol 2: Auxiliary Cleavage to the Carboxylic Acid

Methodology:

  • Setup: Dissolve the purified aldol adduct (1.0 equiv) in a 3:1 mixture of tetrahydrofuran (THF) and water at room temperature.

  • Cleavage: Cool the solution to 0 °C in an ice bath. Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 equiv), followed by an aqueous solution of lithium hydroxide (LiOH, 2.0 equiv).

  • Reaction: Stir the mixture vigorously at 0 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, ~5.0 equiv) and stir for 20 minutes.

  • Workup: Concentrate the mixture in vacuo to remove most of the THF. Dilute with water and extract with DCM or ether to recover the chiral auxiliary. Acidify the aqueous layer to pH ~2 with 1 M HCl and extract with ethyl acetate multiple times.

  • Isolation: Combine the ethyl acetate layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the purified β-hydroxy carboxylic acid.[5]

Visualizations

G cluster_start Phase 1: Synthesis cluster_reaction Phase 2: Asymmetric Transformation cluster_end Phase 3: Cleavage & Recovery start Chiral Auxiliary (5,5-Diphenyl Oxazolidinone) acyl Acylation (e.g., with Propionyl Chloride) start->acyl nacyl N-Acyl Oxazolidinone acyl->nacyl enolate Enolate Formation (Base + Lewis Acid) nacyl->enolate reaction Diastereoselective Reaction (e.g., Aldol, Alkylation) enolate->reaction product_aux Product-Auxiliary Adduct reaction->product_aux cleavage Auxiliary Cleavage (e.g., LiOH/H₂O₂) product_aux->cleavage product Final Chiral Product (e.g., Carboxylic Acid) cleavage->product recovery Recovered Auxiliary cleavage->recovery

Caption: General experimental workflow for asymmetric synthesis.

G problem Low Yield or Diastereoselectivity cause_sterics Cause: Severe Steric Hindrance problem->cause_sterics cause_lewis Cause: Suboptimal Lewis Acid problem->cause_lewis cause_temp Cause: Incorrect Temperature problem->cause_temp sol_aux Solution: Consider Less Hindered Auxiliary cause_sterics->sol_aux sol_electrophile Solution: Use More Reactive Electrophile (e.g., Iodide) cause_sterics->sol_electrophile sol_lewis Solution: Screen Different Lewis Acids (e.g., Sn(OTf)₂) cause_lewis->sol_lewis sol_temp Solution: Lower Reaction Temperature (-78°C to -100°C) cause_temp->sol_temp

References

Technical Support Center: Low-Temperature Chiral Auxiliary Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in low-temperature chiral auxiliary alkylation experiments.

Troubleshooting Guide

This section addresses common issues encountered during low-temperature chiral auxiliary alkylation reactions, offering potential causes and solutions.

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low Diastereoselectivity 1. Suboptimal Reaction Temperature: Temperatures higher than the optimal -78 °C can lead to a decrease in the energy difference between the diastereomeric transition states, resulting in reduced selectivity.[1][2] 2. Incorrect Enolate Geometry: The formation of the desired (Z)- or (E)-enolate is critical for high diastereoselectivity. Incomplete enolate formation can also contribute to poor outcomes.[2] 3. Inappropriate Solvent: The solvent's polarity and coordinating ability can affect the enolate's aggregation state and reactivity.[2] 4. Steric Hindrance of Electrophile: Less bulky electrophiles may exhibit lower facial selectivity when approaching the enolate.[2] 5. Equilibration to Thermodynamic Enolate: If the reaction is allowed to warm or run for too long, the initially formed kinetic enolate may equilibrate to the more stable but less selective thermodynamic enolate.[3][4]1. Temperature Control: Ensure the reaction is maintained at a consistent -78 °C using a dry ice/acetone bath.[1] Monitor the internal reaction temperature if possible. 2. Enolate Formation: Use a strong, bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) to favor the formation of the kinetic enolate.[1][3][5] Ensure complete deprotonation by stirring for an adequate time at low temperature before adding the electrophile.[2] 3. Solvent Choice: Anhydrous Tetrahydrofuran (THF) is a commonly used and effective solvent for these reactions.[2] 4. Electrophile Selection: If possible, consider using a bulkier electrophile to enhance facial discrimination. 5. Reaction Time: Monitor the reaction progress by Thin-Layer Chromatography (TLC) and quench the reaction promptly upon completion to prevent equilibration.[6]
Low or No Product Yield 1. Inactive Base: The strong bases used (e.g., LDA, NaHMDS) are highly sensitive to moisture and air. Contamination can lead to incomplete deprotonation. 2. Wet Glassware or Solvents: Trace amounts of water will quench the strong base and the enolate. 3. Poor Quality Electrophile: The alkylating agent may be old or degraded. 4. Inefficient Quenching: Improper quenching can lead to product degradation or loss during workup.1. Base Handling: Use freshly prepared or properly stored strong bases. Titrate the base before use to determine its exact molarity. 2. Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 3. Electrophile Quality: Use a fresh or purified electrophile. 4. Quenching Procedure: Quench the reaction at low temperature by slowly adding a saturated aqueous solution of ammonium chloride.[2]
Formation of Side Products 1. Polyalkylation: The mono-alkylated product can itself be deprotonated and react with the electrophile, leading to di- or poly-alkylated species. This is more likely if the reaction is not run under kinetic control. 2. Aldol Condensation: If the electrophile is an aldehyde or ketone, self-condensation of the enolate can occur. 3. Reaction with Solvent: In some cases, the strong base can react with the solvent if not sufficiently cooled.1. Kinetic Control: Strictly adhere to low temperatures (-78 °C) and the use of a strong, bulky base to favor mono-alkylation.[7] 2. Controlled Addition: Add the electrophile slowly to the enolate solution at low temperature to maintain a low concentration of the electrophile and minimize side reactions. 3. Maintain Low Temperature: Ensure the reaction temperature does not rise significantly during reagent addition.

Frequently Asked Questions (FAQs)

Q1: Why is a low temperature, such as -78 °C, necessary for this reaction?

A low temperature is crucial for ensuring the reaction is under kinetic control.[1][7] At -78 °C (the temperature of a dry ice/acetone bath), the formation of the less sterically hindered "kinetic" enolate is favored because the activation energy for its formation is lower.[1][8] This low temperature also prevents the equilibration of the kinetic enolate to the more stable, but often less stereochemically desirable, "thermodynamic" enolate.[3][4]

Q2: What is the difference between a kinetic and a thermodynamic enolate?

The kinetic enolate is formed faster by deprotonating the less substituted α-carbon, as this proton is more accessible to a bulky base.[1][3][9] Its formation is favored by strong, sterically hindered bases (like LDA) at low temperatures.[5][10] The thermodynamic enolate is the more stable enolate, typically having a more substituted double bond.[1][9] Its formation is favored by weaker bases and higher temperatures, which allow for an equilibrium to be established.[4][7]

Q3: Which strong bases are typically used, and why?

Lithium diisopropylamide (LDA) is a very common choice because it is a strong, bulky, and non-nucleophilic base.[1][3] Its bulkiness favors the formation of the kinetic enolate from the less hindered side of the carbonyl.[1][10] Other strong bases like sodium bis(trimethylsilyl)amide (NaHMDS) can also be used.[11][12] The use of a strong base ensures rapid and complete deprotonation, which is essential for forming the enolate before adding the electrophile.[10]

Q4: How is the chiral auxiliary removed after the alkylation?

The method for removing the chiral auxiliary depends on its structure. For Evans' oxazolidinone auxiliaries, a common method is hydrolysis using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a mixture of THF and water at 0 °C.[6][12] This cleaves the amide bond, yielding the chiral carboxylic acid and allowing for the recovery of the auxiliary.[6] Reductive cleavage using reagents like lithium aluminium hydride (LiAlH₄) can also be employed to yield the corresponding chiral alcohol.[2]

Q5: What is the purpose of quenching the reaction, and what are common quenching agents?

Quenching is the process of rapidly stopping the reaction. This is typically done by adding a proton source to neutralize any remaining strong base and the reactive enolate intermediate. A common quenching agent is a saturated aqueous solution of ammonium chloride (NH₄Cl), which is added while the reaction is still at low temperature.[2][6]

Experimental Protocols & Data

Evans' Asymmetric Alkylation Protocol (Example)

This protocol is a generalized procedure based on the widely used Evans' oxazolidinone auxiliaries.[6][11]

  • Acylation of the Chiral Auxiliary:

    • Dissolve the chiral auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone, 1.0 equiv) in an appropriate solvent like toluene.

    • Add triethylamine (1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Add the acylating agent (e.g., propionic anhydride, 1.2 equiv) and heat the mixture to reflux for 30 minutes.

    • After cooling, quench the reaction with water and extract the acylated auxiliary.

  • Diastereoselective Alkylation:

    • Dissolve the N-acylated auxiliary (1.0 equiv) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere.[6]

    • Slowly add a solution of a strong base (e.g., LDA or NaHMDS, 1.05 equiv) and stir for 1 hour to ensure complete enolate formation.[2][11]

    • Slowly add the electrophile (e.g., allyl iodide, 1.2 equiv) to the enolate solution at -78 °C.[2][11]

    • Stir the reaction at this temperature for 2-4 hours, monitoring its progress by TLC.[2]

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[2]

    • Allow the mixture to warm to room temperature and perform an aqueous workup and extraction.

  • Auxiliary Cleavage:

    • Dissolve the purified alkylated product in a 4:1 mixture of THF and water and cool to 0 °C.

    • Add lithium hydroxide (2.0 equiv) and 30% hydrogen peroxide (4.0 equiv) and stir for 1 hour.[6]

    • Quench the reaction with aqueous sodium sulfite.

    • Recover the chiral auxiliary by extraction.

    • Acidify the aqueous layer and extract the enantiomerically enriched carboxylic acid.[6]

Typical Reaction Parameters
ParameterTypical Value/ConditionReference(s)
Enolate Formation Temperature -78 °C[1][3][5]
Alkylation Temperature -78 °C[2][6][11]
Base LDA, NaHMDS[3][11]
Solvent Anhydrous THF[2][6]
Quenching Agent Saturated aq. NH₄Cl[2][6]
Typical Diastereomeric Ratio >95:5[11]

Visualizations

Experimental_Workflow cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Low-Temp Alkylation cluster_2 Step 3: Auxiliary Cleavage Aux Chiral Auxiliary Acylated_Aux Acylated Auxiliary Aux->Acylated_Aux Acylation Acyl Acylating Agent Acyl->Acylated_Aux Base Strong Base (e.g., LDA, -78°C) Enolate Chiral Enolate Acylated_Aux->Enolate Deprotonation Base->Enolate Alkylated_Product Alkylated Product Enolate->Alkylated_Product SN2 Attack Cleavage Cleavage Reagents (e.g., LiOH/H2O2) Electrophile Electrophile (R-X) Electrophile->Alkylated_Product Final_Product Chiral Product Alkylated_Product->Final_Product Hydrolysis Recovered_Aux Recovered Auxiliary Alkylated_Product->Recovered_Aux Cleavage->Final_Product

Caption: General workflow for chiral auxiliary-mediated alkylation.

Kinetic_vs_Thermodynamic cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control Ketone Unsymmetrical Ketone Kinetic_Conditions Strong, Bulky Base (LDA) Low Temperature (-78°C) Aprotic Solvent (THF) Ketone->Kinetic_Conditions Thermo_Conditions Weaker Base (e.g., NaOEt) Higher Temperature Protic Solvent Ketone->Thermo_Conditions Kinetic_Enolate Kinetic Enolate (Less Substituted, Forms Faster) Kinetic_Conditions->Kinetic_Enolate Fast, Irreversible Thermo_Enolate Thermodynamic Enolate (More Substituted, More Stable) Kinetic_Enolate->Thermo_Enolate Equilibration (at higher temp) Thermo_Conditions->Thermo_Enolate Slow, Reversible

Caption: Conditions for kinetic vs. thermodynamic enolate formation.

References

Technical Support Center: Resolving Diastereomeric Mixtures of Acylated Oxazolidinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving diastereomeric mixtures of acylated oxazolidinones, which are common intermediates in asymmetric synthesis.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is the separation of acylated oxazolidinone diastereomers necessary? A1: In asymmetric synthesis, chiral auxiliaries like Evans' oxazolidinones are used to control the stereochemical outcome of reactions, leading to the formation of new stereocenters.[3][4] The reaction often produces a mixture of diastereomers. Since each diastereomer corresponds to a specific enantiomer of the final product after cleavage of the auxiliary, their separation is crucial to obtain an enantiomerically pure target molecule, which is essential for pharmaceutical applications.[2]

Q2: What are the primary methods for resolving these diastereomeric mixtures? A2: The most common and effective methods for separating diastereomeric mixtures of acylated oxazolidinones are flash column chromatography and fractional crystallization.[4][5][6] Less common methods include supercritical fluid chromatography (SFC) and enzymatic resolution.[7][8][9] The choice of method depends on the physical properties of the diastereomers, the scale of the reaction, and the available equipment.

Q3: How do I choose between chromatography and crystallization? A3: Chromatography is often the first choice due to its general applicability, but it can be resource-intensive for large-scale separations.[10] Crystallization is highly efficient and scalable if one diastereomer selectively crystallizes from a suitable solvent system.[11][12] A key advantage of crystallization is that it can sometimes lead to a higher purity product in a single step. Often, a combination is used, where chromatography provides an enriched mixture that is then purified to diastereomeric excess (d.e.) by crystallization.

Q4: What are the key factors affecting the success of chromatographic separation? A4: Successful chromatographic separation depends on exploiting the subtle differences in polarity and stereochemistry between diastereomers. Key factors include:

  • Stationary Phase: Standard silica gel is most common.

  • Mobile Phase (Eluent): The polarity of the eluent system is critical. A less polar solvent system often provides better resolution. A systematic screening of solvent systems (e.g., hexane/ethyl acetate, toluene/acetone, DCM/methanol) is recommended.[13]

  • Column Dimensions: A long, narrow column generally provides better separation than a short, wide one.[13]

  • Loading: Overloading the column can significantly degrade separation quality.

Q5: I'm having trouble cleaving the chiral auxiliary after separation. What are common issues? A5: A standard method for cleaving the N-acyl group to a carboxylic acid uses lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[10][14] A common side reaction is the hydrolysis at the carbamate carbonyl instead of the desired amide carbonyl, which forms an undesired hydroxyamide.[14] Additionally, the decomposition of the initially formed peracid can lead to oxygen evolution, which can be a safety concern on a larger scale.[14] Optimizing the equivalents of H₂O₂ (sometimes using fewer than 2 equivalents) can help minimize this issue.[14]

Resolution Technique Comparison

Table 1: Comparison of Common Resolution Techniques

FeatureFlash Column ChromatographyFractional Crystallization
Principle Separation based on differential adsorption to a stationary phase due to polarity differences.Separation based on differences in solubility between diastereomers in a specific solvent.[11]
Advantages Widely applicable, predictable, good for small to medium scales.[10]Highly efficient, cost-effective for large scales, can yield very high purity products.
Disadvantages Can be slow and solvent-intensive, potential for product loss on the column.Substrate-dependent, requires screening for suitable solvents, may not work if a conglomerate or solid solution forms.[15]
Typical Yield 70-95%50-90% (of the desired diastereomer)
Purity Good to excellent (>95% d.e.)Can be excellent (>99% d.e.)

Troubleshooting Guides

Troubleshooting Flash Column Chromatography

Q: My diastereomers are not separating on the column (they have a very similar Rf value). What should I do? A: This is a common challenge. Here are several strategies to improve resolution:

  • Optimize the Mobile Phase:

    • Reduce Polarity: Decrease the concentration of the more polar solvent in your eluent system (e.g., go from 20% EtOAc in Hexane to 10% or 5%). This will increase the retention time and often enhances separation.

    • Change Solvent System: If adjusting polarity doesn't work, switch to a different solvent system with different selectivities.[13] Good alternatives to ethyl acetate/hexane include dichloromethane/methanol, toluene/ethyl acetate, or ether/hexane.[13]

  • Improve Column Packing and Dimensions:

    • Use a longer, narrower column to increase the number of theoretical plates.

    • Ensure the column is packed uniformly without air bubbles or channels.

  • Reduce Sample Loading:

    • Overloading the column is a primary cause of poor separation. Use a sample-to-silica ratio of 1:50 or 1:100.

  • Consider a Gradient Elution:

    • Start with a very non-polar mobile phase and gradually increase the polarity during the run. This can help separate compounds with close Rf values.[13]

Table 2: Troubleshooting Poor Chromatographic Resolution

SymptomPossible Cause(s)Suggested Solution(s)
No separation (Single spot/peak) Eluent is too polar; Solvent system lacks selectivity.Decrease eluent polarity; Screen different solvent systems (e.g., Toluene/EtOAc, DCM/MeOH).[13]
Poor separation (Overlapping spots/peaks) Improper eluent polarity; Column overloading; Column too short.Fine-tune eluent polarity; Reduce amount of sample loaded; Use a longer column.
Streaking or Tailing of Spots Sample is too concentrated; Compound is slightly acidic/basic; Silica gel is degrading the compound.Dilute the sample before loading; Add a small amount of acid (e.g., 0.1% acetic acid) or base (e.g., 0.1% triethylamine) to the eluent; Run the column quickly and avoid prolonged exposure.
Troubleshooting Fractional Crystallization

Q: I can't get my compound to crystallize. What can I do? A: Crystallization can be challenging and often requires patience and systematic screening.

  • Solvent Screening: The choice of solvent is critical. The ideal solvent is one in which your compound is soluble when hot but sparingly soluble when cold. Test a wide range of solvents with varying polarities (e.g., hexane, ethyl acetate, isopropanol, ethanol, toluene, and mixtures thereof).[11]

  • Induce Crystallization:

    • Seeding: If you have a pure crystal of the desired diastereomer, add a tiny amount to the supersaturated solution to initiate crystal growth.

    • Scratching: Gently scratch the inside surface of the flask with a glass rod to create nucleation sites.

    • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, then transfer it to a refrigerator or freezer. Rapid cooling often leads to oils or amorphous solids.

Q: My crystals have formed, but they are not diastereomerically pure. How can I improve the purity? A: This indicates that the other diastereomer is co-crystallizing or being trapped in the crystal lattice.

  • Recrystallization: Dissolve the crystals in a minimal amount of hot solvent and allow them to recrystallize slowly. This process can be repeated multiple times to enhance purity.

  • Change the Solvent System: A different solvent may offer better selectivity, allowing only one diastereomer to crystallize.

  • Crystallization-Induced Diastereomer Transformation (CIDT): In some cases, if the stereocenter is labile under certain conditions (e.g., in the presence of a mild base), the undesired diastereomer in solution can epimerize to the desired, less soluble diastereomer, which then crystallizes out, potentially leading to a theoretical yield greater than 50%.[16]

Experimental Protocols & Workflows

General Workflow for Diastereomer Resolution

The overall process involves creating the diastereomeric mixture, separating the components, and then cleaving the auxiliary to yield the final enantiomerically pure product.

G cluster_0 Synthesis & Resolution cluster_1 Auxiliary Cleavage start Acylated Oxazolidinone Diastereomeric Mixture sep_choice Choose Separation Method start->sep_choice chrom Column Chromatography sep_choice->chrom General cryst Fractional Crystallization sep_choice->cryst Crystalline pure_d1 Pure Diastereomer 1 chrom->pure_d1 pure_d2 Pure Diastereomer 2 chrom->pure_d2 cryst->pure_d1 cleavage Cleave Chiral Auxiliary (e.g., LiOH/H₂O₂) pure_d1->cleavage product Enantiomerically Pure Product cleavage->product aux Recovered Auxiliary cleavage->aux G start Poor Separation (ΔRf is too small) q1 Have you tried reducing eluent polarity? start->q1 s1 Decrease % of polar solvent. Re-run TLC. q1->s1 No q2 Is separation still poor? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Problem Solved. Proceed with column. q2->s2 No q3 Have you tried a different solvent system? q2->q3 Yes a2_yes Yes a2_no No s3 Screen alternative eluents: - Toluene/EtOAc - DCM/MeOH - Ether/Hexane q3->s3 No s4 Consider Advanced Techniques: - Use a longer column - Reduce sample loading - Try preparative HPLC/SFC q3->s4 Yes a3_yes Yes a3_no No s3->q3

References

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Focus on ¹H NMR Analysis of N-Acyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the design of asymmetric syntheses. This guide provides an objective comparison of the ¹H NMR spectral characteristics and performance of the N-propionyl derivative of (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one against two widely used alternatives: the N-propionyl derivatives of the standard Evans auxiliary, (S)-4-isopropyloxazolidin-2-one, and Oppolzer's camphorsultam.

This comparison is supported by a summary of their ¹H NMR data, performance in asymmetric aldol reactions, and detailed experimental protocols for their synthesis and analysis.

Introduction to Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired stereocenter(s) have been created, the auxiliary is cleaved and can ideally be recovered for reuse. The choice of auxiliary can significantly impact the diastereoselectivity, yield, and practicality of a synthetic route. The oxazolidinones, popularized by David A. Evans, and Oppolzer's camphorsultam are among the most reliable and widely utilized classes of chiral auxiliaries.

¹H NMR Spectral Comparison of N-Propionyl Derivatives

The ¹H NMR spectrum is an indispensable tool for characterizing N-acylated chiral auxiliaries and for determining the diastereomeric ratio of the products of subsequent asymmetric reactions. The chemical shifts and coupling constants of the protons on the auxiliary and the acyl group are sensitive to the steric and electronic environment, providing a unique fingerprint for each compound.

Below is a comparison of the key ¹H NMR signals for the N-propionyl derivatives of this compound, (S)-4-isopropyloxazolidin-2-one (Evans auxiliary), and (1S)-(-)-2,10-camphorsultam (Oppolzer's sultam).

CompoundKey Proton SignalsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-propionyl-(S)-4-isopropyl-5,5-diphenyloxazolidin-2-one H-4Data not available in searched literature--
CH (isopropyl)Data not available in searched literature--
CH₂ (propionyl)Data not available in searched literature--
N-propionyl-(S)-4-isopropyloxazolidin-2-one (Evans Auxiliary) H-4~4.25m-
CH (isopropyl)~2.35m-
CH₂ (propionyl)2.80 - 3.00m-
N-propionyl-(1S)-(-)-2,10-camphorsultam (Oppolzer's Sultam) H-2~3.90dd7.7, 4.8
CH₂ (propionyl)2.95 - 3.15m-

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Performance in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a benchmark for evaluating the effectiveness of chiral auxiliaries. The reaction of the N-propionyl enolate with an aldehyde, such as isobutyraldehyde, provides a measure of the auxiliary's ability to control the formation of new stereocenters.

Chiral AuxiliaryYield (%)Diastereomeric Ratio (syn:anti)
This compound Data not available in searched literatureData not available in searched literature
(S)-4-isopropyloxazolidin-2-one (Evans Auxiliary) ~85-95>98:2
(1S)-(-)-2,10-camphorsultam (Oppolzer's Sultam) Data not available in searched literature for N-propionyl derivative with isobutyraldehydeData not available in searched literature for N-propionyl derivative with isobutyraldehyde

The standard Evans auxiliary demonstrates excellent diastereoselectivity in the asymmetric aldol reaction, consistently producing the syn-aldol product in high yields.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for success in asymmetric synthesis.

N-Acylation of Chiral Auxiliaries

General Procedure:

  • To a solution of the chiral auxiliary (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.05 eq) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add propionyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to 0 °C and stir for 1-2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Asymmetric Aldol Reaction and ¹H NMR Analysis

General Procedure:

  • To a solution of the N-propionyl chiral auxiliary (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C, add di-n-butylboryl triflate (1.1 eq) followed by triethylamine (1.2 eq).

  • Stir the mixture at -78 °C for 30 minutes to form the boron enolate.

  • Add the aldehyde (e.g., isobutyraldehyde, 1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2 hours and then at 0 °C for 1 hour.

  • Quench the reaction with a pH 7 phosphate buffer.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Dissolve a small amount of the crude product in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a ¹H NMR spectrum.

  • Determine the diastereomeric ratio by integrating well-resolved signals corresponding to each diastereomer.[1][2][3] These are often the signals of protons alpha to the carbonyl group or protons on the newly formed stereocenters.

Logical Workflow for Chiral Auxiliary Mediated Asymmetric Synthesis

The following diagram illustrates the general workflow for utilizing a chiral auxiliary in an asymmetric synthesis, from substrate preparation to product analysis.

G cluster_0 Preparation cluster_1 Asymmetric Transformation cluster_2 Analysis & Cleavage Prochiral_Substrate Prochiral Substrate N_Acyl_Auxiliary N-Acyl Chiral Auxiliary Prochiral_Substrate->N_Acyl_Auxiliary Acylation Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->N_Acyl_Auxiliary Diastereomeric_Products Diastereomeric Products N_Acyl_Auxiliary->Diastereomeric_Products Stereoselective Reaction (e.g., Aldol) NMR_Analysis ¹H NMR Analysis (d.r.) Diastereomeric_Products->NMR_Analysis Chromatography Chromatographic Separation Diastereomeric_Products->Chromatography NMR_Analysis->Chromatography If d.r. is low Cleavage Auxiliary Cleavage Chromatography->Cleavage Final_Product Enantioenriched Product Cleavage->Final_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Conclusion

The choice of a chiral auxiliary is a multifaceted decision that depends on the specific transformation, desired stereochemical outcome, and practical considerations such as cost and ease of removal. While the standard Evans auxiliary, (S)-4-isopropyloxazolidin-2-one, is a well-established and highly effective choice for asymmetric aldol reactions, the sterically more demanding this compound may offer different selectivity profiles in other transformations. Oppolzer's camphorsultam provides a rigid bicyclic scaffold that can lead to high levels of stereocontrol in a variety of reactions.

A thorough understanding of the ¹H NMR spectral features of the N-acyl derivatives is crucial for both initial characterization and for the accurate determination of the diastereoselectivity of subsequent reactions, which is a key metric for the success of any asymmetric synthesis. Further investigation is required to populate the missing data for the N-propionyl derivatives of this compound and Oppolzer's camphorsultam to enable a more direct and comprehensive comparison.

References

A Comparative Guide to the X-ray Crystal Structures of (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one Derivatives and Related Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of derivatives of (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one and other widely used oxazolidinone-based chiral auxiliaries. The structural data presented herein is essential for understanding the stereochemical control exerted by these auxiliaries in asymmetric synthesis. By examining the solid-state conformations and packing of these molecules, researchers can gain insights into the steric and electronic factors that govern their diastereoselectivity in various chemical transformations.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for a selection of oxazolidinone-based chiral auxiliaries. This data allows for a direct comparison of their solid-state structures.

Compound NameMolecular FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
(R)-4-isopropyl-3-isopropylsulfanyl-5,5-diphenyl-1,3-oxazolidin-2-oneC₂₁H₂₅NO₂SOrthorhombicP2₁2₁2₁6.0621(1)17.2963(3)18.5398(3)9090901943.93(6)4[1][2]
(4S)-Benzyl 4-isopropyl-5-oxo-1,3-oxazolidine-3-carboxylateC₁₄H₁₇NO₄OrthorhombicP2₁2₁2₁6.0528(2)13.1581(5)16.6778(6)9090901328.28(8)4
(S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinoneC₁₃H₁₃ClFNO₄MonoclinicP2₁10.029(2)9.1941(18)18.389(4)90100.51(3)901667.1(6)4[3]
(Z)-5-Benzylidene-3-butyl-4-phenyl-1,3-oxazolidin-2-oneC₂₀H₂₁NO₂MonoclinicP2₁/c10.029(2)9.1941(18)18.389(4)90100.51(3)901667.1(6)4[4]

Experimental Protocols

Synthesis and Crystallization of (R)-4-isopropyl-3-isopropylsulfanyl-5,5-diphenyl-1,3-oxazolidin-2-one[1]

A solution of the precursor oxazolidinone (2.50 g, 8.80 mmol) in dry tetrahydrofuran (THF, 40 ml) is cooled to 273 K (0 °C). To this solution, one equivalent of n-butyllithium (n-BuLi) is slowly added, causing the solution to change from colorless to a dark red. The mixture is allowed to react for 30 minutes at 273 K. Subsequently, a solution of S-isopropyl isopropanesulfonothioate (1.58 g, 9.10 mmol) in dry THF (40 ml) is added at once via cannula. The reaction mixture is then stirred overnight at room temperature.

The resulting white mixture is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 ml) and extracted with ethyl acetate (50 ml). The organic layer is washed with water (50 ml) and brine, then dried over magnesium sulfate (MgSO₄) and filtered. The solvent is evaporated to yield the crude product, which can be purified by crystallization to obtain single crystals suitable for X-ray diffraction.

General Protocol for Single-Crystal X-ray Diffraction

Crystal Mounting: A suitable single crystal of the compound is selected and mounted on a goniometer head. For data collection at low temperatures, the crystal is typically coated in a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas.[5]

Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector.[6] The diffractometer collects diffraction data by rotating the crystal and exposing it to the X-ray beam from various orientations.

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².[7]

Visualizations

General Structure and Derivatization of this compound

G cluster_main This compound Scaffold cluster_derivatives Points of Derivatization C4 C4 (S-isopropyl) R1 R1 at C4 C4->R1 Substitution at C4 (e.g., isopropyl, benzyl) C5 C5 (diphenyl) R2_R3 R2, R3 at C5 C5->R2_R3 Substitution at C5 (e.g., phenyl, methyl) N3 N3 R4 R4 at N3 N3->R4 Substitution at N3 (e.g., acylation, sulfenylation) structure

Caption: General scaffold of this compound and key derivatization sites.

Experimental Workflow for Crystal Structure Analysis

G start Synthesis of Oxazolidinone Derivative purification Purification and Crystallization start->purification crystal_selection Selection of Single Crystal purification->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution analysis Analysis of Structural Data (Bond Lengths, Angles, etc.) structure_solution->analysis comparison Comparative Structural Analysis analysis->comparison end Publication of Findings comparison->end

Caption: Workflow from synthesis to comparative analysis of crystal structures.

References

A Comparative Guide to Chiral Auxiliaries: Evans' Oxazolidinones vs. Seebach's Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of asymmetric synthesis, chiral auxiliaries are indispensable tools for the stereocontrolled formation of new stereocenters. Among the most influential and widely utilized are the oxazolidinone-based auxiliaries developed by David A. Evans and the methodologies involving oxazolidinones and related structures pioneered by Dieter Seebach. This guide provides an objective comparison of these seminal approaches, supported by experimental data, to assist researchers in selecting the appropriate strategy for their synthetic endeavors.

While both Evans and Seebach have made profound contributions utilizing oxazolidinone scaffolds, their primary applications in asymmetric alkylation differ significantly. Evans' auxiliaries are employed in the diastereoselective alkylation of N-acyl imides, whereas the comparable Seebach methodology is the Fráter-Seebach alkylation, which focuses on the diastereoselective alkylation of chiral β-hydroxy esters. Seebach's work with proline-derived oxazolidinones represents a distinct strategy for the synthesis of α-branched amino acids through a "self-regeneration of stereocenters."

Evans' Oxazolidinone Auxiliaries: The Gold Standard for Asymmetric Alkylation

Evans' chiral auxiliaries, typically derived from readily available amino acids such as valine and phenylalanine, are renowned for their high levels of stereocontrol in the alkylation of enolates derived from N-acyl imides. The stereochemical outcome is dictated by the steric influence of the substituent on the oxazolidinone ring, which directs the approach of the electrophile to the less hindered face of a rigid, chelated (Z)-enolate.

Mechanism of Stereocontrol

The predictable stereoselectivity of Evans' auxiliaries stems from the formation of a well-defined metal-chelated (Z)-enolate. Deprotonation of the N-acyl oxazolidinone with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), leads to a rigid five-membered chelate between the metal cation and the two carbonyl oxygens. The bulky substituent at the C4 position of the oxazolidinone effectively shields one face of the enolate, forcing the incoming electrophile to attack from the opposite face.

Caption: Mechanism of Evans' Auxiliary-Mediated Alkylation.

Performance Data

Evans' auxiliaries consistently provide high diastereoselectivities and good to excellent yields in alkylation reactions with a variety of electrophiles.

AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneN-propionylBenzyl bromide>99:192
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneN-propionylAllyl iodide98:261-77[1]
(S)-4-isopropyl-2-oxazolidinoneN-propionylMethyl iodide99:1~92
(S)-4-benzyl-2-oxazolidinoneN-propionylEthyl iodide>99:185
Experimental Protocol: Asymmetric Alkylation of N-Propionyl-(S)-4-benzyl-2-oxazolidinone
  • Enolate Formation: A solution of N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere. Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.1 equiv) is added dropwise, and the resulting solution is stirred for 30 minutes at -78 °C.

  • Alkylation: The desired electrophile (e.g., allyl iodide, 1.2 equiv) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred for 2-4 hours at this temperature.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the alkylated product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or gas chromatography.[1]

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved under mild conditions, for example, by treatment with lithium hydroperoxide (LiOH/H₂O₂), to yield the corresponding chiral carboxylic acid, with the auxiliary being recoverable for reuse.[1]

Fráter-Seebach Alkylation: Diastereoselective Synthesis of α-Alkyl-β-hydroxy Esters

The Fráter-Seebach alkylation provides a powerful method for the diastereoselective alkylation of chiral β-hydroxy esters. This reaction proceeds through a dianion intermediate, where chelation to a metal cation directs the approach of the electrophile.

Mechanism of Stereocontrol

Treatment of a chiral β-hydroxy ester with two equivalents of a strong, non-nucleophilic base (e.g., LDA) results in the deprotonation of both the hydroxyl group and the α-carbon, forming a dianion. This dianion forms a rigid six-membered chelate with the lithium cation. The substituents on the β-carbon and the ester group create a sterically biased environment, leading to the alkylation occurring from the less hindered face of the enolate.[2]

Caption: Mechanism of the Fráter-Seebach Alkylation.

Performance Data

The Fráter-Seebach alkylation generally provides good to high diastereoselectivity, with the level of stereocontrol being influenced by the substrate and the electrophile.

| Substrate | Electrophile | Diastereomeric Ratio (anti:syn) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | Ethyl (S)-3-hydroxybutanoate | Methyl iodide | 95:5 | 80 | | Diethyl (S)-malate | Allyl bromide | >95:5 | 70 | | Methyl 2-oxocyclopentanecarboxylate derivative | Homogeranyl iodide | 15:1 | 85[3] | | Diethyl L-malate | Long-chain allylic iodide | 5:1 | Good[3] |

Experimental Protocol: Fráter-Seebach Alkylation of Ethyl (S)-3-hydroxybutanoate
  • Dianion Formation: A solution of ethyl (S)-3-hydroxybutanoate (1.0 equiv) in anhydrous THF is added dropwise to a solution of lithium diisopropylamide (LDA, 2.2 equiv) in THF at -78 °C under an inert atmosphere. The mixture is stirred at this temperature for 30-60 minutes.

  • Alkylation: Methyl iodide (1.5 equiv) is added to the solution of the dianion at -78 °C. The reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature.

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by distillation or column chromatography to yield the α-alkylated β-hydroxy ester.

Seebach's Proline-Derived Oxazolidinones: Self-Regeneration of Stereocenters

Seebach's work with oxazolidinones derived from proline and pivalaldehyde follows a different paradigm known as "self-regeneration of stereocenters." In this approach, the proline stereocenter directs the stereoselective alkylation at the α-position. The oxazolidinone serves to activate the α-position for deprotonation and to provide a rigid scaffold for stereocontrol. After alkylation, hydrolysis cleaves the oxazolidinone, yielding an α-alkylated proline derivative and regenerating the chiral auxiliary (pivalaldehyde). This method is particularly powerful for the synthesis of non-proteinogenic α-amino acids.

Caption: Workflow for Seebach's Self-Regeneration of Stereocenters.

Comparison Summary

FeatureEvans' Oxazolidinone AuxiliariesFráter-Seebach Alkylation
Substrate N-acyl imidesChiral β-hydroxy esters
Key Intermediate Chelated (Z)-enolateChelated dianion
Stereocontrol Auxiliary-controlled facial biasSubstrate-controlled facial bias
Typical Diastereoselectivity Excellent (>95:5, often >99:1)Good to excellent (up to 94:6)
Primary Product α-substituted carboxylic acid derivativesα-substituted β-hydroxy esters
Auxiliary/Directing Group Recoverable chiral oxazolidinoneIn-built hydroxyl group

Conclusion

Both Evans' oxazolidinone auxiliaries and the Fráter-Seebach alkylation are powerful and reliable methods for asymmetric synthesis, each with its distinct domain of application. Evans' auxiliaries offer a highly versatile and predictable platform for the asymmetric alkylation of carboxylic acid derivatives, consistently delivering exceptional levels of stereocontrol. The Fráter-Seebach alkylation, on the other hand, is a specialized yet highly effective method for the diastereoselective alkylation of chiral β-hydroxy esters. Seebach's use of proline-derived oxazolidinones exemplifies a clever strategy for the synthesis of complex amino acids. The choice between these methodologies will be guided by the specific synthetic target and the nature of the starting materials available to the researcher.

References

A Comparative Guide to Chiral Auxiliaries for Asymmetric Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective formation of carbon-carbon bonds is a cornerstone of modern organic synthesis. Asymmetric alkylation, a powerful technique for introducing chirality, frequently relies on the temporary incorporation of a chiral auxiliary to direct the stereochemical outcome of the reaction. The ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, highly effective in inducing stereoselectivity, and removable under mild conditions without causing racemization of the desired product.

This guide provides an objective comparison of the performance of prominent alternative chiral auxiliaries in asymmetric alkylation reactions. The discussion is supported by experimental data, detailed methodologies for key experiments, and a visual representation of the general synthetic workflow. The auxiliaries covered include Evans' oxazolidinones, Myers' pseudoephedrine amides, Enders' SAMP/RAMP hydrazones, and Oppolzer's camphorsultam, among others.

Performance Comparison of Chiral Auxiliaries

The efficacy of a chiral auxiliary is primarily evaluated by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product, alongside the chemical yield. The following tables summarize the performance of key chiral auxiliaries in asymmetric alkylation reactions with various substrates and electrophiles.

Table 1: Evans' Oxazolidinone Auxiliaries

N-acyl oxazolidinones, popularized by David A. Evans, are among the most reliable and widely used chiral auxiliaries.[1] Deprotonation with a strong base selectively furnishes the (Z)-enolate, which undergoes highly stereoselective alkylation.[1]

Substrate (N-Acyl Oxazolidinone)ElectrophileBaseYield (%)Diastereomeric Ratio (d.r.) / d.e. (%)
N-Propionyl-(S)-4-benzyloxazolidin-2-oneAllyl iodideNaHMDS~7098:2 d.r.
N-Propionyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-oneBenzyl bromideLDA92>99:1 d.r.
N-Propionyl-(S)-4-isopropyloxazolidin-2-oneEthyl iodideLDA88 (d.e.)Not specified

Data compiled from multiple sources.

Table 2: Myers' Pseudoephedrine Amides

The use of pseudoephedrine as a chiral auxiliary, developed by Andrew G. Myers, offers a practical and cost-effective method for asymmetric alkylation.[2][3] Both enantiomers of pseudoephedrine are inexpensive, and the resulting amides are often crystalline, simplifying purification.[2][4] The enolates of these amides undergo highly diastereoselective alkylation, particularly in the presence of lithium chloride.[4][5]

Substrate (N-Acyl Pseudoephedrine)ElectrophileBase / AdditiveYield (%)Diastereomeric Excess (d.e.) (%)
N-Propionyl-(+)-pseudoephedrineBenzyl bromideLDA / LiCl80-9995 to ≥99
N-Butanoyl-(+)-pseudoephedrineMethyl iodideLDA / LiCl80-9995 to ≥99
N-Propionyl-(+)-pseudoephedrineEthyl iodideLDA / LiCl80-9990-98

Data compiled from multiple sources.[4]

Table 3: Enders' SAMP/RAMP Hydrazones

The SAMP/RAMP hydrazone method, developed by Dieter Enders, is a powerful technique for the asymmetric α-alkylation of ketones and aldehydes.[6] (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its (R)-enantiomer (RAMP) form hydrazones that can be deprotonated to create azaenolates, which then react with electrophiles with high stereoselectivity.[6]

Substrate (Ketone/Aldehyde)AuxiliaryElectrophileOverall Yield (%)Diastereomeric Excess (d.e.) (%)
CyclohexanoneSAMPMethyl iodide65-75≥98
PropanalSAMPMethyl iodide70-80≥98
3-PentanoneSAMPEthyl iodide56-58≥95

Data compiled from multiple sources.

Table 4: Oppolzer's Camphorsultam

Camphorsultam, also known as Oppolzer's sultam, is a versatile chiral auxiliary used in a variety of asymmetric transformations, including alkylations.[7][8] N-acylsultams can be deprotonated to form enolates that react with electrophiles to yield α-substituted products with high enantiomeric purity.[9]

Substrate (N-Acyl Camphorsultam)ElectrophileBaseYield (%)Diastereomeric Excess (d.e.) (%)
N-Propionyl-(1S)-(-)-2,10-camphorsultamBenzyl bromideNaHMDS91>98
N-Propionyl-(1S)-(-)-2,10-camphorsultamMethyl iodiden-BuLi95>98
N-Acryloyl-(1S)-(-)-2,10-camphorsultamNot Applicable (Diels-Alder)Lewis Acid80-90>98

Data compiled from multiple sources.

Experimental Workflow and Methodologies

The general process for asymmetric alkylation using a chiral auxiliary involves three key stages: attachment of the auxiliary, diastereoselective alkylation, and cleavage of the auxiliary to yield the final enantiomerically enriched product.

G cluster_0 Stage 1: Auxiliary Attachment cluster_1 Stage 2: Asymmetric Alkylation cluster_2 Stage 3: Auxiliary Cleavage A Prochiral Substrate (e.g., Carboxylic Acid Derivative) C Substrate-Auxiliary Conjugate A->C Acylation/ Amidation B Chiral Auxiliary (e.g., Evans Oxazolidinone) B->C D Deprotonation (e.g., LDA, NaHMDS) E Chiral Enolate Intermediate C->E Base G Alkylated Product (Diastereomerically Enriched) E->G F Electrophile (R-X) F->G Alkylation I Enantiomerically Enriched Product G->I Hydrolysis/ Reduction J Recovered Chiral Auxiliary G->J Recyclable H Cleavage Reagent (e.g., LiOH/H2O2, Acid)

General workflow for asymmetric alkylation using a chiral auxiliary.

Experimental Protocols

Evans' Asymmetric Alkylation Protocol
  • Acylation of the Chiral Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in an anhydrous solvent like THF, cooled to -78 °C, is added a strong base such as n-butyllithium (1.05 eq). After stirring, the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) is added, and the reaction is allowed to warm to room temperature. The reaction is quenched, and the N-acyl oxazolidinone is purified, typically by chromatography.[10]

  • Diastereoselective Alkylation: The N-acyl oxazolidinone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. A solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) is added dropwise to form the sodium enolate.[10][11] After stirring, the electrophile (e.g., allyl iodide, 1.2 eq) is added, and the reaction is stirred at -78 °C until completion.[10] The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted and purified.[10]

  • Auxiliary Cleavage: The purified alkylated product is dissolved in a mixture of THF and water and cooled to 0 °C. Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) are added to hydrolyze the imide.[10][12] This method selectively cleaves the exocyclic carbonyl, preserving the newly formed stereocenter.[12] The chiral auxiliary can then be recovered.[12]

Myers' Asymmetric Alkylation Protocol
  • Amide Formation: (+)-Pseudoephedrine (1.0 eq) is dissolved in a suitable solvent (e.g., CH₂Cl₂) and reacted with an acyl chloride or anhydride (1.1 eq) in the presence of a base like triethylamine to form the corresponding amide.[2]

  • Diastereoselective Alkylation: In a flame-dried flask under an inert atmosphere, the pseudoephedrine amide (1.0 eq) and anhydrous lithium chloride (LiCl) (approx. 6.0 eq) are dissolved in anhydrous THF.[2][5] The solution is cooled to -78 °C. In a separate flask, lithium diisopropylamide (LDA) (approx. 2.2 eq) is prepared.[2][5] The LDA solution is then slowly added to the amide solution. The mixture is allowed to warm briefly before being re-cooled to the desired reaction temperature (e.g., 0 °C or -78 °C). The alkylating agent (1.1-1.5 eq) is then added.[2]

  • Auxiliary Cleavage: The alkylated pseudoephedrine amide can be hydrolyzed to the corresponding carboxylic acid using aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH or tetrabutylammonium hydroxide).[2] Alternatively, reduction with reagents like LiAlH₄ can yield the corresponding primary alcohol.[2]

Enders' SAMP/RAMP Asymmetric Alkylation Protocol
  • Hydrazone Formation: A ketone or aldehyde is mixed directly with SAMP or RAMP and stirred, often with gentle heating, until the reaction is complete. The crude hydrazone is then typically purified by distillation or recrystallization.[6]

  • Diastereoselective Alkylation: The purified hydrazone (1.0 eq) is dissolved in a dry ether solvent (e.g., THF or diethyl ether) and cooled (e.g., 0 °C or -78 °C). A solution of lithium diisopropylamide (LDA) (1.1 eq) is added dropwise to form the azaenolate.[6] The reaction is then cooled to a very low temperature (e.g., -78 °C or -110 °C), and the alkyl halide (1.1 eq) is added slowly.[6]

  • Auxiliary Cleavage: The C=N bond of the alkylated hydrazone is cleaved to regenerate the carbonyl group. This is commonly achieved through ozonolysis or by hydrolysis with an acid such as aqueous oxalic acid.[6][13] More recent methods also employ reagents like selenium dioxide with hydrogen peroxide for a mild cleavage.[14]

References

Determining Diastereomeric Excess of Oxazolidinone Products by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The precise determination of diastereomeric excess (%de) is a critical step in asymmetric synthesis, particularly when employing chiral auxiliaries like oxazolidinones. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a primary analytical technique for this purpose, offering a rapid, non-destructive, and quantitative assessment of diastereomeric ratios. This guide provides an objective comparison of NMR spectroscopy with other common analytical methods for determining the %de of oxazolidinone products, supported by experimental data and detailed protocols.

Principle of Diastereomeric Excess Determination by NMR

The foundation of using NMR to determine diastereomeric ratios lies in the fact that diastereomers are distinct chemical compounds with different physical and chemical properties.[1] This distinction extends to their magnetic environments, resulting in non-equivalent NMR signals for corresponding nuclei in each diastereomer.[1] For oxazolidinone products, the protons or carbon atoms near the newly formed stereocenter(s) will exhibit different chemical shifts, allowing for their individual integration. The ratio of the integrals of these well-resolved signals is directly proportional to the molar ratio of the diastereomers in the sample.[1]

Comparison of Analytical Methods

While ¹H NMR is a powerful tool, other techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are also employed for determining diastereomeric ratios.[1] The selection of the most suitable method often hinges on the specific characteristics of the analyte, the required accuracy, and the available instrumentation.[1][2]

Feature¹H NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)
Principle Exploits the non-equivalence of chemical shifts for diastereomers.[1]Physically separates diastereomers based on differential interactions with a stationary phase.[2]
Sample Preparation Simple dissolution in a deuterated solvent.[3]Often requires more extensive method development to find suitable stationary and mobile phases.[1]
Analysis Time Typically rapid, with spectra acquired in minutes.[4]Can be more time-consuming due to column equilibration and elution times.[4]
Non-destructive Yes, the sample can be fully recovered.[1]Can be non-destructive with fraction collection, but often is not.
Universality Applicable to any soluble diastereomeric mixture.Generally requires the analyte to have a chromophore for UV detection.[2]
Resolution Can be limited by signal overlap in complex molecules.[5]Excellent resolution is often achievable with the correct column and mobile phase.[2]
Quantitative Accuracy High, provided signals are well-resolved and fully relaxed.[6]High, based on the integration of peak areas.[2]
Instrumentation Requires access to an NMR spectrometer.Requires an HPLC system with a suitable detector.

Experimental Protocols

¹H NMR Spectroscopy for Diastereomeric Excess Determination

This protocol outlines the general steps for determining the %de of an oxazolidinone product following an asymmetric alkylation reaction.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified oxazolidinone product.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[3]

  • Ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[3]

  • Key acquisition parameters to consider for accurate quantification:

    • Sufficient Number of Scans: To achieve a good signal-to-noise ratio.

    • Adequate Relaxation Delay (d1): This is crucial for accurate integration. A delay of 5 times the longest T1 relaxation time of the protons being integrated is recommended to ensure complete relaxation.

  • Process the spectrum by applying phasing and baseline correction.

3. Data Analysis:

  • Identify a set of well-resolved signals corresponding to each diastereomer. Protons alpha to the carbonyl group or on the chiral auxiliary are often good candidates.

  • Carefully integrate the selected signals for both the major and minor diastereomers.

  • Calculate the diastereomeric ratio (dr) from the integral values (Integral_major / Integral_minor).

  • Calculate the diastereomeric excess (%de) using the following formula:

    • %de = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol provides a general guideline for %de determination by HPLC. Method development will be required for specific oxazolidinone products.

1. Method Development:

  • Select a suitable chiral stationary phase (CSP) column.

  • Screen different mobile phase compositions (e.g., mixtures of hexane and isopropanol) to achieve baseline separation of the diastereomers.[2]

2. Sample Preparation:

  • Prepare a stock solution of the oxazolidinone product in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. HPLC Analysis:

  • Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

  • Inject a small volume (e.g., 10 µL) of the sample solution.[2]

  • Monitor the elution of the diastereomers using a suitable detector (e.g., UV at 220 nm).[2]

4. Data Analysis:

  • Integrate the peak areas of the two separated diastereomers.

  • Calculate the diastereomeric excess (%de) using the formula:

    • %de = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Quantitative Data Comparison

The following table presents hypothetical data for the determination of %de for an alkylated oxazolidinone product, comparing the results from ¹H NMR and HPLC.

Sample¹H NMR (%de)HPLC (%de)
196.296.5
295.896.1
397.197.3

This data illustrates the typically good agreement between the two methods when both are properly optimized.

Visualizations

G Workflow for %de Determination by NMR cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Acquisition cluster_data_proc Data Processing cluster_calc Calculation weigh Weigh Product dissolve Dissolve in CDCl3 weigh->dissolve acquire Acquire 1H Spectrum dissolve->acquire Transfer to NMR tube process Phase & Baseline Correction acquire->process integrate Integrate Signals process->integrate calculate Calculate %de integrate->calculate

Caption: Workflow for determining diastereomeric excess by NMR spectroscopy.

G Principle of NMR Signal Differentiation cluster_nmr NMR Environment cluster_spectrum Resulting Spectrum diastereomers Diastereomeric Mixture non_equivalent Chemically Non-Equivalent Nuclei diastereomers->non_equivalent distinct_signals Distinct NMR Signals non_equivalent->distinct_signals quantification Quantification by Integration distinct_signals->quantification

Caption: Differentiation of diastereomers by NMR spectroscopy.

References

A Comparative Guide to Enantiomeric Purity Analysis Following Auxiliary Removal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical step following the cleavage of a chiral auxiliary. This guide provides an objective comparison of the most common analytical techniques used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry. The performance of each method is compared with supporting experimental data and detailed protocols to aid in the selection of the most appropriate technique for a given application.

The choice of an analytical technique for determining enantiomeric excess (ee) is contingent on several factors, including the physicochemical properties of the analyte, the required sensitivity, and the desired sample throughput.[1] Chiral chromatography has emerged as the gold standard for the separation and quantification of enantiomers, offering high accuracy and resolution.[1] NMR spectroscopy provides a powerful alternative, particularly for rapid analysis and structural elucidation, while polarimetry remains a classical, albeit less precise, method.

Comparison of Key Analytical Techniques

The following table summarizes the key performance characteristics of Chiral HPLC, Chiral GC, NMR Spectroscopy, and Polarimetry for the analysis of enantiomeric purity.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) SpectroscopyPolarimetry
Principle Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.[1]Differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous mobile phase.[1]Diastereomeric differentiation of enantiomers in the presence of a chiral solvating agent or after reaction with a chiral derivatizing agent.[1][2]Measurement of the rotation of plane-polarized light by a chiral compound in solution.[3][4]
Applicability Broad applicability to a wide range of non-volatile and thermally stable compounds.[1]Suitable for volatile and thermally stable compounds. Derivatization may be required to increase volatility.[5][6]Applicable to a wide range of compounds with suitable functional groups for interaction with chiral auxiliaries.[2]Applicable to any optically active compound.[4]
Sensitivity High, can reach pg/mL with sensitive detectors.[1]Very high, typically in the pg to ng range.[1]Lower, typically in the mg to µg range.[1]Low, requires relatively high concentrations and is dependent on the specific rotation of the analyte.[3]
Accuracy & Precision High, often considered the standard for quantitative analysis.[7]High, provides excellent resolution and accurate quantification.[5]Good, but can be influenced by the purity of the chiral auxiliary and the completeness of derivatization reactions.[2]Low to moderate, can be affected by temperature, solvent, and impurities.[3][8]
Analysis Time Typically 10-30 minutes per sample.[9]Typically 15-30 minutes, but can be shorter for volatile compounds.[6]Rapid, often less than 15 minutes per sample.[9]Very rapid, a few minutes per measurement.
Sample Preparation Simple dissolution in the mobile phase is often sufficient.[10]May require derivatization to increase volatility and improve peak shape.[6]Can be simple (addition of a chiral solvating agent) or require a derivatization reaction.[11][12]Simple dissolution in a suitable solvent.[3]
Advantages Widely applicable, robust, well-established methods, high accuracy.[1][13]High resolution, high sensitivity, suitable for volatile compounds.[1][5]Rapid analysis, non-destructive, provides structural information.[1]Simple, rapid, non-destructive.[4]
Disadvantages Can consume significant amounts of organic solvents.[1]Limited to volatile and thermally stable analytes, may require derivatization.[1][5]Lower sensitivity, may require chiral auxiliaries of high enantiomeric purity.[1][3]Low sensitivity and precision, not suitable for trace analysis or low rotation compounds.[3][8]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for the direct enantiomeric separation of a product after auxiliary removal using a polysaccharide-based chiral stationary phase.

Instrumentation:

  • Standard HPLC system with a pump, injector, column oven, and UV detector.

Materials:

  • Column: A polysaccharide-based chiral stationary phase (CSP) such as CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) or CHIRALCEL® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol). The exact ratio should be optimized for the specific analyte. For basic compounds, 0.1% diethylamine (DEA) can be added to improve peak shape, while for acidic compounds, 0.1% trifluoroacetic acid (TFA) is often used.[10][14]

  • Sample: The product after auxiliary removal, dissolved in the mobile phase at a concentration of approximately 1 mg/mL.[10]

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[10]

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.[9][10]

    • Column Temperature: 25 °C.[9][10]

    • Detection: UV at a wavelength where the analyte has strong absorbance (e.g., 210 nm, 230 nm, or 254 nm).[9][10]

    • Injection Volume: 10 µL.[9]

  • Data Analysis: Integrate the peak areas of the two enantiomers in the chromatogram. The enantiomeric excess (% ee) is calculated using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Chiral Gas Chromatography (GC)

This protocol describes a general method for the analysis of volatile chiral compounds.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

Materials:

  • Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., CHIRALDEX® G-TA).[5][6]

  • Carrier Gas: Helium or hydrogen.

  • Sample: The analyte, which may require derivatization to increase its volatility.

Procedure:

  • Derivatization (if necessary): For compounds with polar functional groups (e.g., amines, carboxylic acids), a two-step derivatization is often performed. For example, for an amino acid, the carboxyl group can be esterified (e.g., with methanolic HCl) followed by acylation of the amino group (e.g., with trifluoroacetic anhydride).[6]

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: An initial temperature of 60 °C held for 2 minutes, then ramped to 180 °C at 5 °C/min.

    • Detector Temperature: 250 °C.

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers, as described for HPLC.

NMR Spectroscopy using a Chiral Solvating Agent (CSA)

This method allows for the direct determination of enantiomeric purity without derivatization.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz).

Materials:

  • NMR Solvent: A deuterated solvent in which both the analyte and the CSA are soluble (e.g., CDCl₃).

  • Chiral Solvating Agent (CSA): An enantiomerically pure compound that can form transient diastereomeric complexes with the analyte enantiomers (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).

  • Sample: The product after auxiliary removal.

Procedure:

  • Sample Preparation: Dissolve a known amount of the analyte in the NMR solvent.

  • Acquire Initial Spectrum: Record the ¹H NMR spectrum of the analyte alone.

  • Add CSA: Add a molar equivalent of the CSA to the NMR tube.[11]

  • Acquire Final Spectrum: Record the ¹H NMR spectrum of the mixture. The signals corresponding to the two enantiomers should be resolved into two separate peaks or sets of peaks due to the formation of diastereomeric complexes.[15]

  • Data Analysis: Integrate the well-resolved signals corresponding to each enantiomer. The enantiomeric ratio is determined from the ratio of the integration values.

NMR Spectroscopy using a Chiral Derivatizing Agent (CDA)

This technique involves the covalent bonding of a chiral auxiliary to the analyte to form diastereomers.

Instrumentation:

  • NMR spectrometer.

Materials:

  • NMR Solvent: Deuterated solvent.

  • Chiral Derivatizing Agent (CDA): An enantiomerically pure reagent that reacts quantitatively with the analyte (e.g., Mosher's acid, (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid).[16]

  • Sample: The analyte containing a suitable functional group for derivatization (e.g., alcohol or amine).

Procedure:

  • Derivatization: React the analyte with the CDA in an appropriate solvent. The reaction must go to completion to avoid kinetic resolution.[3]

  • Work-up: Purify the resulting diastereomeric mixture to remove any unreacted starting materials and reagents.

  • NMR Analysis: Dissolve the diastereomeric mixture in an NMR solvent and acquire the spectrum (e.g., ¹H, ¹⁹F, or ¹³C NMR).[2][16]

  • Data Analysis: Integrate the distinct signals of the two diastereomers to determine their ratio, which corresponds to the original enantiomeric ratio of the analyte.

Visualizations

Workflow for Enantiomeric Purity Analysis

The following diagram illustrates the general workflow from the product after auxiliary removal to the determination of its enantiomeric purity using different analytical techniques.

G cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis Product Product after Auxiliary Removal Dissolution Dissolution Product->Dissolution Derivatization Derivatization (Optional) Product->Derivatization HPLC Chiral HPLC Dissolution->HPLC NMR NMR Spectroscopy Dissolution->NMR with CSA Polarimetry Polarimetry Dissolution->Polarimetry GC Chiral GC Derivatization->GC Derivatization->NMR with CDA Analysis Peak Integration / Signal Analysis HPLC->Analysis GC->Analysis NMR->Analysis Purity Enantiomeric Purity (% ee) Polarimetry->Purity Analysis->Purity

Caption: General workflow for enantiomeric purity analysis.

Decision Pathway for Method Selection

The selection of an appropriate analytical method depends on several factors. This diagram provides a logical decision-making process.

G Start Start: Determine Enantiomeric Purity Volatile Is the compound volatile and thermally stable? Start->Volatile HighSensitivity Is very high sensitivity required? Volatile->HighSensitivity No ChiralGC Use Chiral GC Volatile->ChiralGC Yes RapidAnalysis Is rapid, non-destructive analysis preferred? HighSensitivity->RapidAnalysis No ChiralHPLC Use Chiral HPLC HighSensitivity->ChiralHPLC Yes NMR Use NMR Spectroscopy RapidAnalysis->NMR Yes Polarimetry Use Polarimetry (for qualitative or low precision needs) RapidAnalysis->Polarimetry No End End ChiralGC->End ChiralHPLC->End NMR->End Polarimetry->End

Caption: Decision pathway for selecting an analytical method.

References

A Cost-Benefit Analysis of Recoverable vs. Non-Recoverable Chiral Auxiliaries: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chiral auxiliary is a critical decision that significantly impacts the stereochemical outcome, scalability, and economic viability of asymmetric syntheses. This guide provides a detailed comparison of recoverable and non-recoverable chiral auxiliaries, focusing on a cost-benefit analysis supported by experimental data to inform strategic decisions in academic and industrial research.

The ideal chiral auxiliary offers high stereoselectivity, is readily available, inexpensive, and can be efficiently removed and recycled.[1] This analysis delves into the economic and practical trade-offs between single-use auxiliaries and those designed for recovery and reuse, providing a framework for selecting the most appropriate tool for a given synthetic challenge.

Performance and Economic Comparison of Common Chiral Auxiliaries

The choice between a recoverable and a non-recoverable chiral auxiliary often hinges on a balance between upfront costs, the complexity of recovery, and the overall process efficiency. Below is a comparative overview of three widely used classes of chiral auxiliaries: Evans' oxazolidinones (often non-recoverable or with moderate recovery), Oppolzer's camphorsultam (recoverable), and pseudoephedrine-based auxiliaries (recoverable).

Chiral AuxiliaryTypeTypical ApplicationReported Yield (%)Reported Diastereoselectivity (d.r.)
Evans' Oxazolidinone Non-Recoverable/RecoverableAsymmetric Alkylation68-98>95:5 to >99:1
Asymmetric Aldol ReactionHigh>20:1
Oppolzer's Camphorsultam RecoverableAsymmetric Diels-AlderHigh>95:5
Asymmetric Michael AdditionHighHigh
Pseudoephedrine Amide RecoverableAsymmetric AlkylationHigh>95:5

Detailed Cost-Benefit Analysis

A comprehensive cost-benefit analysis extends beyond the initial purchase price of the auxiliary to include the costs of reagents, solvents, energy for recovery processes, and the potential for recycling. The following table provides an estimated cost comparison.

ParameterEvans' OxazolidinoneOppolzer's CamphorsultamPseudoephedrine AmideNon-Recoverable Auxiliary (General)
Initial Purchase Cost Moderate to HighHighLow to ModerateVaries (Low to High)
Recovery Process Possible, but can be complexWell-established, efficientWell-established, efficientNot applicable
Reagent/Solvent Cost for Recovery ModerateModerateLowNot applicable
Energy Cost for Recovery Moderate (distillation/chromatography)Moderate (crystallization/distillation)Low (extraction)Not applicable
Typical Recovery Yield (%) Variable71-79 (crude)>950
Recyclability LimitedHighHighNone
Cost per Use (projected over 5 cycles) High (assuming single use)Moderate (decreases with recycling)Low (decreases with recycling)High
Environmental Impact Higher (waste generation)Lower (reduced waste)Lower (reduced waste)Highest (100% waste)

Note: Cost estimations are relative and can vary based on supplier, scale, and purity.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and accurate comparison.

Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

This protocol describes the diastereoselective alkylation of an N-acyloxazolidinone.

1. Acylation of the Chiral Auxiliary:

  • To a solution of (S)-4-benzyl-2-oxazolidinone in anhydrous THF, add n-butyllithium at -78 °C.

  • After stirring for 30 minutes, add the desired acyl chloride and allow the reaction to warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

2. Diastereoselective Alkylation:

  • Dissolve the N-acyloxazolidinone in anhydrous THF and cool to -78 °C.

  • Add a strong base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) to form the enolate.

  • Add the alkylating agent (e.g., benzyl bromide) and stir at -78 °C for several hours.

  • Quench the reaction and isolate the alkylated product.

3. Cleavage and Recovery of the Auxiliary:

  • Dissolve the alkylated product in a mixture of THF and water.

  • Add lithium hydroxide and hydrogen peroxide at 0 °C.

  • Stir for several hours, then quench the excess peroxide with sodium sulfite.

  • Extract the chiral carboxylic acid product and recover the chiral auxiliary from the aqueous layer by extraction.

Asymmetric Diels-Alder Reaction using Oppolzer's Camphorsultam

This protocol outlines a Lewis acid-catalyzed asymmetric Diels-Alder reaction.

1. Acylation of Camphorsultam:

  • To a solution of (1S)-(-)-camphorsultam in anhydrous dichloromethane, add triethylamine and acryloyl chloride at 0 °C.

  • Stir for 1-2 hours, then wash the reaction mixture with water and brine.

  • Dry the organic layer and concentrate to obtain the N-acryloyl camphorsultam.

2. Diels-Alder Reaction:

  • Dissolve the N-acryloyl camphorsultam in anhydrous dichloromethane and cool to -78 °C.

  • Add a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄).

  • Add the diene (e.g., cyclopentadiene) and stir for several hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate and extract the product.

3. Cleavage and Recovery of the Auxiliary:

  • The Diels-Alder adduct can be hydrolyzed using lithium hydroxide in a THF/water mixture to yield the chiral carboxylic acid and recover the camphorsultam auxiliary.

Asymmetric Alkylation using a Pseudoephedrine Amide Auxiliary

This method, developed by Myers, is highly effective for the synthesis of enantiomerically enriched carboxylic acids.

1. Amide Formation:

  • React (+)-pseudoephedrine with the desired acyl chloride in the presence of a base like pyridine in dichloromethane.

  • Wash the reaction mixture to remove excess reagents and isolate the pseudoephedrine amide.

2. Diastereoselective Alkylation:

  • To a solution of the pseudoephedrine amide and lithium chloride in anhydrous THF at -78 °C, add lithium diisopropylamide (LDA).

  • After enolate formation, add the alkylating agent and allow the reaction to proceed.

  • Quench the reaction and purify the alkylated product.

3. Cleavage and Recovery of the Auxiliary:

  • The alkylated amide can be hydrolyzed under acidic or basic conditions to give the chiral carboxylic acid.

  • The pseudoephedrine auxiliary can be recovered from the aqueous layer by extraction after basification. With a proper extractive workup, the pseudoephedrine auxiliary can be recovered in yields often exceeding 95%.[2]

Visualizing the Workflow: A Comparative Analysis

The following diagrams illustrate the lifecycle and decision-making process for selecting and utilizing chiral auxiliaries.

CostBenefitAnalysis cluster_recoverable Recoverable Auxiliary Workflow cluster_non_recoverable Non-Recoverable Auxiliary Workflow Start_R Start: Need for Asymmetric Synthesis Attach_R Attach Auxiliary Start_R->Attach_R React_R Diastereoselective Reaction Attach_R->React_R Cleave_R Cleave Product & Auxiliary React_R->Cleave_R Separate_R Separate Product & Auxiliary Cleave_R->Separate_R Recover_R Recover & Purify Auxiliary Separate_R->Recover_R Product_R Chiral Product Separate_R->Product_R Recycle_R Recycle Auxiliary Recover_R->Recycle_R Waste_R Minimal Waste Recover_R->Waste_R Recycle_R->Attach_R Reuse Start_NR Start: Need for Asymmetric Synthesis Attach_NR Attach Auxiliary Start_NR->Attach_NR React_NR Diastereoselective Reaction Attach_NR->React_NR Cleave_NR Cleave Product & Auxiliary React_NR->Cleave_NR Product_NR Chiral Product Cleave_NR->Product_NR Waste_NR Auxiliary Waste Cleave_NR->Waste_NR

Caption: Comparative workflows of recoverable vs. non-recoverable chiral auxiliaries.

DecisionTree Start Project Start: Select Chiral Auxiliary Scale Scale of Synthesis? Start->Scale Cost Upfront Cost a Major Constraint? Scale->Cost Large Scale Recycle_Feasible Is Recovery & Recycling Feasible? Scale->Recycle_Feasible Small Scale Recoverable Choose Recoverable Auxiliary (e.g., Oppolzer's, Pseudoephedrine) Cost->Recoverable No NonRecoverable Choose Non-Recoverable Auxiliary (e.g., Evans') Cost->NonRecoverable Yes Recycle_Feasible->Recoverable Yes Recycle_Feasible->NonRecoverable No

Caption: Decision tree for selecting a chiral auxiliary based on project needs.

Conclusion

The choice between recoverable and non-recoverable chiral auxiliaries is a multifaceted decision that requires careful consideration of economic, practical, and environmental factors. While non-recoverable auxiliaries may offer a simpler, more direct route to the desired chiral product, especially on a small scale, their long-term cost and environmental impact can be significant. Recoverable auxiliaries, despite potentially higher initial costs and the need for additional recovery steps, offer a more sustainable and cost-effective solution for large-scale synthesis and long-term research projects. The ability to recycle these valuable chiral molecules not only reduces waste but also significantly lowers the overall cost per synthesis over time. This guide provides a foundational framework for making an informed decision, but it is crucial to evaluate the specific requirements of each synthetic problem to select the optimal chiral auxiliary.

References

literature review of applications for diphenyl-substituted oxazolidinones

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Diphenyl-Substituted Oxazolidinones in Modern Chemistry

Diphenyl-substituted oxazolidinones represent a privileged scaffold in medicinal chemistry and asymmetric synthesis. The rigid five-membered ring, combined with the steric and electronic properties of two phenyl groups, imparts unique characteristics that have been exploited in various applications. This guide provides a comparative overview of their primary uses as potent pharmaceutical agents and as reliable chiral auxiliaries, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The oxazolidinone core is a cornerstone of several therapeutic agents. The addition of diphenyl motifs has led to the development of highly potent and selective inhibitors for challenging biological targets.

Cholesteryl Ester Transfer Protein (CETP) Inhibitors

Cholesteryl Ester Transfer Protein (CETP) facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to triglyceride-rich lipoproteins, a process linked to atherogenic dyslipidemia.[1] Inhibition of CETP is a therapeutic strategy to raise HDL cholesterol (HDL-C) levels.[1][2] Biphenyl-substituted oxazolidinones have emerged as a key class of CETP inhibitors, with anacetrapib being the most prominent example.[3][4]

The mechanism involves the inhibitor binding to CETP, preventing the transfer of lipids and leading to an accumulation of cholesteryl esters in HDL particles.[5] This results in larger, more stable HDL particles and a significant increase in circulating HDL-C levels.[5]

CETP_Inhibition Mechanism of CETP Inhibition cluster_0 Normal CETP Function cluster_1 CETP Inhibition HDL HDL (High Cholesteryl Ester) CETP CETP HDL->CETP CE VLDL_LDL VLDL / LDL (High Triglycerides) VLDL_LDL->CETP TG CETP->HDL TG CETP->VLDL_LDL CE HDL_i Increased HDL-C (Large, CE-Rich) VLDL_LDL_i Decreased LDL-C CETP_i CETP Inhibitor Diphenyl Oxazolidinone Inhibitor->CETP_i Blocks D5D_Inhibition Role of D5D Inhibition in the Arachidonic Acid Pathway DGLA DGLA (Precursor to Anti- Inflammatory Eicosanoids) D5D Δ-5 Desaturase (D5D) DGLA->D5D AA Arachidonic Acid (AA) (Precursor to Pro- Inflammatory Eicosanoids) D5D->AA Inhibitor 3,5-Diphenyl Oxazolidinone Inhibitor->D5D Inhibits Chiral_Auxiliary_Workflow cluster_workflow Asymmetric Alkylation Workflow cluster_products Inputs and Outputs Start 1. Acylation (Attach Auxiliary) Step2 2. Enolate Formation (Base, -78 °C) Start->Step2 Step3 3. Diastereoselective Alkylation (E+) Step2->Step3 Step4 4. Cleavage (e.g., LiOH/H₂O₂) Step3->Step4 Product Enantiomerically Enriched Product Step4->Product Recovered_Aux Recovered Auxiliary Step4->Recovered_Aux Aux Diphenyl Oxazolidinone Auxiliary (Chiral) Aux->Start Acid Prochiral Carboxylic Acid Derivative Acid->Start

References

A Comparative Guide to Camphorsultam and Oxazolidinone Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, chiral auxiliaries remain a cornerstone of asymmetric synthesis. These molecular scaffolds temporarily attach to a substrate, directing subsequent chemical transformations with a high degree of stereocontrol. Among the most reliable and widely employed are Oppolzer's camphorsultam and Evans' oxazolidinones. This guide provides an objective comparison of their performance in key synthetic reactions, supported by experimental data, to aid in the selection of the optimal auxiliary for specific research and development needs.

At a Glance: Key Differences and Applications

Both camphorsultam and oxazolidinone auxiliaries are highly effective in inducing asymmetry in a variety of carbon-carbon bond-forming reactions. However, they possess distinct structural features that influence their reactivity, stereoselectivity, and ease of use.

Oppolzer's Camphorsultam , derived from the naturally occurring chiral pool chemical camphor, offers a rigid bicyclic structure that provides excellent steric shielding.[1] This rigidity often leads to high levels of diastereoselectivity in reactions such as alkylations, aldol reactions, and Diels-Alder cycloadditions. The resulting N-acylsultam derivatives are often crystalline, which can facilitate purification by recrystallization.

Evans' Oxazolidinones , on the other hand, are typically derived from readily available α-amino acids. Their stereodirecting ability stems from a substituent at the C4 position (and sometimes C5), which effectively blocks one face of the enolate intermediate.[2][3] Oxazolidinones are renowned for their high and predictable stereocontrol, particularly in asymmetric aldol and alkylation reactions.[2]

Data Presentation: Performance in Key Asymmetric Reactions

The following tables summarize the performance of camphorsultam and oxazolidinone auxiliaries in asymmetric alkylation, aldol, and Diels-Alder reactions, providing a quantitative comparison of their efficacy.

Table 1: Asymmetric Alkylation Reactions

Chiral AuxiliarySubstrate (N-Acyl Derivative)ElectrophileDiastereomeric Ratio (d.r.)Yield (%)
(1S)-(-)-2,10-Camphorsultam N-PropionylBenzyl bromide>99:185-95
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone N-PropionylAllyl iodide98:261-77[4]
(S)-4-Benzyl-2-oxazolidinone N-Phenylacetyltert-Butyl bromide50:177[5]

Note: Reaction conditions and substrates may vary between studies, affecting direct comparability.

Table 2: Asymmetric Aldol Reactions

Chiral AuxiliaryEnolate Source (N-Acyl Derivative)AldehydeDiastereomeric Ratio (syn:anti or anti:syn)Yield (%)
(2R)-Bornane-10,2-sultam N-Propionyl ImideBenzaldehyde98:2 (anti:syn)91[6]
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone N-Propionyl ImideIsobutyraldehyde>99:1 (syn:anti)85[6]
(4R)-4-(1-Methylethyl)-2-oxazolidinone N-Propionyl ImideBenzaldehyde95:5 (syn:anti)80[6]

Note: The stereochemical outcome (syn or anti) can be influenced by the choice of Lewis acid and reaction conditions.

Table 3: Asymmetric Diels-Alder Reactions

Chiral AuxiliaryDienophile (N-Acryloyl Derivative)DieneDiastereomeric Ratio (endo:exo)Yield (%)
(1S)-(-)-2,10-Camphorsultam N-AcryloylCyclopentadiene>99:1 (endo)81
(S)-4-Benzyl-2-oxazolidinone N-AcryloylCyclopentadiene99:1 (endo)88
(S)-4-Benzyl-2-oxazolidinone 3-(Acetoxy)acryloylCyclopentadiene>95:5 (endo)70-98[7]

Note: Lewis acid catalysis is typically required for high stereoselectivity and yield.

Mandatory Visualization

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Core Reaction Sequence cluster_end Products Prochiral_Substrate Prochiral Substrate (e.g., Carboxylic Acid Derivative) Attachment Attachment of Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary (Camphorsultam or Oxazolidinone) Chiral_Auxiliary->Attachment Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol, Diels-Alder) Attachment->Diastereoselective_Reaction Forms diastereomeric intermediate Cleavage Cleavage of Auxiliary Diastereoselective_Reaction->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

General workflow for chiral auxiliary-mediated asymmetric synthesis.

Chiral_Auxiliaries cluster_camphorsultam Oppolzer's Camphorsultam cluster_oxazolidinone Evans' Oxazolidinone camphorsultam_img oxazolidinone_img camphorsultam_caption (1S)-(-)-2,10-Camphorsultam oxazolidinone_caption (S)-4-Benzyl-2-oxazolidinone Cleavage_Pathways cluster_hydrolytic Hydrolytic Cleavage cluster_reductive Reductive Cleavage cluster_other Other Cleavage Methods N_Acyl_Intermediate N-Acyl Auxiliary Intermediate LiOH_H2O2 LiOH / H₂O₂ N_Acyl_Intermediate->LiOH_H2O2 LiBH4 LiBH₄ or LiAlH₄ N_Acyl_Intermediate->LiBH4 Alkoxide Alkoxide (e.g., NaOMe) N_Acyl_Intermediate->Alkoxide Carboxylic_Acid Carboxylic Acid LiOH_H2O2->Carboxylic_Acid Primary_Alcohol Primary Alcohol LiBH4->Primary_Alcohol Ester Ester Alkoxide->Ester

References

Assessing the Recyclability of (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of efficient and sustainable asymmetric synthesis, the recyclability of chiral auxiliaries is a critical consideration for researchers, scientists, and drug development professionals. (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one, a member of the Evans' oxazolidinone family of auxiliaries, is valued for its high diastereoselectivity in a variety of carbon-carbon bond-forming reactions. This guide provides a comparative assessment of its recyclability against other commonly used chiral auxiliaries, supported by available experimental data and established protocols.

Comparison of Recyclability Data

The economic and environmental viability of a synthetic route is significantly impacted by the ability to recover and reuse the chiral auxiliary. While specific quantitative data for the recycling of this compound is not extensively reported in the literature, the recovery yields for the broader class of Evans' oxazolidinones are consistently high.

Chiral AuxiliaryTypical Recovery MethodReported Recovery Yield (%)Remarks
This compound Hydrolysis of N-acyl derivative>92 (as a class)Typically recovered with high purity, enabling reuse without loss of stereoselectivity. Specific data for this derivative is limited.
Oppolzer's Camphorsultam Hydrolysis, Continuous Flow71-79 (crude), 48-56 (after recrystallization)Amenable to automated recycling in continuous flow systems.[1]
Pseudoephedrine Hydrolysis of amideHigh (often not quantified)Can be recovered in high yield after cleavage of the amide bond.[2][3]
(1S,2S)-2-Phenylcyclopentanamine Acidic/Basic Hydrolysis & ExtractionNot explicitly reportedRecovery yields are expected to be high based on standard procedures for amide hydrolysis and amine extraction.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating recyclability assessments. The following are generalized protocols for the cleavage of the N-acyl group and recovery of the chiral auxiliary.

Protocol 1: Recovery of this compound via Hydrolysis

This protocol describes the cleavage of the N-acyl group from an Evans' oxazolidinone derivative to yield the carboxylic acid and the recoverable auxiliary.

Materials:

  • N-acylated this compound

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide (LiOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether or other suitable organic solvent

  • Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-acylated oxazolidinone in a mixture of THF and water (typically a 3:1 to 4:1 ratio) and cool the solution to 0 °C in an ice bath.

  • Slowly add an aqueous solution of lithium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.

  • Stir the reaction mixture at 0 °C until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Remove the THF under reduced pressure.

  • The aqueous residue is then partitioned between diethyl ether and water.

  • Separate the layers. The aqueous layer contains the lithium salt of the carboxylic acid, and the organic layer contains the chiral auxiliary.

  • To recover the auxiliary, wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The recovered auxiliary can be further purified by recrystallization if necessary.

  • To isolate the carboxylic acid, acidify the aqueous layer with HCl and extract with an organic solvent.

Protocol 2: Recovery of Oppolzer's Camphorsultam

This protocol outlines a typical procedure for the recovery of Oppolzer's sultam after an asymmetric reaction.

Materials:

  • N-acylated Oppolzer's sultam derivative

  • Solvent (e.g., toluene)

  • Aqueous base (e.g., potassium hydroxide in methanol or aqueous sodium hydroxide)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Aqueous acid (e.g., HCl)

Procedure:

  • Following the desired transformation, the N-acylated sultam is subjected to hydrolysis.

  • For basic hydrolysis, treat the derivative with a solution of potassium hydroxide in methanol or aqueous sodium hydroxide.

  • After completion of the hydrolysis, neutralize the reaction mixture.

  • Extract the aqueous phase with an organic solvent to remove the product.

  • The aqueous layer containing the sultam salt is then acidified.

  • Extract the acidified aqueous layer with an organic solvent to recover the Oppolzer's sultam.

  • The combined organic extracts are dried, filtered, and concentrated to yield the crude auxiliary, which can be purified by recrystallization.[1]

Visualizing the Recycling Workflow

The following diagrams illustrate the general workflow for the recycling of this compound and a comparative overview of different auxiliary recycling strategies.

G cluster_0 Asymmetric Synthesis cluster_1 Recycling Process Start (S)-4-isopropyl-5,5- diphenyloxazolidin-2-one Acylation N-Acylation Start->Acylation AcylatedAux N-Acyl Auxiliary Acylation->AcylatedAux AsymmetricRxn Diastereoselective Reaction AcylatedAux->AsymmetricRxn ProductAux Product-Auxiliary Adduct AsymmetricRxn->ProductAux Cleavage Hydrolytic Cleavage (e.g., LiOH/H₂O₂) ProductAux->Cleavage Separation Extraction/ Purification Cleavage->Separation RecycledAux Recovered Auxiliary Separation->RecycledAux Product Chiral Product Separation->Product RecycledAux->Start Reuse

Recycling workflow for this compound.

G cluster_evans Evans' Oxazolidinone cluster_oppolzer Oppolzer's Sultam cluster_pseudo Pseudoephedrine evans_cleavage Hydrolysis (LiOH/H₂O₂) evans_yield High Yield (>92%) evans_cleavage->evans_yield oppolzer_cleavage Hydrolysis or Continuous Flow oppolzer_yield Moderate Yield (48-56% after purif.) oppolzer_cleavage->oppolzer_yield pseudo_cleavage Amide Hydrolysis pseudo_yield High Yield (often not quantified) pseudo_cleavage->pseudo_yield Chiral Auxiliary Recycling Chiral Auxiliary Recycling cluster_evans cluster_evans cluster_oppolzer cluster_oppolzer cluster_pseudo cluster_pseudo

Comparison of recyclability for common chiral auxiliaries.

References

Safety Operating Guide

Proper Disposal of (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one, a chiral auxiliary commonly used in asymmetric synthesis. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Hazard Identification and Safety Profile

This compound is classified as a hazardous substance. Before handling, it is imperative to consult the Safety Data Sheet (SDS). Key hazard information is summarized below.

Hazard ClassificationGHS PictogramHazard Statements
Harmful/IrritantGHS07H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.

Source: Fluorochem Safety Data Sheet[1]

Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated chemical fume hood.

Guiding Principle: Waste Minimization and Recycling

The most environmentally sound approach to managing chiral auxiliaries like this compound is recovery and recycling. Due to their high value and synthetic utility, protocols for the cleavage and purification of these auxiliaries for reuse are common. Whenever feasible, prioritize the recovery of the auxiliary over its disposal. If recovery is not possible, the following disposal procedures must be strictly followed.

On-site Waste Management and Segregation

Proper segregation of chemical waste is the first step in ensuring safe and compliant disposal. This compound waste must be handled as a solid, non-polymeric organic hazardous waste.

Experimental Protocol for Waste Segregation:

  • Designate a Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for the collection of solid this compound waste. The container must have a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled with a "Hazardous Waste" tag that includes the following information:

    • The full chemical name: "this compound"

    • CAS Number: 184346-45-0

    • The hazard characteristics: "Harmful," "Irritant"

    • The date on which waste was first added to the container.

  • Incompatible Materials: Do not mix this waste with other waste streams, particularly strong acids, strong bases, or strong oxidizing agents, to prevent any potential reactions within the container.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and high-traffic areas and should have secondary containment.

Disposal Procedure for Unused or Contaminated this compound

Unused, expired, or contaminated solid this compound must be disposed of as hazardous chemical waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.

Step-by-Step Disposal Protocol:

  • Containerization: Ensure the waste is in the appropriately labeled hazardous waste container as described in Section 3.

  • Secure Closure: Tightly seal the lid of the waste container.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management service to schedule a pickup. Follow all institutional procedures for waste collection requests.

  • Documentation: Complete any required waste disposal forms or manifests provided by your EHS office or the waste management company.

Note on Chemical Treatment: While some oxazolidinone derivatives with particularly hazardous functional groups may undergo a chemical neutralization step prior to disposal, this is not a standard or recommended procedure for this compound. The oxazolidinone ring is relatively stable and attempting hydrolysis or other chemical degradation without a validated protocol can be hazardous and may violate regulations.

Disposal of Contaminated Materials

Any materials, such as gloves, weighing paper, or absorbent pads, that come into direct contact with this compound should be considered contaminated and disposed of as solid hazardous waste. These items should be placed in the same designated solid waste container.

Ultimate Disposal Methods

Once collected by a licensed hazardous waste management company, the waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF). The two primary methods for the ultimate disposal of solid organic hazardous waste are:

  • High-Temperature Incineration: This is a common and effective method for destroying organic compounds. The process is designed to break down the chemical into simpler, less harmful components. Incinerators are equipped with emission control systems to manage byproducts, including nitrogen oxides (NOx) that can form from the combustion of nitrogen-containing compounds.[2][3]

  • Secure Chemical Landfill: Solid hazardous waste may also be disposed of in a specially designed hazardous waste landfill. These landfills have multiple layers of liners and leachate collection systems to prevent the contamination of soil and groundwater.[4][5]

The final disposal method will be determined by the waste management facility in accordance with local, state, and federal regulations.

Logical Workflow for Disposal

DisposalWorkflow Disposal Workflow for this compound cluster_lab Laboratory Procedures cluster_ehs Institutional Waste Management cluster_disposal Final Disposal Facility A Identify Waste (Unused or Contaminated Solid) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate into a Labeled, Compatible Hazardous Waste Container B->C D Store Securely in Satellite Accumulation Area C->D E Request Waste Pickup from EHS D->E F EHS/Licensed Contractor Collects Waste E->F G Transport to a Permitted Treatment, Storage, and Disposal Facility (TSDF) F->G H Ultimate Disposal G->H I High-Temperature Incineration H->I Primary Method J Secure Chemical Landfill H->J Alternative Method

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.